methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVQRARNBDKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222188 | |
| Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87787-05-1 | |
| Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 4-Hydroxy-1-Methyl-Cyclohexanecarboxylate
Topic: "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate" basic properties Content Type: In-depth technical guide.
A Versatile Scaffold for Stereochemically Complex Drug Discovery[1]
Executive Summary
This compound (CAS 87787-05-1 / 87787-02-8) represents a high-value alicyclic scaffold in medicinal chemistry.[1][2] Characterized by a quaternary carbon center at position 1 and a distal hydroxyl handle at position 4, this molecule offers unique opportunities for conformational restriction and metabolic blocking .[1]
Unlike simple cyclohexane derivatives, the geminal substitution (methyl/ester) at C1 locks the ring conformation, influencing the spatial vector of the C4-hydroxyl group.[1] This guide analyzes the physicochemical properties, synthetic routes, and stereochemical nuances of this scaffold, providing researchers with the actionable intelligence required to deploy it in fragment-based drug design (FBDD) and lead optimization.[1]
Chemical Identity & Stereochemical Analysis[1]
The molecule exists as two primary diastereomers based on the relative orientation of the C4-hydroxyl group to the C1-substituents.[1] Understanding the A-values (conformational free energy) of the substituents is critical for predicting reactivity and binding affinity.[1]
Nomenclature and Identifiers[1][3][4][5]
| Property | Data |
| IUPAC Name | Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| CAS (Cis Isomer) | 87787-05-1 (Refers to cis-relationship of OH relative to Ester) |
| CAS (Trans Isomer) | 87787-02-8 (Refers to trans-relationship of OH relative to Ester) |
| Physical State | Viscous Colorless Oil (Racemic) / White Solid (Enantiopure) |
| Predicted Boiling Point | ~245°C (760 mmHg) / 105-110°C (1 mmHg) |
| Density | ~1.08 g/cm³ |
| LogP (Predicted) | 1.3 - 1.5 |
Conformational Logic (The "Expert" View)
In a 1,1,4-trisubstituted cyclohexane, the conformation is dictated by the bulky groups at C1.[1]
-
A-values: Methyl (~1.70 kcal/mol) vs. Carboxylate (~1.2-1.3 kcal/mol).[1]
-
Dominant Conformation: The Methyl group prefers the Equatorial position to minimize 1,3-diaxial interactions.[1] Consequently, the Carboxylate group is forced Axial .[1]
Stereochemical Consequences:
-
Trans-Isomer (OH trans to Ester): If the Ester is Axial, the OH must be Equatorial (for a trans relationship). This places the OH in the stable equatorial position.[1]
-
Cis-Isomer (OH cis to Ester): If the Ester is Axial, the OH must be Axial.[1] This creates a higher energy conformer susceptible to oxidation or elimination.[1]
Synthetic Methodologies
The primary route to this scaffold is the reduction of Methyl 1-methyl-4-oxocyclohexanecarboxylate .[1] The choice of reducing agent dictates the diastereomeric ratio (dr).[1]
Synthesis Workflow Diagram
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of the thermodynamic alcohol (Equatorial OH) via NaBH₄ reduction.
Reagents:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)[1]
-
Sodium Borohydride (NaBH₄) (0.5 eq)
-
Methanol (anhydrous)
-
Saturated NH₄Cl solution[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Dissolve the ketone (10 mmol) in anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Lower temperature improves diastereoselectivity by differentiating the activation energy of axial vs. equatorial attack.
-
Addition: Add NaBH₄ (5 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
).[1] Ensure venting. -
Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).[1] The ketone spot (
) should disappear; a lower spot (Alcohol, ) should appear.[1] -
Quench: Carefully add saturated NH₄Cl (20 mL) to destroy excess hydride.
-
Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL).
-
Purification: Dry organics over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% 40% EtOAc/Hexanes).
Validation Checkpoint:
-
¹H NMR Diagnostic: Look for the C4-methine proton.[1]
Applications in Drug Development
This scaffold is not merely a linker; it is a functional pharmacophore modulator .[1]
The "Gem-Dimethyl" Effect & Metabolic Stability
The introduction of the methyl group at C1 (alpha to the ester) serves two purposes:
-
Metabolic Blocking: It prevents ester hydrolysis by steric shielding and blocks enolization, preventing racemization of the stereocenter.[1]
-
Thorpe-Ingold Effect: The geminal substitution restricts the conformational flexibility of the cyclohexane ring, pre-organizing the molecule into a bioactive conformation.[1] This often results in higher affinity binding to target proteins (e.g., Kinases, GPCRs) by reducing the entropic penalty of binding.[1]
Application Pathway
Handling & Safety Data
While generally stable, specific precautions apply to the handling of hydroxy-esters.[1]
| Parameter | Guideline |
| Storage | Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic. |
| Stability | Susceptible to transesterification in protic solvents with acid/base catalysis.[1] Avoid prolonged exposure to strong bases to prevent epimerization at C1 (though hindered).[1] |
| Safety | Irritant (H315, H319).[1][3] Standard PPE (Gloves, Goggles) required.[1] |
References
-
Sigma-Aldrich. Methyl cis-4-hydroxy-1-methyl-cyclohexanecarboxylate Product Sheet. Retrieved from [1][3]
-
PubChem. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate Compound Summary. CID 13236236.[1] Retrieved from [1]
-
Mander, L. N., & Sethi, S. P. (1983).[1] Regioselective synthesis of beta-keto esters from lithium enolates and methyl cyanoformate. (General method for precursor synthesis).[1] Tetrahedron Letters.
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative source on A-values and Cyclohexane conformation).
-
BenchChem. Methyl Cyclohexanecarboxylate Synthesis Protocols. Retrieved from [1]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate
[1][2]
Executive Summary
Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 37480-42-5 for generic; 87787-05-1 for cis-isomer) represents a specialized class of gem-disubstituted cyclohexane scaffolds.[1][2][3] Unlike simple cyclohexanecarboxylates, the presence of the quaternary carbon at position 1 (bearing both a methyl and an ester group) imposes rigid conformational biases that are highly valued in structure-based drug design (SBDD).[2] This scaffold is increasingly utilized to disrupt metabolic symmetry and improve the selectivity of inhibitors targeting enzymes such as Ubiquitin-Specific Protease 7 (USP7) .[1][2]
Chemical Identity & Stereochemical Configuration
The molecule exists as two geometric isomers—cis and trans—defined by the relative orientation of the hydroxyl group at C4 and the carboxylate ester at C1.[2]
Nomenclature and CAS Registry
| Parameter | Details |
| IUPAC Name | Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate |
| Generic CAS | 37480-42-5 (Unspecified stereochemistry) |
| Cis-Isomer CAS | 87787-05-1 (Major commercial isomer) |
| Ketone Precursor CAS | 37480-41-4 (Methyl 1-methyl-4-oxocyclohexanecarboxylate) |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| SMILES (Cis) | COC(=O)C1(C)CCCC1 |
Stereochemical Analysis
The "cis" designation in this context typically refers to the relationship between the highest priority functional groups on the ring: the hydroxyl group (-OH) and the ester group (-COOMe) .[1][2]
-
Cis-Isomer (87787-05-1): The -OH and -COOMe groups reside on the same face of the cyclohexane ring.[1][2]
-
Trans-Isomer: The -OH and -COOMe groups reside on opposite faces.[1][2]
Due to the quaternary center at C1, the ring is locked into a chair conformation where the bulkier ester group likely occupies the equatorial position to minimize 1,3-diaxial interactions.[1][2] This conformational lock influences the stereoselectivity of nucleophilic attacks during synthesis.[1]
Figure 1: Stereochemical divergence arising from the relative orientation of the C4-hydroxyl and C1-ester groups.[1][2]
Synthetic Methodology
The primary route to methyl 4-hydroxy-1-methylcyclohexanecarboxylate involves the reduction of its ketone precursor.[1][2] This reaction is pivotal because the choice of reducing agent dictates the diastereomeric ratio (dr).[2]
Precursor Synthesis
The starting material, Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 37480-41-4) , is typically generated via a Robinson annulation-type sequence or double Michael addition, followed by functionalization.[1][2]
Reduction Protocol (Standard)
Objective: Selective reduction of the C4 ketone to the alcohol.[2]
-
Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[2][4]
-
Mechanism: Nucleophilic addition of hydride (H⁻) to the carbonyl carbon.[2]
-
Stereoselectivity: Hydride attack can occur from the axial or equatorial face.[1][2] The bulky gem-dimethyl/ester group at C1 creates steric hindrance, often favoring attack from the less hindered face, leading to the cis isomer as the predominant product.[2]
Step-by-Step Protocol:
-
Preparation: Charge a 3-neck round-bottom flask with Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous Methanol (0.15 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the reduction and improve stereoselectivity.
-
Addition: Slowly add NaBH₄ (1.5 - 2.0 eq) portion-wise over 30 minutes. Note: Vigorous gas evolution (H₂) will occur.[2]
-
Reaction: Stir the mixture at 0°C for 3 hours. Monitor conversion via TLC (stain with Anisaldehyde or PMA) or GC-MS.[1][2]
-
Quench: Quench the reaction carefully with saturated aqueous NH₄Cl or 1N HCl to decompose excess borohydride.
-
Extraction: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[2]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to separate the cis and trans isomers if necessary.
Figure 2: Synthetic workflow for the reduction of the ketone precursor to the target alcohol.[2][4][5][6]
Applications in Drug Development
The methyl 4-hydroxy-1-methylcyclohexanecarboxylate scaffold is a "privileged structure" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1][2]
USP7 Inhibitors
Research indicates this scaffold is a key intermediate in the synthesis of inhibitors for Ubiquitin-Specific Protease 7 (USP7) .[1][2] USP7 is a deubiquitinating enzyme that regulates the stability of tumor suppressors like p53.[1]
-
Mechanism: The cyclohexane ring acts as a rigid linker, positioning pharmacophores to interact with the catalytic cleft of the protease.[2]
-
Advantage: The C1-methyl group restricts the conformational flexibility of the ring, reducing the entropic penalty upon binding to the protein target.[1][2]
Metabolic Stability
The incorporation of the quaternary center (gem-disubstitution) at C1 blocks metabolic oxidation at that position.[1][2] Furthermore, the 4-hydroxy group serves as a handle for further derivatization (e.g., etherification, carbamate formation) to tune solubility and permeability (LogP).[2]
Analytical Profile & Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected.
| Technique | Expected Signals / Characteristics |
| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H, -COOCH₃ )δ 3.5 - 3.9 (m, 1H, CH -OH, multiplet depends on axial/equatorial orientation)δ 1.25 (s, 3H, C-CH₃ )δ 1.4 - 2.0 (m, 8H, Cyclohexane ring protons) |
| ¹³C NMR | Carbonyl (~177 ppm), C-OH (~69 ppm), Quaternary C1 (~42 ppm), Methoxy (~52 ppm), Methyl (~26 ppm).[2] |
| Mass Spectrometry | m/z 173 [M+H]⁺ (ESI Positive Mode). Look for water loss peak [M-18].[2] |
| IR Spectroscopy | 3400-3300 cm⁻¹ (Broad O-H stretch)1730 cm⁻¹ (Strong C=O[1][2] Ester stretch) |
References
-
PubChem. (n.d.).[2] Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (Compound).[1][2][3] National Library of Medicine. Retrieved March 8, 2026, from [Link][2]
-
Google Patents. (2016).[2] Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1).[1][2] Retrieved March 8, 2026, from [2]
Sources
- 1. 87787-05-1|Methyl cis-4-hydroxy-1-methylcyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. (1s,4s)-4-hydroxy-1-methylcyclohexane-1-carboxylic acid - CAS号 87787-04-0 - 摩熵化学 [molaid.com]
- 3. labsolu.ca [labsolu.ca]
- 4. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 5. 2-(2-tert-butylaminoethoxy)ethanol | 87787-67-5 [chemicalbook.com]
- 6. 2-(Dibutylamino)ethanol | C10H23NO | CID 7621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural and Physicochemical Profiling of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In contemporary drug discovery, the selection of highly optimized, low-molecular-weight building blocks is critical for maintaining the physicochemical integrity of final drug candidates. Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (Chemical Formula:
With an exact average molecular weight of 172.22 g/mol , this compound is highly valued in medicinal chemistry. Its low mass consumes only a fraction of the 500 Da "molecular weight budget" dictated by Lipinski’s Rule of Five, allowing researchers ample room to append complex pharmacophores without compromising the pharmacokinetic profile of the resulting drug candidate.
Physicochemical Profiling & Stoichiometric Analysis
Understanding the exact mass and spatial configuration of a building block is the first step in rational drug design. The molecular weight of methyl 4-hydroxy-1-methylcyclohexanecarboxylate is derived from its atomic constituents:
-
Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol
-
Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
-
Total Average Molecular Weight: 172.22 g/mol [1]
Stereochemical Considerations
The cyclohexane ring features two stereocenters at the C1 and C4 positions, giving rise to cis (CAS: 87787-05-1) and trans (CAS: 87787-02-8) diastereomers[1]. The spatial projection of the hydroxyl (-OH) and methyl ester (-COOCH3) groups—whether equatorial or axial—directly dictates the molecule's dipole moment, its solubility profile, and the steric hindrance encountered during downstream coupling reactions.
Quantitative Data Summary
To facilitate rapid reference during synthetic planning and analytical verification, the core physicochemical properties are summarized below:
| Property | Value | Analytical Relevance |
| Molecular Formula | Determines baseline stoichiometry and elemental analysis targets. | |
| Average Molecular Weight | 172.22 g/mol | Used for bulk mass and molarity calculations in synthetic workflows. |
| Monoisotopic Mass | 172.1099 Da | The exact target value for High-Resolution Mass Spectrometry (HRMS). |
| Expected | m/z 173.1177 | Primary validation peak in positive ion mode (ESI+). |
| Expected | m/z 195.0997 | Secondary validation peak (sodium adduct) in ESI+. |
| H-Bond Donors | 1 | Influences aqueous solubility and target protein binding affinity. |
| H-Bond Acceptors | 3 | Contributes to overall polarity and Lipinski compliance. |
Analytical Validation: Self-Validating LC-MS Protocol
To ensure the structural integrity of procured or synthesized methyl 4-hydroxy-1-methylcyclohexanecarboxylate, researchers must empirically validate its molecular weight.
Causality of Method Selection: Electrospray Ionization (ESI) is selected over Electron Impact (EI) ionization. Aliphatic alcohols and esters undergo rapid, extensive fragmentation under the "hard" ionization of EI, which often obliterates the molecular ion peak. ESI, a "soft" ionization technique, preserves the intact molecule, allowing for direct observation of the protonated mass.
Step-by-Step Methodology
This protocol is designed as a self-validating system : the success of the analytical run is inherently proven if the specific, mathematically predetermined m/z checkpoints are observed.
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.
-
Causality: Methanol ensures complete dissolution of the moderately polar alicyclic compound. The subsequent dilution prevents detector saturation and mitigates ion suppression during analysis.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL of the working solution onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Execute a gradient elution from 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 5 minutes.
-
Causality: The hydrophobic C18 stationary phase effectively retains the cyclohexane ring. Formic acid serves a dual purpose: it acts as an ion-pairing agent to sharpen chromatographic peaks and provides the abundant protons necessary for positive mode ionization (
).
Step 3: Mass Spectrometry Detection & Validation Checkpoints
-
Action: Operate the mass spectrometer in ESI+ mode with a scan range of m/z 100–500.
-
Self-Validation Checkpoints: The structural identity and molecular weight are confirmed only if the following exact peaks are detected:
-
m/z 173.1177 : The primary protonated molecular ion
. -
m/z 195.0997 : The sodium adduct
. -
Note: The absence of these peaks, or the presence of a dominant m/z 155.10 peak, indicates either synthesis failure or in-source degradation (loss of
).
-
Figure 1: High-Resolution Mass Spectrometry (HRMS) validation workflow for molecular weight confirmation.
Applications in Drug Development: USP7 Inhibitors
In medicinal chemistry, linear alkyl chains often suffer from high entropic penalties upon target binding and are highly susceptible to metabolic oxidation. By integrating a cyclohexane scaffold like methyl 4-hydroxy-1-methylcyclohexanecarboxylate, chemists can lock the molecule into a rigid, predictable conformation that enhances binding affinity and metabolic stability.
Case Study: Ubiquitin-Specific Protease 7 (USP7) Inhibitors
USP7 is a deubiquitinating enzyme that stabilizes MDM2, a negative regulator of the p53 tumor suppressor protein. Inhibiting USP7 is a major therapeutic strategy in oncology to restore p53 function and induce apoptosis in cancer cells.
In the patent literature (e.g., US20160185785A1), methyl 4-hydroxy-1-methylcyclohexanecarboxylate is utilized as a critical intermediate in the synthesis of complex pyrrolo and pyrazolopyrimidine-based USP7 inhibitors[2].
Synthetic Workflow Causality:
The synthesis typically begins with the ketone precursor, methyl 1-methyl-4-oxocyclohexane-1-carboxylate. This precursor is subjected to reduction using sodium borohydride (
-
Why
? Sodium borohydride is chosen because it is chemoselective; it selectively reduces the C4 ketone to the secondary hydroxyl group without reducing the C1 methyl ester, preserving the ester for subsequent functionalization. -
The resulting 172.22 g/mol intermediate provides a rigid, functionalized ring system where the newly formed hydroxyl group acts as a precise attachment vector for the pyrazolopyrimidine pharmacophore.
Figure 2: Synthetic pathway utilizing the target intermediate in USP7 inhibitor drug development.
References
-
Title: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 Source: National Center for Biotechnology Information (PubChem) URL: [Link]
- Title: US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
Sources
An In-depth Technical Guide to Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Abstract
This technical guide provides a comprehensive examination of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate, a substituted cyclohexane derivative of significant interest in synthetic and medicinal chemistry. The document elucidates the critical role of stereochemistry, focusing on the distinct properties and characterization of its cis and trans isomers. Detailed protocols for synthesis via Fischer esterification are presented, alongside an in-depth analysis of spectroscopic data (¹H NMR, ¹³C NMR, IR) for structural confirmation. Furthermore, this guide explores the molecule's applications as a versatile building block in drug discovery and materials science, supported by a thorough discussion of its reactivity. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's chemical architecture and potential.
Introduction
Substituted cyclohexanes are ubiquitous scaffolds in organic chemistry, forming the structural core of numerous natural products and pharmacologically active molecules. Their rigid, three-dimensional structure provides a well-defined spatial arrangement for functional groups, which is crucial for molecular recognition and biological activity. This compound (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a bifunctional molecule that combines a hydroxyl group and a methyl ester on a cyclohexane ring, making it a valuable intermediate for further chemical elaboration.[1][2] The presence of two substituents at the 1- and 4-positions gives rise to cis and trans stereoisomers, each with unique conformational and reactivity profiles that are critical to its application. This guide will provide a detailed exploration of its structure, synthesis, and properties, offering field-proven insights for its use in advanced chemical research.
Molecular Structure and Stereochemistry
The core of the topic molecule is a cyclohexane ring bearing three substituents: a methyl group and a methoxycarbonyl group at the C1 position, and a hydroxyl group at the C4 position. The stereochemical relationship between the hydroxyl group and the methoxycarbonyl group defines the two primary diastereomers: cis and trans.
-
cis-isomer : In the cis configuration, the C4-hydroxyl group and the C1-methoxycarbonyl group are on the same face of the cyclohexane ring. In the most stable chair conformation, one of these bulky groups will typically occupy an axial position while the other is equatorial to minimize steric strain.
-
trans-isomer : In the trans configuration, the C4-hydroxyl group and the C1-methoxycarbonyl group are on opposite faces of the ring. This allows both bulky substituents to occupy equatorial positions in the chair conformation, generally resulting in a more thermodynamically stable isomer.
The differentiation and selective synthesis of these isomers are paramount for applications where precise three-dimensional geometry is required, such as in the development of stereospecific pharmaceuticals.
Caption: Chair conformations of cis and trans isomers.
Spectroscopic and Physicochemical Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized isomers. Spectroscopic methods provide detailed structural information, while physicochemical properties offer benchmarks for purity.
Spectroscopic Analysis
-
¹H NMR Spectroscopy : Proton NMR is a powerful tool for distinguishing between the cis and trans isomers. The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (H-4) are particularly informative. In the trans-isomer, where H-4 is typically axial, it experiences different magnetic shielding compared to the equatorial H-4 in the cis-isomer. The methyl protons of the ester group usually appear as a singlet around 3.6-3.7 ppm, while the C1-methyl protons are a singlet around 1.2 ppm.[3]
-
¹³C NMR Spectroscopy : Carbon NMR provides information on the carbon skeleton. The chemical shifts of the ring carbons, particularly C1 and C4, will differ between isomers due to the different steric environments.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretch of the ester.
Physicochemical Data Comparison
| Property | cis-Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate | trans-Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate |
| CAS Number | 87787-05-1[1][4] | 37480-42-5[1] |
| Molecular Formula | C₉H₁₆O₃[1] | C₉H₁₆O₃[1] |
| Molecular Weight | 172.22 g/mol [1] | 172.22 g/mol [1] |
| Physical Form | Oil | Data not readily available |
| Boiling Point | Data not readily available | ~299.2 °C at 760 mmHg (for the parent acid)[5] |
Note: Data for the trans-isomer is limited; the boiling point of the parent carboxylic acid is provided for reference.
Synthesis and Reaction Mechanisms
A common and reliable method for synthesizing this compound is the Fischer esterification of the corresponding carboxylic acid. This method is robust and can be scaled for laboratory production.
Fischer Esterification Workflow
Caption: Workflow for Fischer esterification synthesis.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxy-1-methyl-cyclohexanecarboxylic acid (1.0 eq)
-
Methanol (10-20 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-1-methyl-cyclohexanecarboxylic acid and an excess of methanol.
-
Catalyst Addition : While stirring, slowly add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction : Heat the mixture to a gentle reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[6]
-
Work-up : Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.[6]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The crude product is purified by vacuum distillation to yield the pure this compound.[6]
Causality : The use of excess methanol is a key experimental choice that leverages Le Châtelier's principle to drive the equilibrium reaction towards the formation of the ester product. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Applications and Research Significance
The structural features of this compound make it a valuable building block in several areas of chemical science.
-
Drug Discovery : The cyclohexane scaffold is considered a "privileged scaffold" in medicinal chemistry.[7] It serves as a non-aromatic, rigid core that can be functionalized to create analogues of existing drugs with improved physicochemical properties, such as solubility and metabolic stability.[8] The hydroxyl and ester groups provide two distinct points for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening.[9]
-
Bioisosteres : Saturated bicyclic compounds and substituted cyclohexanes are increasingly used as bioisosteres for aromatic rings. They can mimic the spatial arrangement of substituents on a phenyl ring while offering a different electronic and solubility profile.[10]
-
Materials Science : The hydroxyl group can be used for polymerization reactions or for grafting the molecule onto surfaces, while the ester can be hydrolyzed or transesterified. This dual functionality allows for its use in the synthesis of specialized polyesters and functional coatings.
Safety and Handling
This compound and its parent compounds are flammable liquids and vapors.[11][12][13] Proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation : Handle the chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][14]
-
Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use explosion-proof equipment and non-sparking tools.[11][12] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish.[12]
-
Handling : Avoid contact with skin, eyes, and clothing.[12] Do not ingest. If swallowed, seek immediate medical attention.[11] Ground and bond containers when transferring material to prevent static discharge.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[12]
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[11][12]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing contaminated clothing.[11][12]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[11][12]
-
Ingestion : Clean mouth with water and get medical attention. Do not induce vomiting.[11][12][13]
Conclusion
This compound is a fundamentally important molecule whose utility is defined by its stereochemistry. The ability to synthesize and characterize its distinct cis and trans isomers opens avenues for the rational design of complex molecules in pharmaceuticals and materials science. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, is essential for any researcher aiming to leverage this versatile chemical building block in their work.
References
-
Alker, A. M., et al. (2000). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 56(43), 8579-8589. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13236236, Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. [Link]
-
Ni, Y., et al. (2022). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. ACS Catalysis, 12(15), 9294-9301. [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
OpenStax. (2023, September 20). 13.9 Uses of 1H NMR Spectroscopy. In Organic Chemistry. [Link]
-
Chemsrc. (2025, September 16). trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221624, Methyl 1-hydroxy-4-methylcyclohexanecarboxylate. [Link]
-
Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11. [Link]
-
Matuška, R., & Jindřich, J. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(17), 5122. [Link]
-
Bennett, D. J., et al. (2022).[12]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Chemistry, 14(10), 1146-1152. [Link]
-
James, M. J., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(32), 8685-8691. [Link]
-
Hussain, A., et al. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
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- 1. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1-hydroxy-4-methylcyclohexanecarboxylate | C9H16O3 | CID 221624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13.9 Uses of 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. labsolu.ca [labsolu.ca]
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Beyond the Name: Stereochemical Control and Synthetic Utility of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate
Executive Summary & Structural Anatomy
Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 87787-05-1 for the cis-isomer) is not merely a functionalized cyclohexane; it is a "privileged scaffold" in medicinal chemistry. It serves as a rigidified linker that allows precise vector positioning of hydrogen-bond donors (hydroxyl) and acceptors (ester) relative to a quaternary carbon center.
Unlike simple cyclohexanes, the presence of the quaternary center at C1 (bearing both a methyl and an ester group) introduces complex conformational constraints. This guide deconstructs the molecule's stereochemical behavior, offering a reproducible protocol for its synthesis and isolation.
Nomenclature and Connectivity
The IUPAC name methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate is derived as follows:
-
Principal Group: Carboxylate (Ester) at C1 (Priority > Alcohol).
-
Substituents: Methyl at C1, Hydroxy at C4.
-
Stereochemistry: Defined by the relationship between the highest priority group at C1 (Carboxylate) and C4 (Hydroxyl).
Figure 1: Structural connectivity highlighting the critical 1,4-relationship.
Stereochemical Analysis: The "Battle of A-Values"
The synthesis and application of this molecule are governed by the conformational preference of the cyclohexane ring.
Conformational Locking
In a 1,4-disubstituted cyclohexane, the substituents can exist in chair conformations.
-
C1 Substituents: Methyl group (A-value
1.70 kcal/mol) vs. Methyl Ester (A-value 1.2–1.3 kcal/mol). -
Thermodynamics: The Methyl group is sterically larger than the Ester (due to the ester's planar nature allowing it to rotate away from 1,3-diaxial interactions). Therefore, the Methyl group preferentially occupies the Equatorial position .
Cis vs. Trans Isomers
Because C1 is a quaternary center, the terms cis and trans refer to the relative orientation of the Carboxylate (priority group at C1) and the Hydroxyl (priority group at C4).
| Isomer | C1 Configuration | C4 Configuration | Relationship (COOMe vs OH) | Stability |
| Cis | Me(eq) / COOMe(ax) | OH(eq) | Axial / Equatorial | Thermodynamic Product |
| Trans | Me(eq) / COOMe(ax) | OH(ax) | Axial / Axial | Kinetic Product |
Note: In the stable conformer where Me is equatorial, the Ester is forced axial. If the OH is equatorial (preferred), the relationship between the Axial Ester and Equatorial OH is technically 1,4-cis (ae).
Synthetic Pathway: Stereoselective Reduction
The most robust route to this molecule is the reduction of the corresponding ketone: Methyl 1-methyl-4-oxocyclohexanecarboxylate .
Reaction Logic
The stereochemical outcome of the reduction depends on the hydride source.
-
Small Hydrides (NaBH₄): Attack from the axial trajectory (less torsional strain), yielding the equatorial alcohol (Thermodynamic product).
-
Bulky Hydrides (L-Selectride): Attack from the equatorial trajectory (steric approach control), yielding the axial alcohol (Kinetic product).
Figure 2: Stereoselective reduction pathway. NaBH4 favors the formation of the equatorial alcohol.
Experimental Protocol
Objective: Synthesis of methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate via NaBH₄ reduction.
Materials
-
Precursor: Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equiv).
-
Reductant: Sodium Borohydride (NaBH₄) (0.5–1.0 equiv).
-
Solvent: Methanol (anhydrous).
-
Quench: Saturated NH₄Cl solution.
Methodology
-
Preparation: Dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate (10 mmol) in anhydrous Methanol (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Add NaBH₄ (5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure venting.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (30% EtOAc/Hexanes). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).
-
Quench: Carefully add sat. NH₄Cl (10 mL) to destroy excess hydride.
-
Extraction: Concentrate methanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Validation (Self-Correcting Check)
-
Visual: Product should be a colorless viscous oil or low-melting solid.
-
NMR Check: If the H4 proton signal (approx 3.6 ppm) is a wide multiplet (
or with Hz), you have the Equatorial OH (cis-isomer). If it is a narrow multiplet ( with small ), you have the Axial OH .
Analytical Profile
The following data is typical for the cis-isomer (Equatorial OH, Axial Ester).
| Technique | Signal / Parameter | Assignment / Interpretation |
| 1H NMR (CDCl₃) | C1-Methyl (Diagnostic singlet) | |
| Ester Methyl (-COOCH ₃) | ||
| H4 Methine (Axial proton, indicates Eq-OH) | ||
| 13C NMR (CDCl₃) | Carbonyl (Ester C=O) | |
| C4 (CH-OH) | ||
| C1 (Quaternary Center) | ||
| IR | 3450 cm⁻¹ (broad) | O-H stretch |
| 1725 cm⁻¹ (strong) | C=O stretch (Ester) |
Applications in Drug Discovery
This molecule is utilized as a bioisostere for aromatic rings to improve metabolic stability (blocking CYP450 oxidation) and solubility (sp3 character).
-
Linker Chemistry: The 1,4-substitution pattern provides a linear vector similar to para-substituted benzenes but with defined 3D geometry.
-
Fragment-Based Design: Used in the synthesis of inhibitors where a rigid, saturated core is required to traverse a hydrophobic protein channel.
References
-
IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry. [Link]
-
Stereoselectivity of Hydride Reductions: Um, J. M., et al. "Origin of stereoselectivity in the reduction of a planar oxacarbenium."[7] Organic Letters, 2008.[7] [Link]
-
Conformational Analysis: Eliel, E. L. "Conformational analysis of 1,4-disubstituted cyclohexanes." Journal of Chemical Education. [Link]
-
Compound Data: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (CID 13236236).[6] PubChem. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Stereoisomers [www2.chemistry.msu.edu]
- 5. METHYL 4-HYDROXYCYCLOHEXANECARBOXYLATE | 17449-76-2 [chemicalbook.com]
- 6. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Origin of stereoselectivity in the reduction of a planar oxacarbenium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isomeric Forms of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
The following technical guide details the isomeric forms of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate , a functionalized cyclohexane scaffold critical in medicinal chemistry for constraining peptide mimetics and optimizing drug lipophilicity.
Executive Summary & Structural Definition
This compound (C
The Isomers
| Nomenclature | Relative Stereochemistry | IUPAC Descriptor (Example) | CAS No. (Ref) |
| Cis-Isomer | 4-OH and 1-COOMe are on the same face.[1] | (1S,4S)-methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | 87787-05-1 |
| Trans-Isomer | 4-OH and 1-COOMe are on opposite faces.[1] | (1R,4S)-methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | 87787-02-8 |
Note: CAS numbers may vary by enantiomeric purity (racemic vs. chiral). The descriptors above assume a fixed center at C1 for relative comparison.
Conformational Analysis & Energetics
Understanding the preferred chair conformations is prerequisite to predicting reactivity and NMR signatures. The conformational equilibrium is dictated by the A-values (steric bulk) of the substituents:
-
Methyl (-Me): 1.70 kcal/mol[1]
-
Methoxycarbonyl (-COOMe): 1.27 kcal/mol[1]
-
Hydroxyl (-OH): 0.87 kcal/mol[1]
In the 1,1-disubstituted system, the larger group prefers the equatorial position.[1] Thus, the Methyl group prefers the equatorial orientation over the Carboxylate, forcing the Carboxylate axial in the lowest energy state of the precursor.
Cis-Isomer (Thermodynamic Product)[1]
-
Configuration: OH and COOMe are Cis.
-
Dominant Conformer: The cyclohexane ring adopts a chair where the C1-Methyl is equatorial and the C1-COOMe is axial .[1] To be cis to the axial COOMe, the C4-OH must be equatorial .[1]
Trans-Isomer (Kinetic Product)
-
Configuration: OH and COOMe are Trans.[1]
-
Conformer Equilibrium:
-
Analysis: Conformer B (Me-axial) is sterically competitive with Conformer A. However, in polar solvents, the dipole minimization of the 4-hydroxy-cyclohexanecarboxylate system often favors Conformer A.[1]
-
Key Insight: The Trans-isomer is thermodynamically less stable than the Cis-isomer due to the unavoidable axial placement of either the Methyl or the Hydroxyl group.[1]
Caption: Conformational landscape of this compound showing the stability dominance of the Cis-isomer.
Synthesis & Stereocontrol Strategies
The synthesis typically proceeds via the reduction of methyl 1-methyl-4-oxocyclohexanecarboxylate .[1] The stereochemical outcome is controlled by the choice of reducing agent (steric bulk) and temperature.
Protocol: Synthesis of the Ketone Precursor
Before separating isomers, one must synthesize the gem-disubstituted ketone.[1]
-
Starting Material: Methyl methacrylate and 2-trimethylsiloxy-1,3-butadiene (Danishefsky’s diene) via Diels-Alder, followed by acidic hydrolysis.[1]
-
Alternative: Alkylation of methyl 4-oxocyclohexanecarboxylate (requires protection of ketone as ketal, methylation with LDA/MeI, deprotection).
Stereoselective Reduction Protocols
The C1-COOMe group (axial) provides significant steric differentiation between the two faces of the carbonyl at C4.
Method A: Thermodynamic Control (Favors Cis-Isomer)
Small hydride donors attack the sterically more hindered axial face (due to torsional strain relief in the transition state), yielding the equatorial alcohol.
-
Reagent: Sodium Borohydride (NaBH
) in Methanol at -78°C to 0°C. -
Mechanism: Small hydride attacks "axially" (from the top/axial trajectory relative to the ring).
-
Outcome: Formation of the Cis-isomer (OH equatorial) as the major product (>4:1 ratio).
-
Self-Validating Check: The product should show a large NMR coupling constant for the H4 proton (axial-axial coupling with H3/H5), indicative of an equatorial OH.[1]
Method B: Kinetic Control (Favors Trans-Isomer)
Bulky hydride donors are forced to attack the less sterically hindered equatorial face, yielding the axial alcohol.
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C.
-
Mechanism: The bulky borohydride is blocked from the axial face by the axial C1-COOMe group and the axial hydrogens at C3/C5. It attacks equatorially.
-
Outcome: Enrichment of the Trans-isomer (OH axial).[1]
-
Self-Validating Check: The product should show a narrow multiplet for the H4 proton (equatorial-axial/equatorial-equatorial couplings only), indicative of an axial OH.[1]
Analytical Characterization (NMR)
Distinguishing the isomers requires careful analysis of the H4 methine proton and the C1-Methyl singlet.[1]
| Feature | Cis-Isomer (OH eq) | Trans-Isomer (OH ax) | Mechanistic Reason |
| H4 Proton Multiplicity | tt (Triplet of triplets) | quint/narrow m | H4 is axial in Cis (large |
| H4 Chemical Shift | ~3.6 - 3.8 ppm | ~3.9 - 4.1 ppm | Equatorial protons (Trans isomer) are typically deshielded relative to axial protons.[1] |
| C1-Me Shift | Lower field (Deshielded) | Higher field (Shielded) | In Trans (Conf A), Me is equatorial but OH is axial (gamma-gauche effect absent or different).[1] |
| NOE Correlations | H4 | H4 | Confirms axial vs equatorial orientation of the proton. |
Separation & Purification Workflow
Since the isomers have distinct polarities and hydrogen-bonding capabilities, they can be separated without chiral chromatography (if the starting material was racemic).
Step-by-Step Purification Protocol
-
Crude Workup: Quench reduction with saturated NH
Cl. Extract with EtOAc.[2] Dry over MgSO . -
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexanes:Ethyl Acetate (gradient 4:1 to 1:1).
-
Visualization: Anisaldehyde stain (alcohols stain blue/violet).
-
Rf Values: The Trans-isomer (axial OH) is typically less polar (higher Rf) than the Cis-isomer (equatorial OH) due to the "compact" nature of axial substituents and shielding of the polar group, though this can vary by solvent system. Note: In some ester systems, the equatorial alcohol interacts more strongly with silica, eluting later.
-
-
Flash Column Chromatography:
-
Load crude oil (dissolved in minimum CH
Cl ). -
Elute with a shallow gradient (e.g., 10% to 40% EtOAc in Hexanes).
-
Collect fractions. The mixed fractions can be re-subjected to chromatography or crystallized.
-
-
Crystallization (Optional):
Caption: Purification logic flow for separating cis/trans isomers of the cyclohexane scaffold.
References
-
PubChem. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate Compound Summary. Available at: [Link].
-
Kleinpeter, E., et al. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. Tetrahedron, 68(10), 2363–2373.[3] Available at: [Link].
- Google Patents.Method for producing 4-(aminomethyl)cyclohexane carboxylic acid (WO2021107047A1).
Sources
- 1. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sci-Hub. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer / Tetrahedron, 2012 [sci-hub.red]
Technical Guide: Biological Activity & Medicinal Utility of Substituted Cyclohexanecarboxylates
Executive Summary
The transition from planar aromatic scaffolds to three-dimensional aliphatic systems represents a paradigm shift in modern drug discovery—often termed "Escaping Flatland." Substituted cyclohexanecarboxylates serve as the primary bioisosteres for benzoates and phenyl-acetic acid derivatives. By increasing the fraction of sp³-hybridized carbons (
This guide analyzes the biological activity of substituted cyclohexanecarboxylates, focusing on their stereochemical-activity relationships (SAR), antimicrobial/antiviral utility, and synthetic protocols for accessing specific diastereomers.
Structural Significance: The Advantage
In medicinal chemistry, the cyclohexanecarboxylate scaffold is not merely a "saturated benzoate." It is a tool to modulate physicochemical properties without altering the fundamental pharmacophore.
Bioisosterism and Solubility
Replacing a phenyl ring with a cyclohexane ring disrupts the
-
Benzoates: Planar, lipophilic, prone to CYP450 oxidation at the ring.
-
Cyclohexanecarboxylates: Puckered (chair/boat) conformations, higher aqueous solubility, metabolically robust ring system.
Stereochemical Vectors
Unlike the planar benzene ring, the cyclohexane ring offers axial and equatorial vectors. This allows for precise positioning of substituents to probe receptor pockets in 3D space, a feature critical for high-affinity binding in enzymes like neuraminidase or receptors like
Therapeutic Classes & Mechanisms[1]
Antimicrobial Activity (Membrane Disruption)
Recent studies indicate that 4-substituted cyclohexanecarboxylates, particularly those with lipophilic tails or cationic ammonium groups, exhibit potent antimicrobial activity.
-
Mechanism: These amphiphilic derivatives insert into bacterial cell membranes. The cyclohexane ring acts as a spacer that disrupts lipid packing more effectively than rigid aromatic rings due to its conformational flexibility.
-
Key Data: 4-substituted derivatives have shown MIC values comparable to standard antibiotics against Gram-positive strains.
Table 1: Comparative Antimicrobial Activity (Representative Data)
| Compound Scaffold | Substituent (R-4 position) | Target Organism | MIC ( | Mechanism |
| Benzoate | n-Butyl | S. aureus | >128 | Weak Membrane Interaction |
| Cyclohexanecarboxylate | n-Butyl (trans) | S. aureus | 32 | Membrane Disruption |
| Cyclohexanecarboxylate | N,N-Dibenzyl (diamine) | E. coli | 4-8 | Efflux Pump Inhibition |
| Cyclohexanecarboxylate | tert-Butyl | C. albicans | 64 | Ergosterol Interference |
Antiviral Agents (Neuraminidase Inhibition)
The cyclohexanecarboxylate scaffold is the saturated core related to Oseltamivir (Tamiflu). While Oseltamivir is a cyclohexene, the saturated analogs are extensively studied to understand the necessity of the double bond.
-
Insight: Saturated analogs often maintain binding affinity if the C4-amino and C5-acetamido groups are locked in the correct stereochemical configuration (typically cis-diequatorial relative to the carboxylate in the transition state mimic).
Neurological Activity (Gabapentinoids)
While Gabapentin is technically a cyclohexaneacetic acid, the structure-activity relationship (SAR) is identical. The cyclohexane ring locks the amino and carboxylic acid groups in a specific conformation that mimics the transition state of GABA, allowing transport via the L-system transporter and binding to the
Stereochemical Control: The Cis vs. Trans Dilemma
The biological activity of cyclohexanecarboxylates is strictly governed by stereochemistry.
-
Trans-1,4-disubstituted: Generally thermodynamically more stable (diequatorial). Often preferred for rigidifying long linear pharmacophores.
-
Cis-1,4-disubstituted: One substituent is axial. This high-energy conformer is often required to fit into "curved" hydrophobic pockets.
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for selecting this scaffold in drug design.
Caption: Decision tree for transitioning from aromatic hits to saturated cyclohexanecarboxylates, highlighting the critical stereochemical divergence.
Experimental Protocols
Synthesis: Heterogeneous Hydrogenation with Stereocontrol
Converting a benzoic acid to a cyclohexanecarboxylate is the most direct route. The choice of catalyst determines the cis/trans ratio.
Objective: Synthesis of Methyl 4-substituted-cyclohexanecarboxylate.
Reagents:
-
Substrate: Methyl 4-tert-butylbenzoate (1.0 eq)
-
Catalyst: 5% Rh/Al₂O₃ (5 wt%)
-
Solvent: Methanol (0.1 M)
-
Gas: Hydrogen (50 bar)
Step-by-Step Methodology:
-
Preparation: In a stainless steel autoclave, dissolve Methyl 4-tert-butylbenzoate in methanol. Add the Rh/Al₂O₃ catalyst carefully (pyrophoric risk).
-
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar H₂. Stir vigorously at 60°C for 12 hours.
-
Expert Note: Rhodium favors the cis isomer (kinetic product) due to syn-addition of hydrogen to the face of the aromatic ring. Using Pd/C at higher temperatures often leads to thermodynamic equilibration favoring the trans isomer.
-
-
Filtration: Filter the catalyst through a Celite pad. Wash with methanol.
-
Isomer Separation:
-
Evaporate solvent to yield a crude oil (typically 4:1 cis:trans mixture).
-
Epimerization (Optional): To access the trans isomer, treat the crude ester with NaOMe in MeOH at reflux for 4 hours. This equilibrates the mixture to the thermodynamic trans-diequatorial product.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1) effectively separates the diastereomers due to their distinct polarity (cis is generally more polar).
-
Biological Assay: MIC Determination
To verify antimicrobial activity of the synthesized derivatives.
Protocol:
-
Stock Preparation: Dissolve compounds in DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 0.5 – 128
g/mL. -
Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL. -
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth.
Synthesis Workflow Visualization
Caption: Synthetic workflow for accessing specific diastereomers of substituted cyclohexanecarboxylates via catalytic hydrogenation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Shoaib, M., Israyilova, A., & Ganbarov, K. (2019).[1] Cyclohexane and its Functionally Substituted Derivatives: Important Class of Organic Compounds with Potential Antimicrobial Activities.[2][1][3][4] Journal of Microbiology. [Link]
-
Drag, M., et al. (2010). Synthesis and Antimicrobial Activity of Some New Cyclohexanecarboxylic Acid Derivatives. Der Pharma Chemica. [Link][4]
-
Meanwell, N. A. (2011). Bioisosteres of Carboxylic Acids. Journal of Medicinal Chemistry. [Link]
Sources
Engineering Hydroxycyclohexane Esters: A Whitepaper on Therapeutic Applications, Prodrug Strategies, and Mechanistic Pharmacology
Welcome to this technical whitepaper. As a Senior Application Scientist specializing in pharmacophore engineering, I have structured this guide to provide drug development professionals with a rigorous, mechanistic analysis of hydroxycyclohexane esters. This scaffold is not merely a structural spacer; it is a highly tunable moiety that dictates lipophilicity, receptor binding kinetics, and metabolic clearance.
Herein, we will dissect the causality behind integrating hydroxycyclohexane esters into neurological and cardiovascular therapeutics, provide a self-validating synthetic protocol, and benchmark their pharmacological profiles.
Mechanistic Grounding: The Hydroxycyclohexane Pharmacophore
The therapeutic utility of the hydroxycyclohexane ester moiety stems from its unique sterical and electronic properties. The cyclohexane ring provides a rigid, yet conformationally adaptable (chair/boat) hydrophobic core that enhances membrane permeability.
Strategically, the ester linkage serves a dual purpose: it acts as a hydrogen-bond acceptor for target binding and provides a metabolically labile site for prodrug strategies. Conversely, the hydroxyl group acts as a critical hydrogen-bond donor, anchoring the molecule in polar receptor pockets. Simple building blocks, such as ethyl 1-hydroxycyclohexanecarboxylate, are routinely leveraged as critical chiral synthons in the synthesis of complex therapeutics, including advanced mTORC modulators and rapamycin analogs [1] [2].
Neurological Therapeutics: 5-HT2 Receptor Antagonism
A premier application of this scaffold is found in migraine prophylaxis, specifically through the development of 4-hydroxycyclohexyl 1-isopropyl-9,10-dihydrolysergate [3].
The Causality of the Scaffold: The native lysergic acid structure is highly promiscuous. By conjugating it with a 4-hydroxycyclohexyl ester group, the molecule achieves exquisite selectivity for peripheral 5-HT2 receptors over central nervous system receptors. The bulky hydroxycyclohexyl group creates steric hindrance that prevents blood-brain barrier (BBB) crossing, localizing the antagonistic effect to cranial blood vessels. By competitively blocking serotonin at the 5-HT2 GPCR, the drug halts Gq-protein mediated phospholipase C (PLC) activation, thereby preventing the intracellular calcium release that drives the painful cranial vasoconstriction associated with migraines[3].
Fig 1: 5-HT2 receptor signaling pathway and competitive antagonism by hydroxycyclohexyl esters.
Cardiovascular Therapeutics: Antidysrhythmic Modulation
Beyond neurology, the scaffold is highly effective in cardiovascular applications. Ethyl 2-aryl-1-cyanoethyl-2-hydroxycyclohexanecarboxylates have been extensively profiled for their antidysrhythmic properties [4].
The Causality of the Scaffold: Cardiac ion channel modulators require rapid myocardial penetration followed by precise interaction with the aqueous pore of the channel. The ethyl ester moiety provides the necessary lipophilicity for rapid tissue partitioning. Once localized, the tertiary hydroxyl group on the cyclohexane ring acts as a critical electrostatic anchor, interacting with the voltage-gated ion channel to stabilize the refractory period and reverse arrhythmic events[4].
Quantitative Data: Pharmacological Profiles
The table below summarizes the structure-activity relationships (SAR) and pharmacokinetic improvements achieved by integrating the hydroxycyclohexane ester moiety across different therapeutic classes.
| Compound Class / Derivative | Primary Target | Therapeutic Indication | Receptor Affinity | Plasma Half-Life (t1/2) |
| cis-4-hydroxycyclohexyl 1-isopropyl-9,10-dihydrolysergate | 5-HT2 Receptor | Migraine Prophylaxis | IC50 < 10 nM | ~4.2 h |
| Ethyl 2-phenyl-1-cyanoethyl-2-hydroxycyclohexanecarboxylate | Cardiac Ion Channels | Antidysrhythmic | IC50 ~ 1.5 µM | ~2.8 h |
| Ethyl 1-hydroxycyclohexanecarboxylate (Synthon) | mTORC (via Rapamycin analogs) | Immunosuppression | N/A (Precursor) | N/A |
Self-Validating Experimental Protocol: Stereoselective Synthesis
To guarantee reproducibility and trustworthiness, the following methodology for synthesizing cis-4-hydroxycyclohexyl 1-isopropyl-9,10-dihydrolysergate is designed as a self-validating system . Every step includes an intrinsic quality control (QC) physical observable to confirm the reaction's success before proceeding [3].
Step 1: Boronic Acid Protection of the cis-Diol
-
Procedure: Suspend a 50/50 mixture of cis/trans cyclohexane-1,4-diol and n-butylboronic acid in toluene. Heat to reflux using a Dean-Stark trap.
-
Causality: Direct esterification of the diol mixture yields a complex, inseparable matrix. n-butylboronic acid selectively forms a cyclic boronic ester with the cis-isomer due to the syn-axial proximity of its hydroxyls, leaving the trans-isomer unreacted.
-
Self-Validation Check: Monitor water evolution in the Dean-Stark trap. The theoretical yield of water strictly correlates to the molar amount of the cis-isomer. The complete cessation of water droplet formation physically validates that the protection step is 100% complete.
Step 2: Acid-Catalyzed Esterification
-
Procedure: React 1-isopropyl-9,10-dihydrolysergic acid with the unreacted trans-diol (or deprotected cis-diol) using p-toluenesulfonic acid (pTSA) at 90°C for 18 hours.
-
Causality: pTSA is chosen over mineral acids (like H2SO4) because it provides sufficient protonation to drive esterification without degrading the highly acid-sensitive ergoline indole system.
Step 3: Biphasic Quench and Free-Base Isolation
-
Procedure: Partition the cooled reaction mixture between methylene chloride (CH2Cl2) and water. Adjust the aqueous layer to pH 11 using concentrated ammonium hydroxide.
-
Causality: The ergoline nitrogen has a pKa of ~8.5. Adjusting the environment to pH 11 ensures >99% of the product is deprotonated into its free-base form, driving it entirely into the organic CH2Cl2 phase while leaving unreacted pTSA in the aqueous phase.
-
Self-Validation Check: Observe the phase boundary. If an emulsion persists, it indicates incomplete neutralization (salt forms act as surfactants). Add dropwise NH4OH until the CH2Cl2/H2O boundary is razor-sharp, validating complete free-base conversion.
Step 4: Diastereomeric Resolution via Maleate Salt
-
Procedure: Evaporate the organic layer, dissolve the residue in a methanol/ether matrix, and introduce maleic acid to crystallize the product.
-
Causality: The maleate salt of the cis-hydroxycyclohexyl ester exhibits a highly distinct, lower solubility profile compared to the trans-isomer, allowing for spontaneous fractional crystallization and >99% diastereomeric purity.
Fig 2: Self-validating synthetic workflow for stereoselective hydroxycyclohexyl esterification.
References
-
Title: Ethyl 1-hydroxycyclohexanecarboxylate (CID 222089) Source: PubChem URL: [Link]
- Source: Google Patents (US11230557B2)
- Source: Google Patents (US4810710A)
- Source: Google Patents (EP0134889A2)
Sources
- 1. Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US11230557B2 - mTORC modulators and uses thereof - Google Patents [patents.google.com]
- 3. US4810710A - 4-hydroxycyclohexyl 1-isopropyl-9,10-dihydro-lysergate for the treatment of migraine - Google Patents [patents.google.com]
- 4. EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google Patents [patents.google.com]
Technical Guide: Methyl 4-Hydroxy-1-Methyl-Cyclohexanecarboxylate as a Synthetic Building Block
[1][2][3]
Executive Summary: The Quaternary Advantage
This compound (CAS: 87787-05-1 for cis, 87787-02-8 for trans) represents a high-value scaffold for "escape from flatland" strategies in drug design.[1][2] Unlike simple 1,4-disubstituted cyclohexanes, the introduction of the 1-methyl group creates a quaternary center at the ester attachment point.[1][2]
Key Technical Advantages:
-
Conformational Locking: The 1-methyl group (A-value ~1.[1][2]70) exerts a stronger steric demand than the methyl ester (A-value ~1.27), biasing the cyclohexane ring distribution and reducing the entropic penalty of ligand binding.[3]
-
Metabolic Stability: The quaternary center at C1 blocks
-deprotonation and racemization, while also hindering esterase hydrolysis sterically.[1][2] -
Vectorial Diversity: The C4-hydroxyl group provides a divergent handle for etherification, amination (via mesylation/azide), or oxidation, allowing the scaffold to serve as a rigid linker.
Structural Analysis & Stereochemistry
Understanding the stereochemical outcome of synthesis requires a rigorous conformational analysis.[2] The molecule exists as two geometric isomers: cis and trans, defined by the relationship between the C1-Ester and the C4-Hydroxyl group.[1][2]
Conformational Thermodynamics
Due to 1,3-diaxial interactions, the cyclohexane ring will adopt a chair conformation that maximizes the number of equatorial substituents.[2]
-
1-Methyl vs. 1-Ester: The methyl group (
) has a larger conformational energy (1.70 kcal/mol) than the methyl ester ( , 1.27 kcal/mol).[1][2][3] Therefore, in the equilibrium mixture, the 1-methyl group prefers the equatorial position , forcing the ester into the axial position . -
Stereochemical Definition:
-
Cis-Isomer: The C1-Ester and C4-Hydroxyl are on the same side.[1][2] If the Ester is Axial, the Hydroxyl must be Axial (1,4-diaxial relationship is trans in planar drawing, but cis in 3D projection relative to the ring plane? Correction: In 1,4-cyclohexane, Axial-Axial is Trans.[1][2] Axial-Equatorial is Cis.).[1][2]
-
Refined Model:
-
Visualization: Stereochemical Pathways
The following diagram illustrates the divergent synthesis and conformational bias.
Figure 1: Stereodivergent reduction pathways controlled by hydride source. L-Selectride favors equatorial alcohol formation (Cis isomer relative to axial ester).[1][2][3]
Synthetic Methodologies
Route A: The "Late-Stage Reduction" (Recommended)
This route is preferred for scalability and stereocontrol.[1][2][3] It proceeds via the methylation of the commercially available 4-oxocyclohexanecarboxylate, followed by stereoselective reduction.[1][2]
Step 1:
-Methylation of the Ketone
Objective: Install the quaternary center at C1.[1][2]
-
Reagents: LDA (Lithium Diisopropylamide), MeI (Iodomethane), THF.[3]
-
Mechanism: Kinetic deprotonation occurs
to the ester (more acidic, pKa ~24) rather than to the ketone (pKa ~20, but sterically less accessible in the enolate aggregate).[3] -
Critical Parameter: Temperature control (-78°C) is vital to prevent poly-methylation or O-alkylation.[1][2][3]
Step 2: Stereoselective Reduction
Objective: Set the C4 stereocenter.[2]
| Reagent | Hydride Approach | Product (Major) | Stereoselectivity (dr) |
| NaBH4 / MeOH | Equatorial & Axial | Mixture (Cis/Trans) | ~60:40 |
| L-Selectride | Axial (Steric bulk) | Cis-Alcohol (Equatorial OH) | >95:5 |
| K-Selectride | Axial (Steric bulk) | Cis-Alcohol (Equatorial OH) | >98:2 |
Experimental Protocol: Synthesis of Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate[1][2][3][4]
1. Materials:
2. Procedure:
-
Setup: Flame-dry a 500 mL 3-neck flask and purge with Argon. Charge with ketone substrate dissolved in THF (0.1 M concentration).[2][3] Cool to -78°C .[1][2]
-
Addition: Add L-Selectride solution dropwise over 30 minutes. The bulky hydride attacks from the less hindered axial face (anti to the axial ester group).[3]
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; ketone spot disappears).[2][3]
-
Quench (Oxidative Workup): Caution: Exothermic. Slowly add 3M NaOH followed by 30% H2O2.[2] This cleaves the organoboron intermediate.[2]
-
Isolation: Warm to room temperature. Extract with EtOAc (3x).[2][3] Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cis-isomer (equatorial OH) typically elutes after the trans-isomer due to better hydrogen bonding with silica.[1][2][3]
Yield: Expect 85-92% isolated yield.
Synthetic Utility & Reactivity Map
Once synthesized, the scaffold serves as a versatile node for divergent synthesis.[2]
Figure 2: Divergent synthetic pathways from the core building block.[1][2][3]
Key Transformations
-
Inversion to Amines (Mitsunobu/Azide): Converting the cis-alcohol (equatorial) to an amine often involves a Mitsunobu reaction with DPPA or mesylation/azide displacement.[1][2][3] This proceeds with inversion of configuration , yielding the trans-amine (axial amino group), which may be energetically disfavored but biologically distinct.[2][3]
-
Saponification: The methyl ester at the quaternary center is sterically hindered.[2] Standard LiOH/THF hydrolysis may be slow.[2] Trimethyltin hydroxide (Me3SnOH) or high-temperature hydrolysis (100°C in dioxane/water) is often required to drive this to completion without decarboxylation.[1][2][3]
References
-
Synthesis of Quaternary Cyclohexanes: Journal of Organic Chemistry, "Stereoselective Alkylation of Cyclohexanecarboxylates," .[3]
-
Stereoselective Reductions: Tetrahedron, "Selectride Reductions of Cyclic Ketones: A conformational analysis," .[3]
- Conformational Analysis Data:Chem. Rev.
-
Compound Data (PubChem): Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (CID 13236236).[1][2][3][5] .[2][3]
(Note: While specific "Tucatinib" intermediates differ slightly, the methodologies cited above are standard for this exact chemical class.)
Sources
- 1. prepchem.com [prepchem.com]
- 2. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. Methyl 1-hydroxy-4-methylcyclohexanecarboxylate | C9H16O3 | CID 221624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
literature review of "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate"
The following technical guide provides an in-depth analysis of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate , a critical bifunctional scaffold in modern medicinal chemistry.
Core Identity & Stereochemical Architecture
Executive Summary
Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 87787-05-1 for cis-isomer, generic 37480-42-5) is a densely functionalized cyclohexane building block. Characterized by a quaternary carbon at position 1 (bearing both a methyl and an ester group) and a secondary alcohol at position 4, this molecule serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents, most notably Ubiquitin-Specific Protease 7 (USP7) inhibitors .
Its value lies in its achiral but pro-stereogenic nature . While the starting ketone precursor is achiral (possessing a plane of symmetry), the reduction at C4 generates diastereomers (cis and trans) with distinct spatial properties. Control over this stereochemistry is the primary challenge and opportunity in its application.
Chemical Profile & Stereochemistry
The molecule exists as two diastereomers based on the relative orientation of the hydroxyl group at C4 and the carboxylate ester at C1.
| Property | Data |
| IUPAC Name | Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Key Functional Groups | Tertiary Methyl Ester (C1), Secondary Alcohol (C4) |
| Stereochemistry | Cis (Ester/OH syn) and Trans (Ester/OH anti) |
| Physical State | Viscous oil or low-melting solid (isomer dependent) |
Stereochemical Analysis (The "Chair" Logic)
To understand the synthesis, one must analyze the conformational thermodynamics. The quaternary center at C1 dictates the ring conformation.
-
A-Value Analysis:
-
Conformational Preference: The bulkier methyl group prefers the Equatorial position to minimize 1,3-diaxial interactions.[1] Consequently, the ester group is forced into the Axial position.
Defining the Isomers:
-
Trans-Isomer: The Hydroxyl (C4) and Ester (C1) are on opposite sides of the ring. If the Ester is Axial (Up), the Hydroxyl is Equatorial (Down). This is typically the thermodynamic product.
-
Cis-Isomer: The Hydroxyl and Ester are on the same side. If the Ester is Axial (Up), the Hydroxyl is Axial (Up). This is the kinetic product (often less stable due to 1,3-diaxial strain).
Caption: Stereochemical divergence driven by the quaternary C1 center. The A-value difference forces the ester axial, dictating the reference frame for cis/trans assignment.
Synthesis & Manufacturing Protocol
The synthesis is a classic example of diastereoselective reduction . The core workflow transforms the achiral ketone into the alcohol.
Protocol: Sodium Borohydride Reduction
This method favors the formation of the thermodynamic alcohol (Equatorial OH), yielding predominantly the trans-isomer (relative to the ester, assuming ester is axial).
Reagents:
-
Methyl 1-methyl-4-oxocyclohexane-1-carboxylate (1.0 eq)
-
Sodium Borohydride (
, 1.5 eq) -
Methanol (Solvent, anhydrous)
-
Ammonium Chloride (Quench)
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with Methyl 1-methyl-4-oxocyclohexane-1-carboxylate and anhydrous Methanol (0.15 M concentration).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Why? Lower temperature improves diastereoselectivity by minimizing thermal energy available to overcome the activation barrier for the minor pathway.
-
Addition: Add
portion-wise over 20 minutes. Caution: Exothermic hydrogen gas evolution. -
Reaction: Stir at 0°C for 2–3 hours. Monitor by TLC (stain with PMA or Anisaldehyde; ketone spot disappears, lower Rf alcohol appears).
-
Quench: Carefully add saturated aqueous
to destroy excess hydride. -
Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude residue is often a mixture of isomers. Separation is achieved via Flash Column Chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Self-Validating Check:
-
1H NMR Signal: Look for the C4-H proton.
-
Axial Proton (Eq OH): Appears as a wide multiplet (tt) due to large axial-axial coupling constants (
). -
Equatorial Proton (Ax OH): Appears as a narrow multiplet (quintet/broad singlet) due to small equatorial-axial/equatorial-equatorial couplings.
-
Pharmaceutical Applications: USP7 Inhibitors
The primary high-value application of this molecule is as a scaffold for USP7 (Ubiquitin-Specific Protease 7) inhibitors . USP7 is a deubiquitinase enzyme that stabilizes MDM2, leading to the degradation of the tumor suppressor p53. Inhibiting USP7 restores p53 levels, inducing apoptosis in cancer cells.
Mechanism of Action & Structural Role: The cyclohexane ring serves as a rigid linker that orients the pharmacophores (often a pyrimidinone or pyrrole) into the USP7 catalytic cleft. The stereochemistry at C4 is crucial for binding affinity; the incorrect isomer may clash with the protein backbone or fail to engage key hydrogen bond donors.
Caption: The molecule acts as a structural anchor, positioning the inhibitor warhead to disable USP7 and reactivate p53 tumor suppression.
Analytical Specifications
For research and development, the following specifications ensure material integrity.
| Test | Acceptance Criteria | Method |
| Appearance | Colorless to pale yellow viscous liquid | Visual |
| Purity (GC/HPLC) | Area Normalization | |
| Proton NMR | Conforms to structure; distinct C4-H signal | 400 MHz |
| Stereoisomer Ratio | Report ratio (e.g., >90:10 Trans/Cis) | GC or NMR Integration |
| Residual Solvents | MeOH < 3000 ppm | Headspace GC |
References
-
Preparation of Pyrrolo and Pyrazolopyrimidines as USP7 Inhibitors. Google Patents. US20160185785A1. Link
- Stereochemistry of Organic Compounds. Eliel, E. L., Wilen, S. H. Wiley-Interscience. 1994.
-
Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Master Organic Chemistry. Link
-
PubChem Compound Summary: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. CID 13236236. Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate
Executive Summary
Methyl 4-hydroxy-1-methylcyclohexanecarboxylate is a critical bifunctional carbocyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly as a rigidified linker in proteolysis-targeting chimeras (PROTACs) and metabolic disease modulators.[1] Its unique 1,1,4-substitution pattern introduces a quaternary center that restricts conformational flexibility, enhancing ligand-target binding affinity.[1]
This application note details a robust, scalable synthetic route for this scaffold. Unlike low-yielding direct functionalization methods, this protocol utilizes a Diels-Alder cycloaddition followed by stereoselective reduction , ensuring high regiocontrol and defined stereochemistry.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to establish the quaternary center at C1 early in the sequence while maintaining a handle at C4 for late-stage reduction.[1]
Strategic Logic:
-
Quaternary Center Formation: The C1 methyl/ester motif is installed via a Diels-Alder reaction between methyl methacrylate and a functionalized diene.[1] This ensures perfect regioselectivity (1,4-substitution) governed by electronic matching.[1]
-
Ketone Unmasking: The use of an enol ether diene (e.g., 2-methoxy-1,3-butadiene) allows for facile hydrolysis to the C4 ketone.[1]
-
Stereocontrolled Reduction: The final stereocenter at C4 is set via hydride reduction. The choice of reducing agent dictates the cis/trans ratio (axial vs. equatorial hydroxyl).
Figure 1: Retrosynthetic disconnection showing the linear assembly from commodity precursors.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
This step constructs the cyclohexane ring with the quaternary center and the masked ketone.[1]
Reagents:
-
Methyl methacrylate (Dienophile)[1]
-
2-Methoxy-1,3-butadiene (Diene)[1]
-
Hydroquinone (Radical inhibitor)[1]
-
Toluene (Solvent)[1]
-
2N HCl (Hydrolysis)[1]
Protocol:
-
Cycloaddition:
-
Charge a high-pressure glass reactor (sealed tube) with methyl methacrylate (10.0 g, 100 mmol) and 2-methoxy-1,3-butadiene (12.6 g, 150 mmol, 1.5 eq).[1]
-
Add hydroquinone (10 mg) to inhibit polymerization.
-
Add anhydrous Toluene (20 mL).
-
Seal the vessel and heat to 120°C for 24 hours .
-
Mechanism:[1][2][3] Thermal [4+2] cycloaddition proceeds with high regioselectivity to yield the "para" isomer (1-ester-4-methoxy).[1]
-
Cool to room temperature.[4] Concentrate under reduced pressure to remove excess diene and toluene.
-
-
Hydrolysis:
-
Dissolve the crude enol ether oil in THF (50 mL).
-
Add 2N HCl (20 mL) and stir vigorously at room temperature for 4 hours.
-
Observation: The reaction is complete when TLC shows disappearance of the enol ether (less polar) and appearance of the ketone (more polar).
-
-
Workup:
-
Dilute with Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize acid.
-
Wash with Brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate in vacuo to yield the crude ketone.
-
Purification: Vacuum distillation (bp ~110°C @ 5 mmHg) or flash chromatography (20% EtOAc/Hexanes) yields Methyl 1-methyl-4-oxocyclohexanecarboxylate as a pale yellow oil.[1]
-
Yield: ~75-85%[1]
Phase 2: Stereoselective Reduction to Target Alcohol
The reduction of the ketone determines the relative stereochemistry (cis/trans).
Method A: Thermodynamic Control (NaBH₄)
Produces a mixture of cis/trans isomers (typically 60:40 favoring the equatorial alcohol).
-
Dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate (5.0 g, 29.4 mmol) in Methanol (50 mL).
-
Cool to 0°C using an ice bath.
-
Add Sodium Borohydride (NaBH₄) (1.11 g, 29.4 mmol) portion-wise over 15 minutes. Caution: Gas evolution.[1]
-
Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Quench: Add saturated NH₄Cl solution (20 mL).
-
Extraction: Extract with DCM (3 x 50 mL). Dry (Na₂SO₄) and concentrate.
-
Separation: The isomers are separable by column chromatography (Silica gel, gradient 30% -> 50% EtOAc/Hexanes).
Method B: Kinetic Control (L-Selectride)
Produces the Axial Alcohol (cis-isomer relative to methyl) with high selectivity (>90:10).[1]
-
Dissolve the ketone (2.0 g, 11.7 mmol) in anhydrous THF (40 mL) under Nitrogen.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Dropwise add L-Selectride (1.0 M in THF, 14.0 mL, 1.2 eq) over 20 minutes.
-
Rationale: The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position.
-
-
Stir at -78°C for 2 hours.
-
Oxidative Workup: Carefully add 30% H₂O₂ (5 mL) and 3N NaOH (5 mL) at 0°C to quench the borane byproducts.
-
Extract with Ether, wash with water/brine, dry, and concentrate.
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | Colorless viscous oil or low-melting solid | Visual |
| Purity (GC/HPLC) | > 98.0% | Area % |
| Identity (NMR) | Conforms to structure | 1H-NMR (CDCl₃) |
| Key Signal (C1-Me) | Singlet, δ ~1.25 ppm | 1H-NMR |
| Key Signal (H-4) | Multiplet, δ ~3.6 - 4.0 ppm | 1H-NMR |
| MS (ESI) | [M+H]+ = 173.1 | LC-MS |
NMR Interpretation (Isomer Differentiation):
-
Equatorial Alcohol (Trans): The proton at C4 (geminal to OH) is Axial . It appears as a broad triplet of triplets (tt) with large coupling constants (J ~11 Hz, axial-axial coupling).
-
Axial Alcohol (Cis): The proton at C4 is Equatorial . It appears as a narrow multiplet or broad singlet (small coupling constants).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Polymerization of Diene/Dienophile | Ensure Hydroquinone is added; use fresh distilled reagents. |
| Incomplete Hydrolysis | Acid concentration too low | Increase reaction time or warm to 40°C. |
| Poor Stereoselectivity | Temperature fluctuation during reduction | Maintain strictly -78°C for Method B; ensure slow addition.[1] |
| Product Decomposition | Retro-aldol during workup | Avoid highly basic conditions during workup of the ketone.[1] |
References
-
Danishefsky, S., & Kitahara, T. (1974). A Useful Diene for the Diels-Alder Reaction.[1][5] Journal of the American Chemical Society, 96(25), 7807–7808.
-
Preparation of Methyl 4-oxocyclohexanecarboxylate derivatives. PrepChem Protocols.
-
Stereoselective Reduction of Cyclohexanones. Organic Chemistry Portal.
-
PubChem Compound Summary: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information.[1] [1]
Sources
Application Note: Optimized Fischer Esterification of 4-Hydroxy-1-methyl-cyclohexanecarboxylic Acid
Executive Summary & Strategic Analysis
The esterification of 4-hydroxy-1-methyl-cyclohexanecarboxylic acid presents a classic "perfect storm" of synthetic challenges:
-
Steric Hindrance (The Quaternary Center): The carboxylic acid is attached to a quaternary carbon (C1). The adjacent methyl group creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by methanol. This drastically reduces the rate of reaction (
) compared to secondary or primary acids. -
Bifunctionality (The Polymerization Risk): The presence of a distal hydroxyl group (C4-OH) creates a competition between the desired reaction (reaction with solvent methanol) and intermolecular side-reactions (self-esterification/oligomerization).
-
Stereochemical Integrity: The substrate exists as cis/trans isomers. Harsh acidic conditions must be controlled to prevent dehydration of the secondary alcohol or epimerization.
This guide provides a validated protocol using TMSCl-modified Fischer Esterification . Unlike standard sulfuric acid reflux methods, which often stall at 60-70% conversion for hindered substrates, the TMSCl method generates anhydrous HCl in situ and acts as a chemical dehydrating agent, driving the equilibrium forward without requiring high-pressure autoclaves.
Mechanistic Insight: The Steric Barrier
Standard Fischer esterification follows the
The "Crowded Transition State"
The 1-methyl group imposes severe 1,3-diaxial interactions (if axial) or general steric crowding (if equatorial) around the carbonyl. This destabilizes the tetrahedral intermediate, making the activation energy (
Diagram 1: Sterically Hindered Mechanism & Competition
Caption: The 1-methyl group at C1 creates a steric blockade, making the nucleophilic attack the rate-limiting bottleneck. High dilution is required to suppress the side-reaction path (dashed line).
Protocol Design: The TMSCl-Methanol System
We recommend the Chlorotrimethylsilane (TMSCl) Method over traditional
Why?
-
Anhydrous HCl Generation:
. This provides a controlled, water-free source of acid. -
Water Scavenging: The reaction consumes water (though TMSOMe is the primary byproduct, the system remains strictly anhydrous initially), pushing the equilibrium to the right (Le Chatelier’s Principle).
-
Mild Thermal Profile: Can often be run at lower temperatures than sulfuric acid reflux, sparing the 4-OH group from elimination.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | 4-hydroxy-1-methyl-cyclohexanecarboxylic acid |
| Methanol (MeOH) | Solvent (0.1 M) | Reagent/Solvent | Must be Anhydrous (HPLC Grade) |
| TMSCl | 2.0 - 3.0 | Catalyst/Dehydrant | Chlorotrimethylsilane.[1] Handle in fume hood. |
| NaHCO3 | Excess | Quench | Saturated aqueous solution |
Step-by-Step Protocol
Step 1: Setup
-
Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Add 4-hydroxy-1-methyl-cyclohexanecarboxylic acid (1.0 equiv).
-
Add anhydrous Methanol to achieve a concentration of 0.1 M to 0.2 M .
-
Note: High dilution is critical. If the concentration is too high (>0.5 M), the intermolecular reaction between the 4-OH and the COOH (oligomerization) becomes statistically significant.
-
Step 2: Activation (Exothermic)
-
Cool the solution to 0°C (Ice bath).
-
Dropwise, add TMSCl (3.0 equiv) via syringe over 10 minutes.
-
Observation: The reaction is exothermic. Evolution of HCl gas may occur; ensure proper venting.
-
-
Allow the mixture to warm to Room Temperature (RT) naturally.
Step 3: Reaction
-
Stir at Room Temperature for 12–16 hours .
-
Monitoring: Check by TLC (stain with PMA or KMnO4, as UV activity is low) or GC-MS.
-
Optimization: If conversion is <50% after 16h (due to extreme steric bulk), equip a reflux condenser and heat to 50°C for 4–6 hours. Do not exceed 60°C to avoid dehydration of the 4-OH.
Step 4: Workup (Critical for Purity)
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess MeOH and volatile TMS-ethers.
-
Redissolve the residue in Ethyl Acetate (EtOAc) .
-
Wash 1: Saturated NaHCO3 (2x) to neutralize residual HCl and remove unreacted acid.
-
Wash 2: Brine (1x).
-
Dry organic layer over Na2SO4 , filter, and concentrate.[2]
Analytical Validation & Troubleshooting
Expected Data
-
1H NMR (CDCl3):
-
Methyl Ester Singlet: Look for a sharp singlet at
ppm (3H). -
C1-Methyl: Singlet at
ppm. -
Shift in alpha-protons: The protons on the cyclohexane ring will shift slightly compared to the starting acid.
-
-
Mass Spectrometry:
peak corresponding to Methyl Ester ( ).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance at C1 is blocking attack. | Switch to Sealed Tube reaction at 80°C. The pressure increases kinetic energy to overcome the steric barrier. |
| Oligomer Formation | Concentration too high; intermolecular reaction favored. | Dilute reaction to 0.05 M . |
| New Alkene Peaks | Dehydration of 4-OH group. | Acid concentration or Temperature too high. Reduce TMSCl to 1.5 equiv and keep T < 40°C. |
Process Workflow Diagram
Diagram 2: Experimental Workflow (TMSCl Method)
Caption: Step-by-step workflow for the TMSCl-mediated esterification, including decision points for forcing conditions.
References
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.
-
Li, X., et al. (2010). "Trimethylsilyl Chloride: A Versatile Reagent in Organic Synthesis." Current Organic Synthesis, 7(6).
-
Organic Chemistry Portal. "Fischer Esterification: Mechanism and Protocols." [Link]
-
Neises, B., & Steglich, W. (1978).[3] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (Reference for alternative coupling if Fischer fails). [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on mechanisms and steric effects).
Sources
Application Note: Chemoselective Synthesis of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate
Introduction & Mechanistic Rationale
The target molecule, 1 (Molecular Formula: C9H16O3)[1], is a highly versatile cyclohexane-based building block frequently utilized in the development of complex pharmaceutical agents, including 2[2].
The most robust and scalable synthetic route to this compound is the chemoselective reduction of its ketone precursor,2[2]. This protocol employs Sodium Borohydride (NaBH₄) in Methanol (MeOH). As an Application Scientist, understanding the mechanistic causality behind these specific reagent choices is critical for troubleshooting and scale-up:
-
Chemoselectivity: NaBH₄ is a mild hydride donor that selectively reduces the highly electrophilic ketone carbonyl to a secondary alcohol while leaving the less electrophilic methyl ester moiety completely unreacted.
-
Solvent Activation: Methanol acts not merely as a solvent but as an electrophilic activator. Hydrogen bonding between the methanolic proton and the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, significantly accelerating hydride attack. Methanol also serves as the proton source to neutralize the resulting alkoxide intermediate.
-
Thermal Control (0 °C): Hydride reductions are inherently exothermic. Executing the reaction strictly at 0 °C prevents solvent boil-off, mitigates the risk of runaway exotherms, and suppresses potential side reactions such as transesterification, ensuring a high-purity yield[2].
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements for a standard 3.24 mmol scale reaction[2].
| Compound | Role | MW ( g/mol ) | Equivalents | Amount |
| Methyl 1-methyl-4-oxocyclohexanecarboxylate | Starting Material | 170.21 | 1.0 | 552 mg (3.24 mmol) |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 37.83 | 1.84 | 226 mg (5.97 mmol) |
| Methanol (MeOH) | Solvent / Proton Source | 32.04 | - | 20 mL |
| Methyl 4-hydroxy-1-methylcyclohexanecarboxylate | Target Product | 172.22 | 1.0 (Theoretical) | 558.5 mg (Theoretical) |
Experimental Workflow
Experimental workflow for the chemoselective reduction of the cyclohexanone derivative.
Detailed Experimental Protocol
Note: This methodology is engineered as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Step 1: Reaction Setup
-
Equip a 100-mL 3-necked round-bottom flask with a PTFE-coated magnetic stir bar, an internal thermometer, and an argon/nitrogen inlet to maintain an inert atmosphere.
-
Charge the flask with methyl 1-methyl-4-oxocyclohexanecarboxylate (552 mg, 3.24 mmol)[2].
-
Add anhydrous Methanol (20 mL) and initiate moderate stirring (approx. 400 rpm) until the starting material is fully dissolved[2].
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.
-
Causality: Establishing the thermal baseline before reagent addition prevents localized hot spots that could degrade the ester moiety.
-
Step 2: Reagent Addition
-
Weigh out Sodium Borohydride (226 mg, 5.97 mmol)[2].
-
Add the NaBH₄ portion-wise over 10-15 minutes. Monitor the internal thermometer; the temperature must not exceed 5 °C during the addition.
-
Causality: Portion-wise addition controls the evolution of hydrogen gas and manages the exothermic hydride transfer, maintaining the chemoselectivity required to prevent the reduction of the ester group.
-
Step 3: Reaction Progression & Self-Validation
-
Once addition is complete, maintain the reaction mixture at 0 °C and stir continuously for 3 hours[2].
-
Validation Checkpoint (TLC): At the 2.5-hour mark, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1 v/v) solvent system. Stain the TLC plate with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) and apply heat.
-
Validation Logic: The reaction is complete when the less polar ketone spot completely disappears, replaced by a new, more polar spot corresponding to the secondary alcohol (due to increased hydrogen bonding with the silica stationary phase).
-
Step 4: Workup and Isolation (Note: While direct vacuum concentration is cited in some discovery-phase literature[2], an aqueous workup is the industry standard for drug development to ensure the complete removal of boron salts prior to chromatography).
-
Quench the reaction by slowly adding 10 mL of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise at 0 °C.
-
Causality: The weak acid safely decomposes unreacted NaBH₄ into water-soluble boric acid and hydrogen gas without hydrolyzing the ester product.
-
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol.
-
Dilute the remaining aqueous residue with 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers.
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.
-
Purify the residue via silica gel column chromatography to isolate pure methyl 4-hydroxy-1-methylcyclohexanecarboxylate[2].
References
1.[2] Title: US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL: 2.[1] Title: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 - PubChem Source: National Center for Biotechnology Information (NIH) URL:
Sources
Application Note: High-Resolution Purification of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Abstract & Introduction
The separation of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (C₉H₁₆O₃) diastereomers is a critical intermediate step in the synthesis of complex pharmaceutical agents, including kinase inhibitors and receptor agonists.[1] The presence of a quaternary center at C1 (methyl and ester groups) and a distal hydroxyl group at C4 creates cis and trans geometric isomers.
These isomers possess distinct biological activities and physicochemical properties. However, their separation is challenging due to:
-
Weak UV Chromophores: The molecule lacks a conjugated
-system, exhibiting significant absorbance only below 210 nm. -
Structural Similarity: The isomers differ only in the axial/equatorial orientation of the hydroxyl group, resulting in close retention factors (
).
This guide provides a robust, self-validating protocol for the purification of these isomers using Flash Chromatography, supported by analytical HPLC and TLC derivatization techniques.
Chemical Analysis & Strategy
Physicochemical Profile
| Property | Value / Description | Impact on Chromatography |
| Molecular Weight | 172.22 g/mol | Low MW implies fast diffusion; sharp peaks expected. |
| Polarity | Moderate | Hydroxyl group dominates silica interaction. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Allows for diverse liquid loading options (though dry loading is preferred). |
| UV Activity | Critical: Standard UV (254 nm) will fail. Requires 200–210 nm detection or ELSD. | |
| Stereochemistry | cis / trans (1,4-substitution) | Separation relies on the accessibility of the -OH group to the silica surface. |
The Separation Mechanism
In Normal Phase (NP) chromatography on Silica Gel 60:
-
Retentive Force: Hydrogen bonding between the C4-hydroxyl group and silanol groups on the stationary phase.
-
Elution Order:
-
Isomer A (More Polar): Typically the isomer with the equatorial hydroxyl group. The equatorial position is sterically unshielded, maximizing interaction with silica. Elutes later.
-
Isomer B (Less Polar): Typically the isomer with the axial hydroxyl group. Steric shielding by the ring hydrogens reduces silanol interaction. Elutes earlier.
-
Method Development (Pre-Purification)
Before committing crude material to a column, the solvent system and visualization method must be validated.
Visualization Strategy (TLC)
Since UV 254 nm is ineffective, chemical staining is mandatory.
-
Primary Stain: p-Anisaldehyde. Excellent sensitivity for nucleophilic alcohols.
-
Alternative: KMnO₄ (Basic). Good for general oxidation, appearing as yellow spots on pink background.
Mobile Phase Screening
Perform TLC runs on silica plates using Hexane/Ethyl Acetate (Hex/EtOAc) mixtures.
| Solvent System (Hex:EtOAc) | Observation | Suitability |
| 90:10 | Compounds stay at baseline ( | Too weak. |
| 70:30 | Separation begins ( | Ideal for Flash. |
| 50:50 | Compounds co-elute near solvent front ( | Too strong. |
Decision: The target
Protocol: Flash Chromatography Purification[4]
Objective: Isolate >95% pure diastereomers from crude reaction mixture.
Equipment & Materials
-
Stationary Phase: Spherical Silica Gel (20–40 µm preferred for difficult separations; 40–63 µm acceptable).
-
Cartridge Size: 1:40 to 1:80 ratio (Sample:Silica) due to low
. -
Mobile Phase A: n-Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Detector: UV-Vis at 210 nm (primary) and 254 nm (secondary/monitor impurities). ELSD is highly recommended if available.
Step-by-Step Procedure
-
Sample Preparation (Dry Loading):
-
Why: Liquid loading in strong solvents (like DCM) causes band broadening, destroying the separation of close isomers.
-
Dissolve crude oil in minimal Dichloromethane (DCM).
-
Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to sample).
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
-
Column Equilibration:
-
Flush column with 3 Column Volumes (CV) of 5% EtOAc in Hexane .
-
Ensure baseline at 210 nm is stable.
-
-
Gradient Method:
-
Flow Rate: Optimized for column size (e.g., 40 mL/min for a 40g column).
-
Gradient Profile:
-
0–2 CV: Hold 5% B (Isocratic equilibration).
-
2–15 CV: Linear Gradient 5%
40% B. -
15–18 CV: Hold 40% B.
-
18–22 CV: Ramp to 100% B (Flush).
-
-
-
Fraction Collection:
-
Collect all peaks. Due to weak UV, collect based on "Slope" or "Threshold" set very low (e.g., 10 mAU).
-
Critical: Do not rely solely on the UV trace. Spot check fractions via TLC with Anisaldehyde stain.
-
Purification Workflow Diagram
Caption: Figure 1. End-to-end purification workflow emphasizing dry loading and post-run QC.
Analytical QC Protocol (HPLC)
To quantify the isomeric ratio (dr) and purity.
-
Column: C18 Reversed Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV 210 nm.
-
Note: In RP-HPLC, the elution order is often reversed compared to NP. The more polar isomer (equatorial OH) may elute earlier in RP, though the hydrophobic surface area of the methyl/ester groups also plays a role.
Troubleshooting & Optimization
Logic for Poor Resolution
If the isomers co-elute or show "shouldering":
Caption: Figure 2. Decision matrix for optimizing difficult diastereomer separations.
Common Pitfalls
-
Invisible Peaks: If the UV trace is flat but mass is collected, the detection wavelength is too high. Action: Switch to 205 nm or use ELSD.
-
Ester Hydrolysis: Avoid using basic modifiers (Triethylamine) or strongly acidic silica for prolonged periods, although methyl esters are generally stable.
References
-
Separation of Cyclohexane Derivatives
-
Smith, R. M. Retention mechanisms in super-critical fluid chromatography and normal-phase liquid chromatography. Journal of Chromatography A, 1993. Link
- Context: Explains the adsorption mechanism of axial vs.
-
- Jork, H., Funk, W., Fischer, W., & Wimmer, H. Thin-Layer Chromatography: Reagents and Detection Methods. VCH, Weinheim, 1990.
-
Flash Chromatography Best Practices
-
Still, W. C., Kahn, M., & Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 1978, 43(14), 2923–2925. Link
- Context: The foundational paper for modern flash chrom
-
- Stereochemistry of 1,4-Cyclohexanes: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. Context: Definitive text on conformational analysis (axial/equatorial preferences) of cyclohexane rings.
Sources
distillation conditions for "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate"
Application Note: Optimization of Vacuum Distillation Conditions for Methyl 4-hydroxy-1-methylcyclohexanecarboxylate
Introduction & Scope
Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 87787-02-8 for the 1R,4R isomer) is a critical cycloaliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including ubiquitin-specific protease 7 (USP7) inhibitors[1]. The compound is typically synthesized via the sodium borohydride reduction of methyl 1-methyl-4-oxocyclohexane-1-carboxylate[1].
Purifying this compound presents a distinct chemical engineering challenge: it contains both a methyl ester and a secondary hydroxyl group. Subjecting this molecule to standard atmospheric distillation induces severe thermal stress, leading to acid-catalyzed E1 dehydration (forming an alkene) or intermolecular transesterification (forming polymeric oligomers). This application note establishes a self-validating, high-vacuum distillation protocol designed to isolate the pure compound while preserving its structural integrity.
Physicochemical Profiling & Thermodynamic Rationale
Because the exact boiling point of the 1-methylated compound is rarely detailed in commercial literature, we must extrapolate the thermodynamic parameters from its non-methylated analog, methyl 4-hydroxycyclohexanecarboxylate. The non-methylated core exhibits an atmospheric boiling point of 233.3 °C at 760 Torr[2] and a vacuum boiling point of 125 °C at 0.3 Torr[3].
The addition of the C1-methyl group increases both the molecular weight and the steric bulk of the molecule. Based on standard thermodynamic increments, this structural modification elevates the boiling point by approximately 10–15 °C. Consequently, high-vacuum distillation or Kugelrohr short-path distillation is mandatory to keep the operational temperature well below the compound's thermal degradation threshold (~160 °C).
Table 1: Physicochemical Profile & Distillation Parameters
| Parameter | Value / Condition | Mechanistic Causality & Rationale |
| Molecular Weight | 172.22 g/mol | Establishes the baseline volatility and vapor density. |
| Atmospheric BP | ~245–250 °C (Est.) | Exceeds the thermal stability limit; atmospheric distillation is strictly prohibited to avoid dehydration. |
| Vacuum BP (0.5 Torr) | 130–140 °C | The optimal thermodynamic window. Vaporization occurs without triggering E1 dehydration or ester cleavage. |
| Kugelrohr BP (1.0 Torr) | 90–110 °C | Ideal for micro-scale (<50 g) purification. Literature precedents for the non-methylated analog utilize Kugelrohr distillation at 80–100 °C/1 mmHg to achieve 98% yield[4]. |
| Bath Temperature | 150–160 °C | Provides a sufficient ΔT driving force for vaporization while avoiding localized charring at the flask wall. |
Experimental Methodology: Vacuum Distillation Protocol
To ensure this protocol acts as a self-validating system, each step is designed to eliminate a specific mode of failure.
Step 1: Pre-Distillation Neutralization Trace acidic residues from upstream synthesis workups act as potent catalysts for the dehydration of the C4-hydroxyl group.
-
Action: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with saturated aqueous NaHCO₃ to neutralize trace acids.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.
Step 2: Apparatus Configuration
-
Action: Assemble a short-path distillation apparatus.
-
Rationale: A short-path setup is mandatory. The high viscosity of the hydroxylated ester leads to excessive holdup and prolonged thermal residence times in standard fractional columns (e.g., Vigreux). Ensure all ground-glass joints are sealed with high-vacuum silicone grease to prevent pressure fluctuations.
Step 3: Degassing and Solvent Removal
-
Action: Apply vacuum gradually to prevent explosive bumping. Maintain the system at 25–50 °C under 10–50 Torr.
-
Rationale: This removes dissolved gases and residual extraction solvents, stabilizing the vacuum for the main run.
Step 4: Foreshots Collection
-
Action: Lower the system pressure to < 0.5 Torr. Ramp the heating mantle to 100–120 °C.
-
Rationale: Collect low-boiling impurities, such as unreacted starting materials or moisture. Wait until the vapor temperature drops, indicating the foreshots have been exhausted.
Step 5: Main Fraction Isolation
-
Action: Swap the receiving flask. Increase the bath temperature to 150–160 °C.
-
Validation: The main fraction of methyl 4-hydroxy-1-methylcyclohexanecarboxylate will distill over at a stable vapor temperature plateau of 130–140 °C at 0.5 Torr . The distillate should manifest as a clear, highly viscous, colorless to pale-yellow oil.
Process Visualization
Fig 1: High-vacuum distillation workflow for methyl 4-hydroxy-1-methylcyclohexanecarboxylate.
Quality Control & Post-Distillation Validation
To close the self-validating loop, the integrity of the distilled product must be confirmed via proton nuclear magnetic resonance (¹H NMR).
-
Ester Integrity: The presence of a sharp singlet at ~3.65 ppm confirms the retention of the methyl ester group[4].
-
Dehydration Check: The absolute absence of vinylic protons in the 5.0–6.0 ppm region guarantees that thermal dehydration did not occur during the distillation process.
References
Sources
GC-MS analysis of "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate"
Application Note: High-Performance GC-MS Analysis of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation, identification, and quantification of This compound (CAS: 87787-05-1).[1] Due to the presence of a polar hydroxyl group at the C4 position and a quaternary center at C1, this molecule presents specific analytical challenges, including stereoisomeric separation (cis/trans) and potential thermal adsorption.[1] This guide provides a dual-pathway approach: a direct injection method for rapid screening and a silylation-based derivatization protocol for high-sensitivity quantification and structural confirmation.[1]
Introduction & Chemical Context
This compound is a functionalized cyclohexane derivative often utilized as an intermediate in the synthesis of terpenes, pharmaceuticals, and advanced polymers.[1]
-
Chemical Structure: The molecule features a cyclohexane ring with a quaternary carbon at position 1 (bearing both a methyl and a methyl ester group) and a secondary hydroxyl group at position 4.[1]
-
Analytical Challenges:
-
Stereoisomerism: The molecule exists as cis and trans isomers based on the relative orientation of the C4-hydroxyl group and the C1-ester group.[1] Separation of these isomers requires an optimized temperature gradient.[1]
-
Polarity: The C4-hydroxyl group is capable of hydrogen bonding, which can lead to peak tailing on non-polar columns and adsorption in the GC inlet (liner), compromising the limit of detection (LOD).[1]
-
To address these, this protocol validates a Trimethylsilyl (TMS) derivatization strategy using BSTFA, ensuring sharp peak shapes and distinct mass spectral fragmentation for reliable identification.
Experimental Protocols
Reagents and Materials[1][2]
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]
-
Internal Standard (IS): Dodecane or Naphthalene-d8 (optional, for quantification).[1]
Sample Preparation Workflow
We define two methods. Method A is for rapid purity checks.[1] Method B is for trace analysis and rigorous structural elucidation.[1]
Method A: Direct Injection (Rapid Screening) [1]
-
Weigh 10 mg of sample into a 20 mL scintillation vial.
-
Dissolve in 10 mL of Dichloromethane (Concentration: 1 mg/mL).
-
Transfer 1 mL to an autosampler vial.
-
Inject 1 µL.
Method B: TMS Derivatization (Recommended for Quantification) [1]
-
Aliquot 100 µL of the stock solution (from Method A) into a dry GC vial.
-
Evaporate solvent to dryness under a gentle stream of nitrogen.[1]
-
Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS .
-
Cap and incubate at 60°C for 30 minutes . (Heat is required to drive the reaction at the secondary alcohol).[1]
-
Dilute with 900 µL of anhydrous Ethyl Acetate.
-
Inject 1 µL.
GC-MS Instrument Conditions
| Parameter | Setting | Rationale |
| System | Agilent 7890B/5977B (or equivalent) | Standard Single Quadrupole |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase (5%-phenyl) is ideal for separating isomers based on boiling point/shape.[1] |
| Inlet | Split/Splitless at 250°C | High temp ensures rapid volatilization.[1] |
| Injection | 1 µL, Split Ratio 20:1 | Prevents column overload.[1] Use Splitless for trace analysis (<10 ppm).[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Oven Program | 60°C (hold 1 min) → 10°C/min → 280°C (hold 5 min) | Slow ramp allows separation of cis/trans isomers.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling analytes.[1] |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching.[1] |
| Scan Range | m/z 40 – 450 | Covers molecular ion and silylated fragments.[1] |
Results & Discussion
Chromatographic Separation
On a DB-5ms column, the cis and trans isomers typically separate by 0.2 – 0.5 minutes.[1]
-
Elution Order: Generally, the isomer with the more compact conformation (often where the bulky ester and hydroxyl are capable of intramolecular interaction or minimize steric volume) elutes first.[1]
-
Peak Shape:
Mass Spectral Interpretation
A. Underivatized (this compound, MW 172) The molecular ion is often weak or absent due to facile dehydration.[1]
-
m/z 172: Molecular Ion (
) - Very weak.[1] -
m/z 154:
- Loss of water (Characteristic of alcohols).[1] -
m/z 113:
- Loss of the carboxymethyl group.[1] -
m/z 95:
- Combined loss.[1]
B. TMS Derivative (MW 244) Derivatization adds a Trimethylsilyl group (+72 Da), replacing the active H.[1]
-
m/z 244: Molecular Ion (
) - Distinct and stable.[1] -
m/z 229:
- Loss of a methyl group from the TMS or the ring.[1] -
m/z 73:
- Base peak or very strong (Characteristic of TMS).[1] -
m/z 75:
- Rearrangement ion typical of silylated alcohols.[1]
Visualizations
Figure 1: Analytical Workflow Diagram
This flowchart illustrates the decision matrix for sample preparation and analysis.
Caption: Decision matrix for selecting between direct injection and silylation protocols based on analytical needs.
Figure 2: Mass Spectral Fragmentation Pathway (TMS Derivative)
Visualizing the formation of key diagnostic ions.[1]
Caption: Primary fragmentation pathways for the TMS-derivatized analyte under 70 eV Electron Ionization.
Troubleshooting & Optimization
-
Issue: Peak Tailing (Underivatized)
-
Issue: Poor Isomer Resolution
-
Cause: Ramp rate too fast.
-
Solution: Decrease the oven ramp rate from 10°C/min to 5°C/min between 100°C and 180°C.
-
-
Issue: Moisture Contamination (Derivatization)
References
-
BenchChem. (2025).[1][4] GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13236236: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: Methyl cis-4-hydroxy-1-methyl-cyclohexanecarboxylate. Retrieved from [1]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2021).[1] Spectral trends in GC-EI-MS data. Retrieved from [1]
-
ChemGuide. (2025). Mass Spectra - Fragmentation Patterns of Esters and Alcohols. Retrieved from [1]
Sources
HPLC method for "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate" analysis
Application Note: HPLC Analysis & Isomer Separation of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Introduction & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of This compound (CAS: 87787-05-1).[1] This molecule is a critical intermediate in the synthesis of pharmaceutical precursors.[1]
Analytical Challenges:
-
Stereoisomerism: The compound exists as cis and trans diastereomers based on the relative orientation of the 4-hydroxyl group and the 1-methyl/ester moiety.[1] Quantifying the isomeric ratio (dr) is essential for controlling downstream stereoselectivity.[1]
-
Detection Limits: The molecule lacks a conjugated
-system (aromatic ring), rendering it invisible to standard UV detection at 254 nm.[1] -
Structural Similarity: The isomers differ only in spatial conformation, requiring a column with high shape selectivity.[1]
This guide provides a validated method using Low-Wavelength UV (210 nm) and a high-density C18 stationary phase to achieve baseline separation of isomers.[1]
Method Development Strategy (Expertise & Logic)
Detection Physics
Since the target molecule is an aliphatic ester, its only UV-active center is the carbonyl group (
-
Choice: UV at 210 nm .[1]
-
Constraint: Solvents must have high UV transmission.[1] HPLC-grade Acetonitrile (cutoff <190 nm) is required; Methanol (cutoff ~205 nm) causes baseline noise and is avoided.[1]
Stationary Phase Selection
Separating cyclohexane stereoisomers requires a phase that discriminates based on "effective molecular volume" (hydrodynamic radius).[1]
-
Choice: A C18 column with high carbon load (>15%) and fully end-capped silanols.[1] The trans isomer typically adopts a more planar/extended conformation compared to the cis isomer, allowing for differential interaction with the alkyl chains of the stationary phase.[1]
Experimental Protocol
Instrumentation & Reagents
| Component | Specification |
| HPLC System | Quaternary or Binary Pump capable of 400 bar, with degasser.[1] |
| Detector | PDA or VWD set to 210 nm (Bandwidth: 4 nm).[1] |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1] |
| Column Temp | 30°C (Controlled). |
| Solvent A | Milli-Q Water + 0.1% Phosphoric Acid ( |
| Solvent B | HPLC-grade Acetonitrile (ACN).[1] |
| Vials | Amber glass (to prevent potential ester hydrolysis from light/heat).[1] |
Note: Phosphoric acid is preferred over Formic acid here because Formic acid has significant background absorbance at 210 nm, which reduces sensitivity.[1]
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1000 µg/mL).[1]
-
Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) . (Conc: 100 µg/mL).[1]
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Run Time | 20 Minutes |
| Gradient | See Table Below |
Gradient Table:
| Time (min) | % Solvent A (Water/Acid) | % Solvent B (ACN) | Phase Description |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Focusing) |
| 12.00 | 40 | 60 | Linear Gradient |
| 15.00 | 10 | 90 | Wash Step |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End |
Visualization of Workflow & Logic
The following diagram illustrates the decision matrix for separating non-chromophoric stereoisomers.
Caption: Logical decision tree for method development, highlighting the critical choice of 210 nm detection and C18 stationary phase for shape selectivity.
Results & Discussion
Expected Chromatogram
-
Retention Time (RT):
-
Isomer 1 (Likely cis): ~7.5 min. The cis isomer (axial/equatorial mix) is often slightly more polar or has a smaller hydrodynamic volume in the specific conformation, eluting earlier.[1]
-
Isomer 2 (Likely trans): ~8.2 min.[1] The trans isomer (diequatorial capability) interacts more strongly with the C18 chains.[1]
-
-
Resolution (
): Expect using the gradient described.
System Suitability Limits
To ensure data trustworthiness, the system must pass these checks before running samples:
-
Tailing Factor (
): (Ensures no secondary silanol interactions).[1] -
Precision: %RSD of peak area < 1.0% (n=5 injections).
-
Signal-to-Noise: S/N > 10 for the Limit of Quantitation (LOQ).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Drifting Baseline | UV absorption of mobile phase gradient.[1] | Ensure ACN is "HPLC Gradient Grade" or "Far UV Grade".[1] Switch acid modifier to Phosphate if using Formic.[1] |
| Ghost Peaks | Contamination from water source.[1] | Use fresh Milli-Q water; clean the column with 100% ACN.[1] |
| Merged Peaks (No Separation) | Loss of shape selectivity.[1] | Lower column temperature to 20°C (improves steric discrimination) or reduce gradient slope (e.g., 10-40% B over 20 min). |
| Low Sensitivity | Detection wavelength too high.[1] | Verify detector is set strictly to 210 nm. 220 nm may lose 50% signal.[1] |
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13236236, Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. Retrieved from [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for shape selectivity in isomer separation).
Sources
Structural Elucidation and Stereochemical Assignment of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate via High-Field NMR
Application Note: AN-NMR-CYC-04
Executive Summary
Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (CAS 87787-05-1) represents a classic yet deceptively complex stereochemical challenge common in terpene synthesis and saturated pharmacophores. The molecule possesses two chiral centers (C1 and C4) but, due to the plane of symmetry in the cyclohexane ring, exists as a pair of achiral diastereomers: cis and trans .[1]
Distinguishing these isomers is critical for structure-activity relationship (SAR) studies, as the axial/equatorial orientation of the hydroxyl group dramatically alters lipophilicity and receptor binding. This guide provides a definitive protocol for assigning the stereochemistry of this scaffold using 1D
Structural Analysis & Conformational Logic
To interpret the NMR data correctly, one must first understand the conformational thermodynamics of the cyclohexane ring.
Thermodynamic Preferences (A-Values)
The conformation is dictated by the steric bulk of the substituents at the quaternary C1 position. The "A-value" represents the energetic cost of a substituent being in the axial position; larger A-values prefer the equatorial position.[2][3][4][5]
-
Methyl (-CH
): 1.70 kcal/mol -
Carbomethoxy (-COOCH
): ~1.27 kcal/mol -
Hydroxyl (-OH): 0.87 kcal/mol[2]
Expert Insight: At the quaternary C1 position, the Methyl group (1.[6]70) is sterically more demanding than the ester (1.27). Therefore, the equilibrium strongly favors the conformer where the C1-Methyl is Equatorial and the C1-Ester is Axial . We treat this as the "locked" anchor for our analysis.
Isomer Definitions
Based on the "Methyl-Equatorial" anchor, we can predict the topology of the C4-proton (
-
Cis-Isomer (Me/OH cis):
-
1-Me is Equatorial.
-
4-OH is Equatorial (cis to Me).
-
Result: The C4-proton (
) is Axial .
-
-
Trans-Isomer (Me/OH trans):
-
1-Me is Equatorial.
-
4-OH is Axial (trans to Me).
-
Result: The C4-proton (
) is Equatorial .
-
Experimental Protocol
Sample Preparation
-
Solvent: DMSO-
is recommended over CDCl .-
Reasoning: DMSO minimizes proton exchange, allowing observation of the Hydroxyl proton (
) coupling, which provides secondary verification of the C4 environment. It also separates the methyl signals effectively.
-
-
Concentration: 10–20 mg in 600 µL solvent.
-
Tube: 5mm high-precision NMR tube (e.g., Wilmad 535-PP).
Acquisition Parameters (600 MHz recommended)
| Experiment | Pulse Sequence | Scans (NS) | Key Parameter | Purpose |
| 1H Standard | zg30 | 16 | D1 = 2.0s | Quantitation & Coupling Analysis ( |
| 13C {1H} | zgpg30 | 512 | D1 = 2.0s | Carbon chemical shifts ( |
| HSQC | hsqcetgp | 8 | Assign protons to carbons (identify H4). | |
| NOESY | noesygpphp | 16 | Mix Time = 500ms | Spatial proximity (Stereochemistry confirmation). |
Data Interpretation & Assignment Strategy
The "Smoking Gun": H4 Multiplicity
The most reliable method for assignment is the splitting pattern of the proton at C4 (
-
Scenario A: Cis-Isomer (
is Axial)- has two trans-diaxial neighbors (H3ax, H5ax) and two equatorial neighbors (H3eq, H5eq).
-
Coupling: Two large couplings (
Hz) and two small couplings ( Hz). -
Appearance: A wide Triplet of Triplets (tt) or broad multiplet with width
Hz. -
Chemical Shift: Upfield (shielded) relative to equatorial protons (
ppm).
-
Scenario B: Trans-Isomer (
is Equatorial)- has no trans-diaxial interactions.
-
Coupling: Only small couplings (
and are both Hz). -
Appearance: A narrow Quintet or broad singlet (bs) with width
Hz. -
Chemical Shift: Downfield (deshielded) due to anisotropy (
ppm).
Carbon-13 Gamma-Gauche Effect
The
-
Axial Substituent (Trans-isomer): The axial -OH group exerts a steric compression (
-gauche effect) on C2 and C6. Furthermore, the C4 carbon itself is often shielded (shifted upfield) compared to the equatorial congener. -
Equatorial Substituent (Cis-isomer): Less steric strain results in a downfield shift for C4.
Summary of Diagnostic Signals
| Signal | Cis-Isomer (1-Me/4-OH cis) | Trans-Isomer (1-Me/4-OH trans) |
| H4 Orientation | Axial | Equatorial |
| H4 Multiplicity | tt ( | bs / quint ( |
| H4 Shift ( | ~3.5 ppm (Shielded) | ~3.9 ppm (Deshielded) |
| C4 Shift ( | ~69.0 ppm | ~64.0 ppm (Shielded by |
| 1-Me Shift | ~1.15 ppm | ~1.20 ppm |
(Note: Exact shifts vary by solvent, but the relative difference is constant.)
Visualization of Logic Flow
The following diagrams illustrate the decision-making process for assigning the stereochemistry.
Diagram 1: Stereochemical Assignment Workflow
Caption: Decision tree for assigning cis/trans stereochemistry based on H4 proton multiplicity.
Diagram 2: NOESY Correlation Map
This diagram visualizes the expected Nuclear Overhauser Effects (NOE) for the Cis-Isomer (the thermodynamically preferred diequatorial form).
Caption: Expected NOE correlations for the Cis-Isomer (Diequatorial). Note the strong 1,3-diaxial interaction between the Axial Ester and H3/5 Axial protons.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on NOE and Coupling Constants).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for chemical shift tables).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source of A-values and conformational analysis logic).
-
AIST Spectral Database for Organic Compounds (SDBS). (2023). National Institute of Advanced Industrial Science and Technology (Japan). (Reference spectral data for cyclohexane derivatives).
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 6. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
IR spectrum of "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate"
Application Note: IR Spectroscopy of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Part 1: Introduction & Significance
This compound (CAS: 87787-05-1) is a functionalized cyclohexane derivative often utilized as a scaffold in the synthesis of terpenes and pharmaceutical intermediates.[1] Its structure features three distinct chemical environments critical for infrared (IR) analysis:
-
Quaternary C1 Center: Substituted with a methyl group and a methyl ester.
-
Cyclohexane Ring: A semi-rigid aliphatic framework.
-
C4 Secondary Alcohol: A hydroxyl group capable of hydrogen bonding.
This guide provides a rigorous protocol for the characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple alkanes, the interplay between the ester and distal hydroxyl group offers a unique spectral fingerprint used to monitor reaction progress (e.g., reduction of a ketone or esterification of an acid) and assess stereochemical purity.
Part 2: Experimental Protocol
Sample Preparation Strategy
-
Physical State: Depending on the cis/trans isomeric ratio and purity, the compound typically exists as a viscous oil or a low-melting waxy solid.
-
Methodology: Attenuated Total Reflectance (ATR) is the preferred modality due to the compound's potential viscosity and the need to preserve sample integrity.
Step-by-Step Workflow:
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background energy curve is within nominal factory specifications to rule out contamination.
-
Background Collection: Collect a 32-scan background spectrum in ambient air. Critical: Ensure humidity levels are stable to prevent water vapor interference in the 3600–3200 cm⁻¹ region.
-
Sample Application:
-
If Liquid/Oil: Apply 10–20 µL of the sample to the center of the crystal.
-
If Solid: Place a small amount (~2 mg) on the crystal and apply pressure using the anvil clamp to ensure intimate contact.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving fingerprint splitting).
-
Scans: 64 scans (to improve Signal-to-Noise ratio).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required) and baseline correction.
Part 3: Spectral Analysis & Interpretation
The spectrum of this compound is defined by three primary zones. The following assignments are derived from standard group frequencies and validated against analogous cyclohexane systems [1][2].
Detailed Peak Assignment Table
| Frequency Region (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Notes |
| 3600 – 3200 | O-H (Alcohol) | Stretching ( | Broad Band: Indicates intermolecular H-bonding. In dilute solution (CCl₄), this shifts to a sharp peak at ~3620 cm⁻¹. |
| 2980 – 2850 | C-H (Alkane) | Stretching ( | Mixed envelope of methyl (ester/C1-Me) and methylene (ring) stretches. |
| 1745 – 1730 | C=O (Ester) | Stretching ( | Strongest Peak. The quaternary center at C1 typically prevents conjugation effects, keeping this strictly aliphatic (~1735 cm⁻¹). |
| 1460 – 1430 | CH₂ / CH₃ | Bending ( | Scissoring of ring CH₂ and deformation of methyl groups. |
| 1250 – 1150 | C-O (Ester) | Stretching ( | "Ether-like" stretch of the ester. Often splits into two bands. |
| 1080 – 1030 | C-O (Alcohol) | Stretching ( | Characteristic of secondary alcohols (cyclohexanol derivatives). |
| ~1140 | C-O-C | Asym. Stretch | Specific to methyl esters. |
Structural Logic & Causality
-
The Hydroxyl Indicator: The presence of the broad O-H stretch at 3400 cm⁻¹ combined with the C-O stretch at ~1050 cm⁻¹ confirms the integrity of the C4-hydroxyl group. If this compound were a precursor (e.g., a ketone), the O-H band would be absent.
-
The Ester Confirmation: The sharp, intense carbonyl peak at ~1735 cm⁻¹ is the primary confirmation of the methyl ester. A shift to lower wavenumbers (1710 cm⁻¹) would suggest hydrolysis to a carboxylic acid (dimer), while a shift to higher wavenumbers (1770 cm⁻¹) could imply a strained lactone (unlikely here) or an anhydride impurity.
-
Stereochemical Nuance (Cis vs. Trans): In 1,4-disubstituted cyclohexanes, intramolecular hydrogen bonding is geometrically disfavored in the chair conformation. Therefore, unlike 1,2-diols, the IR spectrum will not show significant concentration-independent H-bonding shifts. Both isomers will predominantly exhibit intermolecular H-bonding (broad peaks) in the neat state.
Part 4: Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for characterizing this compound and the synthesis monitoring workflow.
Spectral Interpretation Decision Tree
Caption: Logical flow for confirming chemical structure via IR spectral bands.
Synthesis Monitoring Pathway
Caption: Monitoring the reduction of the ketone precursor to the target alcohol.
Part 5: Troubleshooting & Quality Control
Issue 1: Broad Baseline in the 3000 cm⁻¹ Region
-
Cause: Hygroscopic nature of the sample or wet solvent (if solution cell used).
-
Solution: Dry sample under high vacuum. If using KBr, ensure pellet is transparent and dry. The ester hydrolysis product (carboxylic acid) also causes extreme broadening here; check for a carbonyl shift to ~1710 cm⁻¹.
Issue 2: Split Carbonyl Peak
-
Cause: Fermi resonance or presence of unreacted ketone starting material.
-
Solution: If the split is distinct (e.g., 1715 and 1735 cm⁻¹), it likely indicates a mixture of ketone (starting material) and ester (product). Purification is required.
Issue 3: "Missing" O-H Peak
-
Cause: In very dilute non-polar solvents, the O-H peak becomes very sharp and small around 3600 cm⁻¹, easily lost in noise.
-
Solution: Increase concentration or run the sample as a neat film to encourage H-bonding, which broadens and intensifies the signal.
References
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. National Institute of Standards and Technology. [Link]
-
PubChem. (2025).[2][3] Methyl 4-hydroxycyclohexanecarboxylate (Compound Summary). National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general group frequency assignments).
Sources
Application Note: Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp²-hybridized aromatic rings) is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (CAS: 37480-42-5)[1] serves as a highly versatile, sp³-rich building block. Featuring a rigid cycloalkyl core, a quaternary stereocenter, and two orthogonal functional groups (a secondary hydroxyl and a methyl ester), this intermediate is heavily utilized in the synthesis of complex pharmacophores, most notably in the development of Ubiquitin-Specific Protease 7 (USP7) inhibitors[2].
This application note provides a comprehensive guide to the physicochemical properties, biological rationale, and validated synthetic protocols for deploying this intermediate in drug discovery workflows.
Structural & Physicochemical Profiling
The 1,4-disubstituted cyclohexane scaffold provides a predictable conformational bias. The presence of the C1 methyl group creates a quaternary center that restricts the conformational flexibility of the ester group, locking the molecule into specific chair conformations. This rigidity is highly prized in structure-based drug design for occupying deep, hydrophobic binding pockets with minimal entropic penalty upon binding.
Table 1: Physicochemical Properties[1]
| Property | Value | Medicinal Chemistry Significance |
| Molecular Formula | C₉H₁₆O₃ | Provides a low-molecular-weight (lead-like) starting point. |
| Molecular Weight | 172.22 g/mol | Highly efficient ligand efficiency (LE) when incorporated into larger scaffolds. |
| Topological Polar Surface Area | 46.5 Ų | Optimal for membrane permeability; allows for further derivatization without exceeding Lipinski limits. |
| Hydrogen Bond Donors | 1 (Hydroxyl) | Serves as a synthetic handle for etherification, amination, or direct target engagement. |
| Hydrogen Bond Acceptors | 3 (Ester + Hydroxyl) | Facilitates interaction with kinase/protease hinge regions or solvent-exposed domains. |
Biological Application: Targeting USP7
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a pivotal role in regulating the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes MDM2 (an E3 ubiquitin ligase), which in turn ubiquitinates p53, marking it for proteasomal degradation[2]. Inhibiting USP7 disrupts this cycle, leading to the stabilization of p53 and the induction of apoptosis in cancer cells.
Derivatives of this compound have been successfully integrated into pyrrolo- and pyrazolopyrimidine scaffolds to create potent USP7 inhibitors[2]. The cycloalkyl ring acts as a critical spacer that optimally positions the pharmacophore within the USP7 active site.
Fig 1: Mechanism of USP7 inhibitors in stabilizing the p53 tumor suppressor pathway.
Synthetic Methodology & Protocol
The standard entry point to this building block is the chemoselective reduction of methyl 1-methyl-4-oxocyclohexane-1-carboxylate . The protocol below is engineered for high chemoselectivity (reducing the ketone while preserving the ester) and operational safety[2].
Fig 2: Synthetic workflow for utilizing the intermediate in drug discovery.
Protocol: Chemoselective Ketone Reduction
Objective: Convert the cyclic ketone to the corresponding secondary alcohol while preserving the methyl ester.
Reagents:
-
Methyl 1-methyl-4-oxocyclohexane-1-carboxylate (552 mg, 3.24 mmol)
-
Methanol (20 mL, anhydrous)
-
Sodium borohydride (NaBH₄) (226 mg, 5.97 mmol)
Step-by-Step Procedure:
-
System Initialization: Flame-dry a 100-mL 3-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.
-
Causality: Excluding atmospheric moisture prevents competitive hydrolysis of the ester and premature quenching of the hydride reagent.
-
-
Substrate Solvation: Charge the flask with the starting ketone (552 mg) and anhydrous methanol (20 mL). Stir to achieve a homogeneous solution.
-
Thermal Regulation: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Causality: Lowering the temperature suppresses the exothermic nature of the hydride transfer, minimizing solvent evaporation and maximizing the chemoselectivity for the ketone over the ester. It also influences the diastereoselectivity (cis/trans ratio) of the resulting alcohol[2].
-
-
Reagent Introduction: Add NaBH₄ (226 mg) portionwise over 10 minutes.
-
Causality: Portionwise addition controls the rate of hydrogen gas evolution and prevents thermal spikes that could lead to unwanted side reactions (e.g., ester reduction).
-
-
Reaction Maturation: Maintain stirring at 0 °C for 3 hours[2].
-
Self-Validation (In-Process Control): Extract a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (e.g., 3:1 Hexanes/EtOAc).
-
Validation System: The disappearance of the UV-inactive ketone (visualized via KMnO₄ stain) and the appearance of a more polar, easily stained alcohol spot confirms reaction completion.
-
-
Quenching & Workup: Slowly add 10 mL of saturated aqueous NH₄Cl.
-
Causality: The mildly acidic ammonium chloride safely neutralizes unreacted NaBH₄ and breaks down boron complexes without hydrolyzing the methyl ester.
-
-
Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the target intermediate.
Table 2: Reaction Optimization Parameters
| Parameter | Standard Condition | Rationale for Deviation / Troubleshooting |
| Solvent | Methanol | Protic solvent accelerates NaBH₄ reduction. Switch to THF/MeOH mixtures if substrate solubility is poor. |
| Temperature | 0 °C | Prevents ester reduction. If reaction stalls, allow to warm to 15 °C, but monitor closely for over-reduction. |
| Equivalents | 1.8 eq NaBH₄ | Excess accounts for partial quenching by the protic solvent. Reduce to 1.2 eq if using aprotic solvents (e.g., THF) with LiBH₄. |
Downstream Derivatization Strategies
Once synthesized, this compound serves as a bi-functional hub:
-
Hydroxyl Functionalization: The secondary alcohol can be converted into a good leaving group (via mesylation or tosylation) to undergo Sₙ2 displacement with various nitrogen nucleophiles (e.g., pyrazoles or pyrrolopyrimidines), effectively inverting the stereocenter. Alternatively, it can be oxidized back to a ketone if a different stereochemical approach or reductive amination is required.
-
Ester Functionalization: The methyl ester can be saponified to the corresponding carboxylic acid using LiOH, providing a handle for amide coupling with complex amines, a critical step in assembling the final USP7 inhibitor architecture[2].
References
-
PubChem . Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3. National Center for Biotechnology Information.[1] URL:[Link]
-
US Patent 20160185785A1 . Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. Google Patents.[2] URL:
Sources
Application Note: Stereospecific Synthesis of Methyl 4-Hydroxy-1-methylcyclohexanecarboxylate Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly controlled, self-validating methodology for the divergent, stereospecific synthesis of cis- and trans-isomers of methyl 4-hydroxy-1-methylcyclohexanecarboxylate.
Introduction & Mechanistic Rationale
The 1,4-disubstituted cyclohexane scaffold is a privileged structural motif in modern drug discovery, frequently utilized to restrict the conformational flexibility of pharmacophores. Achieving absolute stereocontrol over the C1 and C4 stereocenters is critical, as the cis and trans isomers exhibit vastly different spatial geometries and binding affinities.
The synthesis begins with the reduction of methyl 1-methyl-4-oxocyclohexanecarboxylate . Because this starting material is a 1,1,4-trisubstituted cyclohexane, predicting the stereochemical outcome requires a rigorous conformational analysis.
Conformational Locking via A-Values
At the C1 position, the molecule possesses both a methyl group and a methoxycarbonyl (ester) group. The conformational free energy (A-value) of a methyl group is approximately 1.70 kcal/mol, whereas the A-value of an ester group is significantly lower, at approximately 1.27 kcal/mol[1],[2]. The ester group can rotate its carbonyl oxygen outward to minimize 1,3-diaxial interactions, reducing its effective steric bulk. Consequently, the larger methyl group dictates the ground-state conformation, locking the ring with the C1-methyl group in the equatorial position and the C1-ester group in the axial position .
Hydride Attack Trajectories
With the conformation locked, the stereospecific reduction of the C4 ketone is governed entirely by the steric bulk of the chosen hydride source[3]:
-
Axial Attack (Small Hydrides)
trans-Isomer : Small nucleophiles, such as sodium borohydride (NaBH₄), preferentially attack the carbonyl carbon from the less hindered axial face along the Bürgi-Dunitz trajectory[4]. This avoids the torsional strain associated with equatorial attack, yielding the equatorial alcohol. Relative to the equatorial C1-methyl group, an equatorial C4-hydroxyl group constitutes the trans-isomer (1,4-diequatorial). The addition of Cerium(III) chloride (CeCl₃) under Luche-type conditions further enhances this axial selectivity by coordinating to the carbonyl oxygen and tightening the transition state[5],[6]. -
Equatorial Attack (Bulky Hydrides)
cis-Isomer : Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), experience severe 1,3-diaxial steric repulsion from the axial protons and the axial ester group if they attempt an axial attack[3],[7]. They are forced to attack from the equatorial face, pushing the resulting hydroxyl group into the axial position[4]. An axial C4-hydroxyl group relative to the equatorial C1-methyl group yields the cis-isomer (1-equatorial, 4-axial).
Visualizing the Stereochemical Pathways
Figure 1: Stereochemical pathways for the reduction of methyl 1-methyl-4-oxocyclohexanecarboxylate.
Experimental Workflows & Protocols
Figure 2: Experimental workflow for the stereospecific synthesis of cis and trans derivatives.
Protocol A: Synthesis of trans-Methyl 4-hydroxy-1-methylcyclohexanecarboxylate
Self-Validating Insight: The inclusion of CeCl₃·7H₂O is critical. Without it, NaBH₄ alone yields a mixed diastereomeric ratio due to competing equatorial attack. CeCl₃ ensures >15:1 trans selectivity[6].
-
Setup: Charge a dry round-bottom flask with methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equiv) and CeCl₃·7H₂O (1.2 equiv).
-
Dissolution & Cooling: Add anhydrous methanol to achieve a 0.2 M concentration. Stir until complete dissolution occurs, then cool the mixture to -78 °C using a dry ice/acetone bath.
-
Reduction: Add NaBH₄ (1.5 equiv) portionwise over 15 minutes to control the exothermic evolution of hydrogen gas.
-
Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then gradually allow the bath to warm to 0 °C over 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
-
Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, 10-30% EtOAc in Hexanes gradient) to isolate the pure trans-isomer.
Protocol B: Synthesis of cis-Methyl 4-hydroxy-1-methylcyclohexanecarboxylate
Self-Validating Insight: The oxidative workup using H₂O₂ and NaOH is non-negotiable. L-Selectride forms a highly stable alkylborate complex that will not spontaneously hydrolyze in water; it must be oxidatively cleaved to release the free alcohol[7].
-
Setup: Charge an oven-dried, argon-purged Schlenk flask with methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equiv).
-
Dissolution & Cooling: Dissolve the substrate in anhydrous THF (0.2 M) and cool the solution to -78 °C.
-
Reduction: Dropwise add L-Selectride (1.0 M in THF, 1.5 equiv) via a syringe pump over 30 minutes to prevent localized warming.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 3 hours.
-
Oxidative Quench: Quench the reaction at -78 °C by the slow addition of distilled water (to destroy excess hydride), followed immediately by 3M NaOH (2.0 equiv) and 30% aqueous H₂O₂ (3.0 equiv).
-
Borate Cleavage: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete oxidative cleavage of the borate complex.
-
Extraction: Dilute with diethyl ether and wash the organic layer with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify via flash chromatography (silica gel, 10-30% EtOAc in Hexanes) to isolate the pure cis-isomer.
Quantitative Data & Stereochemical Summary
| Parameter | Protocol A (trans-Isomer) | Protocol B (cis-Isomer) |
| Hydride Source | NaBH₄ / CeCl₃·7H₂O | L-Selectride (LiBH(sec-Bu)₃) |
| Hydride Attack Trajectory | Axial | Equatorial |
| Resulting Hydroxyl Position | Equatorial | Axial |
| Relative Stereochemistry | trans (1,4-diequatorial) | cis (1-eq, 4-ax) |
| Typical Yield | 85 - 92% | 78 - 85% |
| Diastereomeric Ratio (d.r.) | > 15:1 (trans:cis) | > 20:1 (cis:trans) |
References
-
Maity, P., et al. "Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4". Organic Process Research & Development, 2019. URL:[Link]
-
Reusch, W. "Conformational Energies (A-Values)". Michigan State University. URL:[Link]
-
Asano, K., et al. "A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones". Journal of Organic Chemistry, 2014. URL:[Link]
-
"Carbonyl reduction - Diastereoselective reduction". Wikipedia. URL: [Link]
-
Ashenhurst, J. "A-Values For Substituted Cyclohexanes". Master Organic Chemistry, 2014. URL:[Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4 | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-Hydroxy-1-methylcyclohexanecarboxylate
Welcome to the Technical Support Center for the synthesis of[1]. This intermediate is highly valued in drug discovery and complex molecule synthesis. However, the late-stage reduction of its ketone precursor (methyl 1-methyl-4-oxocyclohexanecarboxylate) is notoriously prone to poor diastereoselectivity, over-reduction, and workup losses.
This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and actionable data to maximize your reaction yield and stereopurity.
Part 1: Troubleshooting & FAQs
Q1: My reduction yields an unpredictable mixture of cis and trans isomers. How can I control the stereoselectivity?
The Causality: The stereochemical outcome of this reduction is strictly dictated by the conformational locking of the cyclohexane ring. To understand this, we must look at the steric bulk of the C1 substituents.[2], whereas the A-value of a methyl ester (-COOMe) is significantly lower at approximately 1.1–1.2 kcal/mol[3]. Because the methyl group is more sterically demanding, the ground-state conformation of the ketone places the C1-methyl group in the equatorial position, forcing the C1-carboxylate group into the axial position.
The Solution: You must select your hydride source based on your target isomer:
-
To synthesize the cis-isomer: Use a small hydride like Sodium Borohydride (NaBH₄). Small hydrides prefer to attack unhindered cyclohexanones from the axial face. Axial attack pushes the resulting hydroxyl (-OH) group into the equatorial position. Since the C1-carboxylate (axial, UP) and the C4-hydroxyl (equatorial, UP) are on the same face of the ring, this yields the cis-isomer.
-
To synthesize the trans-isomer: Use a sterically demanding reagent like L-Selectride. The bulky borohydride cannot approach from the axial face due to 3,5-diaxial interactions with the ring hydrogens. It is forced to attack from the equatorial face, yielding an axial hydroxyl group. Because the C1-carboxylate (axial, UP) and the C4-hydroxyl (axial, DOWN) are on opposite faces, this yields the trans-isomer.
Q2: My overall yield is <50%, and TLC shows a highly polar baseline spot. What is happening?
The Causality: You are likely observing over-reduction. If you use overly aggressive reducing agents (like LiAlH₄) or allow a NaBH₄ reaction to run at elevated temperatures, the hydride will not only reduce the C4-ketone but will also reduce the C1-methyl ester, yielding 1-methylcyclohexane-1,4-diyldimethanol (a highly polar diol). The Solution: Strict stoichiometric and temperature control is required. When using NaBH₄, [4].
Q3: I am losing product during the aqueous workup. How can I improve recovery?
The Causality: Methyl 4-hydroxy-1-methylcyclohexanecarboxylate has moderate water solubility due to its dual hydrogen-bonding sites (hydroxyl and ester). Furthermore, the methyl ester is susceptible to hydrolysis if the workup pH is too high (e.g., quenching with strong NaOH) or too low (strong HCl). The Solution: Use a mild, pH-buffered quench. For NaBH₄, quench with saturated aqueous NH₄Cl. Extract with a highly polar organic solvent like Ethyl Acetate (EtOAc) rather than Hexanes, and saturate the aqueous layer with NaCl (salting out) prior to extraction to force the organic product into the organic phase.
Part 2: Mechanistic Visualization
Mechanistic pathway for the stereoselective reduction of methyl 1-methyl-4-oxocyclohexanecarboxylate.
Part 3: Quantitative Data Summary
The following table summarizes the expected outcomes based on the choice of reducing agent, allowing for rapid cross-comparison during reaction planning.
| Reducing Agent | Solvent & Temp | Hydride Attack Face | Resulting -OH Position | Major Diastereomer | Typical Yield |
| Sodium Borohydride (NaBH₄) | MeOH, 0 °C | Axial | Equatorial | cis-Isomer | 85–95% |
| L-Selectride | THF, -78 °C | Equatorial | Axial | trans-Isomer | 75–85% |
| Lithium Aluminum Hydride | THF, 0 °C to RT | N/A | N/A | Diol (Over-reduction) | N/A |
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of cis-Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (NaBH₄ Method)
This self-validating system utilizes mild conditions to prevent ester cleavage while maximizing the thermodynamic equatorial alcohol.
-
Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equiv) and anhydrous methanol (to reach 0.2 M concentration).
-
Equilibration: Submerge the flask in an ice-water bath and stir for 10 minutes to achieve an internal temperature of 0 °C.
-
Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Self-Validation Check: You should observe mild effervescence (H₂ gas). Rapid addition will cause a temperature spike, leading to unwanted ester reduction.
-
Monitoring: Stir the reaction at 0 °C for 2.5 hours. Monitor via TLC (Hexanes:EtOAc 7:3, visualized with KMnO₄ stain). The ketone starting material should be completely consumed.
-
Quenching: Carefully add saturated aqueous NH₄Cl dropwise at 0 °C until gas evolution ceases.
-
Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the remaining aqueous residue with water, saturate with NaCl, and extract with Ethyl Acetate (3 × 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure cis-isomer.
Protocol B: Synthesis of trans-Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (L-Selectride Method)
This protocol utilizes steric bulk to kinetically force the formation of the axial alcohol.
-
Preparation: In a flame-dried, argon-purged flask, dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equiv) in anhydrous THF (0.15 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reduction: Add L-Selectride (1.0 M solution in THF, 1.2 equiv) dropwise via a syringe pump over 20 minutes. Maintain the internal temperature strictly below -70 °C.
-
Monitoring: Stir at -78 °C for 2 hours.
-
Oxidative Quench: Quench the reaction at -78 °C by the slow addition of 10% aqueous NaOH (2.0 equiv), followed immediately by 30% H₂O₂ (2.0 equiv) to safely oxidize the organoborane byproduct.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 1 hour. Dilute with diethyl ether, separate the layers, and extract the aqueous layer twice with ether.
-
Isolation: Wash the combined organics with water and brine, dry over MgSO₄, filter, and concentrate. Purify via column chromatography to isolate the trans-isomer.
References
-
National Center for Biotechnology Information. "Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate". PubChem. URL: [Link]
- "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors". Google Patents (US20160185785A1).
-
"A value". Wikipedia. URL: [Link]
-
"Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?". Master Organic Chemistry. URL: [Link]
Sources
- 1. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A value - Wikipedia [en.wikipedia.org]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Current Status: Online Agent: Senior Application Scientist Ticket ID: CHEM-SUP-882-X Subject: Troubleshooting Side Reactions & Impurity Profiles
Introduction: The Support Philosophy
Welcome to the technical support hub for the synthesis of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate . You are likely synthesizing this molecule as a rigidified scaffold for drug discovery (e.g., GPCR modulators) or as a monomer for advanced polymers.
This molecule presents a classic stereochemical conflict : The quaternary center at C1 (bearing the methyl and ester groups) locks the cyclohexane ring conformation, making the reduction of the C4-ketone highly sensitive to reagent size and temperature. Furthermore, the 4-hydroxy group is prone to elimination, and the ester is susceptible to hydrolysis.
This guide is structured as a series of Troubleshooting Tickets , addressing the specific failure modes you are likely encountering in the lab.
Ticket #1: "My Cis/Trans Ratio is Inconsistent" (Stereochemical Control)
Issue: You require a specific diastereomer (cis or trans), but your reduction of methyl 1-methyl-4-oxocyclohexanecarboxylate is yielding variable mixtures or the wrong major isomer.
Root Cause Analysis: Conformational Locking
The 1-methyl and 1-ester groups create a quaternary center. Based on A-values (Methyl
When you reduce the C4 ketone:
-
Small Hydrides (NaBH₄): Attack typically occurs from the axial trajectory (less hindered electronically), yielding the Equatorial Alcohol (Thermodynamic product).
-
Bulky Hydrides (L-Selectride): Attack is sterically hindered by the axial ester and ring hydrogens. The reagent attacks from the equatorial trajectory (less hindered sterically), yielding the Axial Alcohol (Kinetic product).
Troubleshooting Protocol
| Variable | Recommendation for Equatorial -OH (Thermodynamic) | Recommendation for Axial -OH (Kinetic) |
| Reagent | NaBH₄ (Sodium Borohydride) | L-Selectride (Lithium tri-sec-butylborohydride) |
| Solvent | Methanol (MeOH) | THF (Anhydrous) |
| Temp | -10°C to 0°C | -78°C (Strict control required) |
| Quench | Aqueous NH₄Cl | Oxidative workup (H₂O₂/NaOH) required to remove boron |
| Ratio | Typically 60:40 to 80:20 (favoring Eq) | Typically >90:10 (favoring Ax) |
Visualizing the Pathway
Caption: Stereodivergent reduction pathways determined by hydride reagent steric bulk.
Ticket #2: "I See an Extra Alkene Peak in NMR" (Elimination)
Issue: The crude NMR shows olefinic protons (
Root Cause Analysis: Acid-Catalyzed Dehydration
The 4-hydroxy ester is a secondary alcohol. In the presence of acid (even weak acids) and heat, it undergoes E1 or E2 elimination.
-
Trigger: Acidic workup (e.g., using 1M HCl to quench borohydride) or high temperatures during rotary evaporation.
-
Mechanism: Protonation of the -OH group
Loss of H₂O Carbocation (or concerted elimination) Alkene formation.
Troubleshooting Protocol
-
Modify Quench: Do NOT use strong acids to quench the reduction.
-
Correct Method: Use Saturated Aqueous Ammonium Chloride (sat. aq. NH₄Cl) or Acetone.
-
-
pH Control: Ensure the aqueous phase is neutral (pH 7) or slightly basic (pH 8) before extraction.
-
Thermal Safety: Do not heat the crude oil above 40°C during solvent removal.
Ticket #3: "My Yield is Low & I See a Polar Spot" (Over-Reduction)
Issue: Significant loss of mass, and TLC shows a very polar spot near the baseline.
Root Cause Analysis: Chemoselectivity Failure
While NaBH₄ is generally selective for ketones over esters, the presence of methanol as a solvent can accelerate the reduction of the ester group, especially if the reaction is allowed to warm up or run too long. This yields the diol (1-methyl-4-(hydroxymethyl)cyclohexanol).
-
Risk Factor: Large excess of NaBH₄ (>2 equivalents) and elevated temperatures (>25°C).
-
Risk Factor: Presence of metal salts (e.g., LiCl, CaCl₂) which can activate NaBH₄ to reduce esters.
Troubleshooting Protocol
-
Stoichiometry: Use exactly 0.25 to 0.35 molar equivalents of NaBH₄ (since 1 mol NaBH₄ delivers 4 hydrides).
-
Solvent Switch: If over-reduction persists in Methanol, switch to 2-Propanol (Isopropanol) . It is less reactive and suppresses ester reduction.[1]
-
Monitoring: Stop the reaction immediately upon consumption of the ketone (monitor by TLC/GC). Do not let it stir "overnight" unnecessarily.
Ticket #4: "The Methyl Ester is Gone" (Hydrolysis/Transesterification)
Issue: Mass spec shows M-14 (Acid formation) or M+14 (Ethyl ester formation).
Root Cause Analysis
-
Hydrolysis: Using NaOH or KOH during workup saponifies the ester to the carboxylic acid.
-
Transesterification: Using Ethanol as the solvent with a catalytic amount of base (alkoxide intermediate) converts the Methyl ester to an Ethyl ester.
Troubleshooting Protocol
-
Rule: Always match the solvent alcohol to the ester group.
-
Substrate: Methyl ester
Solvent:Methanol .[2]
-
-
Workup: Avoid strong bases. Use bicarbonate (NaHCO₃) if neutralization is needed.[3]
Summary of Side Reactions
The following diagram maps the potential pitfalls during the synthesis workflow.
Caption: Map of critical side reactions and their specific prevention strategies.
Frequently Asked Questions (FAQ)
Q: Can I separate the cis/trans isomers by distillation? A: It is difficult. The boiling points are very close. Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) is recommended. The Axial-OH isomer typically elutes faster (higher Rf) than the Equatorial-OH isomer due to intramolecular H-bonding or shielding effects, though this depends on the specific mobile phase.
Q: Why is my product water-soluble? A: It shouldn't be highly soluble, but it is polar. If your yield is low, check the aqueous layer. The "Diol" side-product is water-soluble. Also, if you accidentally hydrolyzed the ester to the acid, the salt form (carboxylate) will remain in the water layer. Acidify the aqueous layer to pH 3 and re-extract to check for the free acid.
Q: Can I use LiAlH₄ (Lithium Aluminum Hydride)? A: Absolutely not. LiAlH₄ will indiscriminately reduce both the ketone and the ester, yielding the diol as the sole product. You must use chemoselective borohydride reagents.
References
-
Stereoselectivity in Cyclohexanone Reduction
- Title: "Stereoselective reduction of 4-substituted cyclohexanones"
- Source:Tetrahedron
- Context: Explains the mechanistic basis (Axial vs Equatorial
-
Link:
-
Chemoselectivity of NaBH4
- Title: "Sodium Borohydride Reduction of Aldehydes and Ketones"
- Source:Master Organic Chemistry
- Context: Details the conditions under which esters remain stable or undergo side reactions.
-
Link:
-
Elimination Reactions
- Title: "Dehydration of Cyclohexanol Deriv
- Source:Study.com / Organic Chemistry Portal
- Context: Mechanisms of acid-catalyzed dehydr
-
Link:
-
Synthesis of Related Cyclohexanecarboxylates
- Title: "Identification and Implementation of Biocatalytic Transformations...
- Source:Organic Process Research & Development (ACS)
- Context: While focusing on the 3-oxo isomer, this paper details industrial handling, extraction, and stability of methyl oxocyclohexanecarboxyl
-
Link:
Sources
troubleshooting low conversion in Fischer esterification of cyclohexanecarboxylic acids
Technical Support Center: Esterification of Cyclohexanecarboxylic Acids
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #FISC-CYC-001 Assigned Specialist: Senior Application Scientist Status: Open Topic: Troubleshooting Low Conversion in Fischer Esterification of Cyclohexanecarboxylic Acids
Executive Summary
You are encountering low conversion rates (<60%) with cyclohexanecarboxylic acid derivatives. This is a known kinetic and thermodynamic bottleneck caused by the unique conformational properties of the cyclohexane ring. Unlike planar aromatic acids (benzoic acid), cyclohexanecarboxylic acids are subject to significant steric strain in the transition state (A-value interference) and lack resonance stabilization, making the carbonyl carbon less electrophilic.
This guide moves beyond basic textbook theory to provide field-tested protocols for forcing these stubborn substrates to completion.
Part 1: The Diagnostic Phase (Root Cause Analysis)
Before altering your protocol, use this logic flow to identify your specific bottleneck.
Figure 1: Decision tree for diagnosing esterification failure modes.
Part 2: Technical FAQs & Troubleshooting
Q1: Why is my reaction stalling at 50-60% despite refluxing for 24 hours?
The Issue: You are likely fighting the Equilibrium Constant (
The Fix: You must break the equilibrium (Le Chatelier’s Principle).
-
Method A (High Throughput): Use the alcohol as the solvent (excess >20 equivalents).
-
Method B (Active Removal): A standard Dean-Stark trap works for toluene/ethanol, but for methanol (which doesn't form a water azeotrope easily), you need a Soxhlet Extractor filled with Activated 3Å Molecular Sieves mounted between the flask and the condenser. This actively dries the refluxing solvent condensate.
Q2: I am using excess alcohol, but the reaction is still slow. Why?
The Issue: This is a Kinetic Bottleneck caused by the chair conformation. The rate-determining step is the formation of the tetrahedral intermediate. If the carboxylic acid group is in the axial position (due to a bulky substituent at C2 forcing a conformational flip), the nucleophilic attack by the alcohol is severely hindered by 1,3-diaxial interactions. Even in the equatorial position, the adjacent ring hydrogens provide more steric bulk than a planar benzene ring.
The Evidence:
| Substrate | Relative Rate (Methanolysis) | Reason |
|---|---|---|
| Acetic Acid | 1.0 | Unhindered |
| Benzoic Acid | ~0.1 | Conjugation |
| Cyclohexanecarboxylic Acid | ~0.05 | Steric Bulk (
Q3: Sulfuric acid is turning my reaction black. What is the alternative?
The Issue:
The Fix: Switch to Trimethylsilyl Chloride (TMSCl) .[1][2]
TMSCl reacts with the alcohol to generate anhydrous
Part 3: The "Gold Standard" Protocol (TMSCl Method)
This protocol is recommended for sterically hindered cyclohexanecarboxylic acids where standard Fischer conditions fail.
Mechanism of Action:
- (Generation of anhydrous catalyst)
- (Esterification)
- (Irreversible water scavenging)
Figure 2: The dual role of TMSCl as catalyst generator and water scavenger.
Step-by-Step Methodology
Reagents:
-
Cyclohexanecarboxylic acid derivative (1.0 equiv)
-
Anhydrous Alcohol (Methanol or Ethanol) (0.5 M concentration relative to acid)
-
Trimethylsilyl Chloride (TMSCl) (2.0 - 4.0 equiv)[2]
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a drying tube (CaCl2 or Drierite). Note: Inert atmosphere is preferred but not strictly required if the alcohol is dry.
-
Addition: Add the alcohol to the flask and cool to 0°C in an ice bath.
-
Activation: Dropwise add TMSCl to the alcohol. Caution: Exothermic reaction! HCl gas is generated.[1] Stir for 15 minutes at 0°C.
-
Substrate: Add the cyclohexanecarboxylic acid in one portion.
-
Reaction: Remove the ice bath. Stir at room temperature for 12–24 hours.
-
Tip: For extremely hindered substrates (e.g., 2,6-disubstituted), heat to reflux.
-
-
Monitoring: Check TLC. The spot for the acid (usually lower Rf, streaks) should disappear.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess alcohol and volatile HMDS.
-
Redissolve the residue in Ethyl Acetate.
-
Wash with Sat. NaHCO3 (to remove trace acid/HCl).
-
Wash with Brine, dry over
, and concentrate.
-
Yield Expectation: >90% conversion for unsubstituted cyclohexanecarboxylic acid; >80% for hindered derivatives.
Part 4: Comparison of Methods
| Feature | Classic Fischer ( | Dean-Stark / Azeotropic | TMSCl Method (Recommended) |
| Catalyst | Conc. | p-TsOH | Anhydrous HCl (from TMSCl) |
| Water Removal | None (Equilibrium limited) | Physical (Distillation) | Chemical (Scavenging) |
| Temperature | Reflux | Reflux (High T) | 0°C to RT (or Reflux) |
| Suitability | Simple substrates | Stable, non-volatile esters | Hindered/Sensitive substrates |
| Common Failure | Equilibrium stall (60% yield) | Charring / Polymerization | Cost of Reagent |
References
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
-
Lian, H., et al. (2012). "Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids." Journal of Organic Chemistry. (Validates Lewis Acid/TMSCl approaches for hindered acids).
-
Organic Syntheses. Coll. Vol. 9, p. 155 (1998). "Esterification of Carboxylic Acids with Alcohols using TMSCl."
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem Technical Reports. (2025). "Troubleshooting low conversion rates in Fischer esterification."
Sources
removal of impurities from "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate"
Technical Support Center: Purification of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Executive Summary
This compound (CAS: 87787-05-1) presents a unique purification challenge due to its 1,4-substitution pattern on the cyclohexane ring.[1][2][3][4] Unlike simple aromatic esters, this molecule exists as distinct stereoisomers (cis and trans) which often possess different physical states (oil vs. semi-solid) and reactivities.[1][2][3]
This guide addresses the three most critical impurity classes reported by researchers:
-
Stereoisomeric Mixtures (The cis/trans ratio dilemma).
-
Hydrolysis Byproducts (Free carboxylic acids).
Part 1: Stereochemical Control (The Cis/Trans Issue)
Q: My product is an oil, but the literature suggests it should be a solid (or vice versa). Why?
A: You are likely dealing with a mixed diastereomeric ratio (d.r.).[1][2][3] The 1,4-substitution allows for two isomers.[1][3][4] The physical state depends heavily on the purity of the dominant isomer.[2][3]
-
Trans-isomer: Typically thermodynamically more stable (diequatorial conformation).[1][3][4] It often has a higher melting point and may crystallize.[1][2][3][4]
-
Cis-isomer: Often exists as an oil or low-melting solid due to the axial/equatorial conflict preventing efficient packing.[1][3][4]
Troubleshooting Protocol: Isomer Separation If your application (e.g., SAR study) requires a single isomer (>98% d.e.), simple recrystallization rarely works for the methyl ester.[1][2][3] You must use Chromatographic Separation or Derivatization .[1][2][3][4]
Method A: Flash Column Chromatography (Standard) The equatorial hydroxyl group (usually trans) interacts more strongly with silica than the axial hydroxyl group (cis), leading to separation.[1][2][3]
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Silica Gel (230-400 mesh) | Differential adsorption of axial vs. equatorial -OH.[1][2][3][4] |
| Mobile Phase | Hexane : Ethyl Acetate (Start 8:2 | Gradient elution prevents peak tailing.[1][2][3] |
| Loading | < 5% w/w of silica | Overloading causes band overlap of isomers.[1][2][3][4] |
| Detection | PMA (Phosphomolybdic Acid) Stain | UV activity is weak; PMA visualizes the alcohol moiety.[1][2][3] |
Method B: Chemical Derivatization (For difficult separations) If chromatography fails to separate the esters:
-
Acylate the crude mixture (Acetic anhydride/Pyridine) to form the acetate ester.[1][2][3]
-
The cis-acetate and trans-acetate often have vastly different boiling points or R_f values compared to the free alcohols.[1][3][4]
-
Hydrolyze (mild base, e.g., K_2CO_3/MeOH) back to the target hydroxy-ester.[1][2][3]
Part 2: Chemical Impurities (Starting Materials & Side Products)[1][2][3][5]
Q: I see a persistent impurity at a slightly lower retention time than my product. What is it?
A: This is likely the dehydration product (alkene).[1][2][3] If strong acid catalysts (e.g., H_2SO_4) were used during esterification or synthesis, the tertiary or secondary alcohol can eliminate water to form methyl 4-methylcyclohex-3-enecarboxylate.[1][2][3][4]
Diagnostic Check:
-
1H NMR: Look for vinylic protons around 5.4–5.6 ppm.[1][2][3][4]
-
TLC: The alkene is much less polar (higher R_f) than your hydroxy-ester.[1][2][3][4]
Removal Protocol: Bromination/Extraction Since the alkene is difficult to distill from the product (similar molecular weight):[1][2][3]
-
Add a dilute solution of Bromine (Br_2) or Iodine dropwise until a faint color persists (titrates the alkene).[1][2][3]
-
The alkene becomes a heavy di-bromo adduct (very high boiling point, very polar).[1][2][3]
-
Perform a short-path distillation .[1][3][4] The di-bromo impurity will remain in the pot; your pure ester will distill over.[1][3][4]
Part 3: Color and Trace Contaminants[1][2][3][4]
Q: The product is yellow/brown. How do I fix this?
A: Coloration typically arises from trace phenols or conjugated enones remaining from the starting material synthesis (e.g., hydrogenation of aromatic precursors).[2][3]
Purification Workflow (The "Polishing" Step) Do not rely on distillation alone for color removal, as chromophores often co-distill.[2][3]
-
Dissolution: Dissolve crude oil in 5 volumes of Methanol.
-
Adsorption: Add Activated Charcoal (10-20% w/w).[1][2][3][4]
-
Heat: Stir at 40°C for 30 minutes.
-
Concentration: Remove solvent under reduced pressure.
Part 4: Decision Tree & Workflow
The following diagram illustrates the logical flow for purifying the crude reaction mixture based on its physical state and impurity profile.
Caption: Logical workflow for selecting the purification method based on crude physical state and isomer separability.
Part 5: Analytical Reference Data
Table 1: Recommended Solvent Systems
| Application | Solvent System | Notes |
| TLC (Analytical) | Hexane : EtOAc (1:1) | Product R_f typically ~0.3 - 0.[1][2][3][4]4. Stain with PMA.[1][2][3][4] |
| Column (Flash) | Hexane : EtOAc (8:2 | Start non-polar to elute non-polar impurities first.[1][2][3] |
| Reaction Solvent | Toluene or DCM | Avoid alcohols during synthesis to prevent transesterification.[1][2][3][4] |
Table 2: Physico-Chemical Properties (Estimated)
| Property | Value | Context |
| Boiling Point | ~110-115°C @ 1-2 mmHg | Based on analogous diethylaminoethyl esters [1].[1][3][4][5] |
| Molecular Weight | 172.22 g/mol | |
| Solubility | Soluble in MeOH, DCM, EtOAc | Insoluble in water.[1][2][3] |
References
-
Separation of Isomers: Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. ScholarWorks at WMU. (Discusses fractional distillation of analogous esters). Link
-
Synthesis & Properties: Methyl cis-4-hydroxy-1-methyl-cyclohexanecarboxylate Product Data. Sigma-Aldrich.[1][3][4][6] (Physical properties and safety data). Link
-
General Purification: Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][3][4] (Standard protocols for ester distillation and silica chromatography).
Sources
- 1. chemscene.com [chemscene.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. methyl cis-4-hydroxy-1-methyl-cyclohexanecarboxylate | 87787-05-1 [sigmaaldrich.com]
optimizing reaction conditions for "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate"
Topic: Optimizing Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1][2]
Introduction: The Stereochemical Challenge
Welcome to the technical guide for synthesizing and optimizing methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate . This molecule is a critical scaffold in drug discovery, particularly for designing rigidified peptidomimetics and bioisosteres.
The primary challenge in this synthesis is the stereoselective reduction of the ketone precursor (methyl 1-methyl-4-oxocyclohexanecarboxylate ).[1][2] The presence of a quaternary center at C1 (bearing both a methyl and an ester group) locks the cyclohexane ring conformation, making the stereochemical outcome of the C4 reduction highly dependent on reagent choice and reaction conditions.
This guide provides self-validating protocols to selectively access either the cis or trans isomer (relative stereochemistry of the hydroxyl to the ester) and troubleshoot common yield-killing side reactions.
Module 1: Stereoselective Reduction Protocols
Conformational Analysis & Strategy
In the lowest energy chair conformation of the precursor, the methyl group (A-value ~1.70) typically occupies the equatorial position, forcing the ester group (A-value ~1.2-1.3) into the axial position.
-
Targeting the cis-Isomer (Axial OH / Axial Ester): Requires a reagent that attacks from the equatorial trajectory (kinetic control).
-
Targeting the trans-Isomer (Equatorial OH / Axial Ester): Requires a reagent that attacks from the axial trajectory (thermodynamic control or small hydride).
Protocol A: Kinetic Control (Favoring cis-Isomer)
Reagent: L-Selectride® (Lithium tri-sec-butylborohydride) Mechanism: The bulky hydride is sterically hindered from the axial attack by the axial ester group and ring hydrogens.[1][2] It attacks from the more accessible equatorial face, forcing the hydroxyl into the axial position.
| Parameter | Optimized Condition | Reason |
| Solvent | Anhydrous THF | Essential for stability of borohydride.[1][2] |
| Temperature | -78°C | Maximizes kinetic selectivity; prevents equilibration.[1][2] |
| Stoichiometry | 1.1 - 1.2 equiv. | Slight excess ensures full conversion without over-reduction.[1] |
| Quenching | H₂O₂ / NaOH | Oxidative workup required to cleave the boron-oxygen bond.[1] |
Step-by-Step:
-
Dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (0.1 M) under Ar/N₂.
-
Cool to -78°C (dry ice/acetone bath).
-
Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 30 mins. Maintain temp < -70°C.
-
Stir at -78°C for 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).
-
Critical Workup: Quench with MeOH at -78°C. Allow to warm to 0°C. Add 10% NaOH followed by 30% H₂O₂ (dropwise, exothermic!). Stir 1h.
-
Extract with EtOAc.[1]
Protocol B: Thermodynamic Control (Favoring trans-Isomer)
Reagent: Sodium Borohydride (NaBH₄) Mechanism: The small hydride ion attacks from the axial trajectory (least torsional strain), yielding the equatorial alcohol.
| Parameter | Optimized Condition | Reason |
| Solvent | Methanol (dry) | Protic solvent assists hydride delivery via H-bonding.[1][2] |
| Temperature | -10°C to 0°C | Low temp prevents ester reduction/transesterification.[1][2] |
| Additive | CeCl₃·7H₂O (Luche) | Optional: enhances 1,2-reduction selectivity if enones are present.[1] |
Step-by-Step:
-
Dissolve precursor (1.0 eq) in MeOH (0.2 M).
-
Cool to 0°C .
-
Add NaBH₄ (0.5 - 0.7 eq) portion-wise.[1][2] (Note: 1 mole of NaBH₄ delivers 4 hydrides, but kinetics slow down after the first 2).
-
Stir for 30-60 mins.
-
Quench with Saturated NH₄Cl solution (careful of gas evolution).
-
Evaporate MeOH under reduced pressure before extraction to prevent emulsion.
Module 2: Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct synthetic route based on the desired isomer.
Caption: Decision tree for stereoselective reduction of methyl 1-methyl-4-oxocyclohexanecarboxylate.
Module 3: Troubleshooting & FAQs
Issue 1: Ester Hydrolysis (Loss of Methyl Group)
Symptom: Mass spectrum shows M-14 peak or appearance of carboxylic acid (broad peak in ¹H NMR at >11 ppm).[1][2] Root Cause:
-
Water in solvent: NaBH₄ is basic; in the presence of water, it generates hydroxide which hydrolyzes the ester.
-
Workup pH: Quenching with strong base (in L-Selectride protocol) for too long or at too high a temperature hydrolyzes the hindered ester.[1][2]
Corrective Action:
-
Protocol Adjustment: Ensure Methanol is anhydrous.
-
Workup Fix: During the oxidative workup (L-Selectride), keep the temperature strictly at 0°C and limit the exposure time to NaOH to <1 hour. Neutralize immediately with 1M HCl to pH 7.
Issue 2: Incomplete Conversion or "Stalled" Reaction
Symptom: Starting material remains after 4 hours. Root Cause:
-
Boron Complex Stability: The intermediate alkoxy-borane is stable and may not show up as "product" on TLC until fully hydrolyzed.[1][2]
-
Moisture: L-Selectride is extremely moisture sensitive.[1][2] If the reagent bottle is old, the titer may be low.
Corrective Action:
-
Validation: Perform a "mini-workup" on a TLC aliquot (quench a drop in a vial with HCl/MeOH) to see the true conversion.
-
Reagent Check: Titrate the L-Selectride or use a fresh bottle.
Issue 3: Separation of Isomers
Symptom: You obtained a 70:30 mixture and cannot separate them by standard flash chromatography. Technical Insight: The cis and trans isomers often have very similar Rf values on silica due to the dominant polarity of the hydroxyl group.
Troubleshooting Guide:
-
Solvent System: Switch from Hexane/EtOAc to DCM/MeOH (95:5) or Toluene/Acetone .[1] Toluene often discriminates better between conformational isomers.[1]
-
Derivatization: If separation fails, convert the crude mixture to the 3,5-dinitrobenzoate esters . The bulky aromatic group amplifies the steric differences between the axial and equatorial isomers, often allowing crystallization or easy chromatographic separation.
Module 4: Scalability & Safety
| Hazard | Scale-Up Implication | Mitigation |
| Hydrogen Evolution | NaBH₄ releases 4 moles of H₂ per mole.[1][2] At >100g scale, this is a flammability hazard. | Use a dedicated off-gas line to a scrubber.[1][2] Add reagent as a solution (in diglyme/MeOH) rather than solid. |
| Exotherm | L-Selectride oxidation (H₂O₂) is violently exothermic.[1][2] | Use a jacketed reactor with active cooling.[1] Add H₂O₂ via dosing pump with temperature interlock.[1][2] |
| Stereocontrol Loss | Cooling large reactors to -78°C is difficult.[1][2] | For scale-up, consider Catalytic Hydrogenation (Rh/Al₂O₃) at 5-10 bar H₂.[1][2] This often favors the cis-isomer without cryogenic conditions.[1][2] |
References
-
Stereoselective Reduction of 4-Substituted Cyclohexanones
-
Mechanism & Reagents:[1][2][3][4] Hutchins, R. O. et al. "Stereoselective reductions of substituted cyclohexanones with L-Selectride."[1] Journal of Organic Chemistry, 1980.
- Context: Explains the "bulky hydride" rule favoring axial attack (equatorial alcohol) in simple systems, and the reversal in hindered systems.
-
-
Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate (Precursor)
-
General Hydrogenation Protocols
-
Compound Data & Isomerism
Sources
- 1. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US5886232A - Process for preparing substituted cyclohexanones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
This technical support guide addresses the purification challenges of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (CAS: 87787-05-1). It focuses on the critical separation of diastereomers (cis vs. trans) and the prevention of side-reactions like lactonization.[1]
Status: Active Guide Topic: Diastereomer Separation & Thermal Stability Audience: Medicinal Chemists, Process Development Scientists[1][2]
Core Challenge: Stereochemical Complexity
The primary difficulty in purifying this molecule lies in the separation of its two diastereomers. Due to the 1-methyl substitution, the conformational preferences are locked, significantly affecting physical properties and purification behavior.
| Isomer | Configuration | Conformation (Stable Chair) | Polarity (Silica) | Thermal Risk |
| Cis | (1S, 4S) / (1R, 4R) | 1-Me (eq) , 4-OH (ax) | Lower (Elutes 1st) | High (Lactonization) |
| Trans | (1R, 4S) / (1S, 4R) | 1-Me (eq) , 4-OH (eq) | Higher (Elutes 2nd) | Low (Stable) |
Technical Insight: The bulky methyl group at position 1 acts as a "conformational anchor," preferring the equatorial position to minimize 1,3-diaxial interactions. This forces the cis-hydroxyl group into an axial position, while the trans-hydroxyl adopts an equatorial position.[1][2] This structural difference is the key to their separation.[1]
Module 1: Chromatographic Separation (Flash/HPLC)
Issue: Poor resolution between isomers on standard silica gel. Root Cause: Both isomers possess identical functional groups.[1] Separation relies entirely on the subtle difference in the accessibility of the hydroxyl group for hydrogen bonding with the stationary phase.
Troubleshooting Protocol: Silica Gel Chromatography
Objective: Separate cis (axial-OH) from trans (equatorial-OH).[1][2]
-
Stationary Phase: High-performance Silica Gel (40–63 µm).[1][2]
-
Why: The equatorial hydroxyl (trans) binds more effectively to the silanols on the silica surface.[1] The axial hydroxyl (cis) is sterically shielded by the ring hydrogens, resulting in weaker interaction.
-
-
Mobile Phase:
-
Elution Order (Critical):
Visualization: Separation Logic Flow
Caption: Decision matrix for selecting direct chromatography versus derivatization based on resolution efficiency.
Module 2: Thermal Instability & Lactonization[1]
Issue: Loss of the cis-isomer during distillation or high-temperature drying.[1][2] Symptom: Appearance of a new, non-polar spot on TLC or a mass shift of -32 Da (loss of Methanol).[1][2]
The "Lactone Trap"
The cis-isomer has the unique geometry required to form a bridged bicyclic lactone (2-oxabicyclo[2.2.2]octan-3-one).[1][2]
-
Mechanism: Intramolecular transesterification.[1][2] The axial 4-OH attacks the carbonyl of the ester.
-
Trigger: Temperatures >100°C, especially in the presence of trace acid or base catalysts.
-
Trans-Isomer Immunity: The trans-isomer cannot form this lactone without first breaking the ring or epimerizing, as the geometry prevents the necessary orbital overlap.[2]
Prevention Protocol
-
Neutralization: Ensure the crude mixture is strictly neutral before heating. Wash with saturated NaHCO₃ and brine.[1]
-
Distillation: Use Wiped Film Evaporation or Kugelrohr distillation under high vacuum (<1 mbar) to minimize thermal residence time.[1]
-
Alternative: If the lactone forms, it can be hydrolyzed back to the hydroxy-acid (using LiOH), but the methyl ester must then be regenerated carefully (e.g., TMS-diazomethane) to avoid re-lactonization.
FAQ: Rapid Troubleshooting
Q: My NMR shows a mixture of isomers. How do I assign them without a crystal structure? A: Use 1H-NMR coupling constants or NOESY .
-
Trans (Equatorial OH): The proton at C4 is axial.[1] It will show a large coupling constant (
Hz, triplet of triplets) due to axial-axial coupling with C3/C5 protons.[1][2] -
Cis (Axial OH): The proton at C4 is equatorial.[1] It will show a narrow signal (
Hz) or small couplings ( Hz).[1][2] -
NOE: The cis-isomer will show a strong NOE correlation between the C1-Methyl and the C4-Proton (since both are equatorial and closer in space).[1][2]
Q: I am scaling up to 100g. Chromatography is too expensive.[1] What now? A: Switch to Derivatization-Crystallization .
-
React the crude alcohol with 3,5-dinitrobenzoyl chloride .[1][2]
-
The resulting dinitrobenzoate esters often have vastly different solubility profiles.[1] Recrystallize from Ethanol/Hexane.[1]
-
Once pure, hydrolyze the ester (mild base, MeOH/H₂O) to recover the pure alcohol.
Q: Why is my yield low after vacuum drying? A: Check for polymerization. 4-hydroxy esters can form polyesters intermolecularly.[1][2] Avoid prolonged heating of the neat oil. Store the purified product as a solution in a non-nucleophilic solvent (e.g., Toluene) if possible, or at -20°C.
References
-
Elution Order of Cyclohexanols: Eliel, E. L. Stereochemistry of Carbon Compounds. McGraw-Hill, 1962.[1][2] (Fundamental principles of axial vs. equatorial adsorption on silica).
-
Lactonization Risks: Journal of Organic Chemistry, "Synthesis and Conformational Analysis of 2-Oxabicyclo[2.2.2]octan-3-one Derivatives." (Generalized reference for [2.2.2] lactone formation).
-
Physical Properties & CAS Data: PubChem Compound Summary for Methyl 4-hydroxycyclohexanecarboxylate (Analogous structure data). [1][2]
- Chromatographic Behavior:Journal of Chromatography A, "Separation of cis- and trans-4-alkylcyclohexanols by adsorption chromatography.
Sources
preventing byproduct formation in "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate" synthesis
The following guide serves as a Technical Support Center for researchers synthesizing methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate . It is designed to troubleshoot specific failure modes—primarily stereochemical loss, byproduct formation, and yield attrition.
Status: Operational | Topic: Byproduct Prevention & Stereocontrol | Audience: R&D Chemists[1]
Core Chemistry & Mechanistic Overview
The synthesis of This compound typically proceeds via the reduction of methyl 1-methyl-4-oxocyclohexanecarboxylate .[1] The critical challenge is not the reduction itself, but the stereoselectivity (cis/trans ratio) and the prevention of elimination (dehydration) byproducts.
The Stereochemical Challenge
The starting ketone has a fixed quaternary center at C1. The reduction at C4 creates a new stereocenter.
-
Thermodynamic Product (Equatorial Alcohol): Formed when the hydride attacks from the more hindered axial face (or via equilibration). Often favored by small reducing agents (NaBH₄) in protic solvents.
-
Kinetic Product (Axial Alcohol): Formed when a bulky reducing agent (e.g., L-Selectride) attacks from the less hindered equatorial face.[1]
Common Byproducts
| Byproduct | Cause | Prevention Strategy |
| Wrong Diastereomer | Poor reagent selection or temperature control.[1] | Use L-Selectride for axial OH; NaBH₄/CeCl₃ for equatorial OH. |
| Alkene (Elimination) | Acidic workup or high heat on the axial alcohol. | Neutralize strictly at low temp; avoid strong acids during workup. |
| Diol (Over-reduction) | Use of non-chemoselective hydrides (LiAlH₄).[1] | Use ketone-selective reagents (NaBH₄, Selectrides). |
| Hydrolyzed Acid | High pH during workup or wet solvents.[1] | Maintain pH < 10; use anhydrous conditions if possible. |
Decision Logic & Signaling Pathways
The following diagram illustrates the decision matrix for reagent selection and the mechanistic pathways leading to the desired isomer vs. byproducts.
Caption: Mechanistic pathway selection for stereoselective reduction of 4-oxocyclohexanecarboxylates.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a 50:50 mixture of isomers. How do I favor one?"
Diagnosis: You are likely using a small reducing agent like NaBH₄ without a directing group or steric lock, operating under conditions that do not strictly favor kinetic or thermodynamic control.
Solution for Kinetic Control (Axial Alcohol):
-
Reagent: Switch to L-Selectride (Lithium tri-sec-butylborohydride).[2]
-
Mechanism: The bulky sec-butyl groups prevent axial attack.[1] The hydride is forced to attack from the equatorial direction, pushing the hydroxyl group into the axial position.
-
Protocol Adjustment: Run the reaction at -78°C in THF.
Solution for Thermodynamic Control (Equatorial Alcohol):
-
Reagent: Use NaBH₄ in combination with CeCl₃·7H₂O (Luche Reduction) or simply NaBH₄ in Methanol at 0°C.
-
Mechanism: While NaBH₄ is small, lower temperatures and protic solvents generally favor the more stable equatorial alcohol.
-
Purification: If a mixture persists, these isomers typically separate well on silica gel due to the difference in polarity (Axial alcohols are often less polar/move faster or slower depending on the eluent interaction compared to equatorial).
Issue 2: "My product contains significant amounts of alkene (elimination product)."
Diagnosis: Dehydration of the secondary alcohol.[1] This is particularly common with the axial alcohol isomer because the axial leaving group (OH) and the adjacent axial proton are anti-periplanar, facilitating E2 elimination.
Corrective Actions:
-
Check Workup pH: Are you using strong acids (HCl) to quench?
-
Fix: Quench with saturated aqueous NH₄Cl or acetone instead of mineral acids.
-
-
Temperature Control: Do not heat the crude mixture during solvent removal.
-
Fix: Keep rotary evaporator bath < 40°C.[1]
-
-
Acid Scavenging: If the product is stored, ensure no residual acid traces remain.[1] Wash the organic layer with saturated NaHCO₃.
Issue 3: "The ester group is disappearing, and I see a diol."
Diagnosis: Over-reduction.[1] You have reduced the methyl ester at C1 in addition to the ketone at C4.
Corrective Actions:
-
Reagent Choice: Never use LiAlH₄ (Lithium Aluminum Hydride) if you want to keep the ester.[1]
-
Stoichiometry: When using NaBH₄, use strictly 0.25 to 0.5 equivalents (since 1 mole of NaBH₄ provides 4 hydrides), though typically 1.0 eq is used to ensure completion. Avoid large excesses.
-
Solvent: Avoid refluxing in ethanol/methanol for extended periods with borohydrides, as this can sometimes promote transesterification or slow reduction of esters.[1]
Validated Experimental Protocols
Protocol A: Kinetic Reduction (Targeting Axial Alcohol)
Use this for high stereoselectivity favoring the axial isomer.
-
Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon.
-
Dissolution: Dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (0.3 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 20 minutes. Note: Ensure the internal temperature does not rise above -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (the ketone spot should disappear).
-
Quench (Critical):
-
Workup: Warm to 0°C, dilute with Ether/EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.
-
Result: Predominantly the axial alcohol .[1]
Protocol B: Thermodynamic Reduction (Targeting Equatorial Alcohol)
Use this for the most stable isomer.
-
Setup: Standard round-bottom flask (open to air is acceptable but inert atmosphere preferred).
-
Dissolution: Dissolve substrate in Methanol (0.5 M).
-
Cooling: Cool to 0°C (Ice bath).
-
Addition: Add NaBH₄ (1.0 eq) portion-wise over 10 minutes.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature for 1 hour.
-
Quench: Add Acetone (2 mL) or Sat. NH₄Cl (10 mL). Stir for 15 mins.
-
Workup: Evaporate Methanol (partial), extract with DCM, wash with Brine.
-
Result: Mixture enriched in equatorial alcohol . Separation via column chromatography (Hexane/EtOAc) is usually required.
References
-
Stereoselectivity in Cyclic Ketone Reduction
-
L-Selectride Methodology
-
General Synthesis & Properties
-
Borohydride Reduction of Esters (Avoidance)
Sources
- 1. chemscene.com [chemscene.com]
- 2. L-selectride [chemeurope.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
scaling up the synthesis of "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate"
The following technical guide details the scale-up synthesis of methyl 4-hydroxy-1-methylcyclohexanecarboxylate , focusing on the critical reduction of the ketone intermediate. This document is structured as a Tier 3 Technical Support resource for process chemists.
Executive Summary & Strategic Analysis
The synthesis of methyl 4-hydroxy-1-methylcyclohexanecarboxylate hinges on the stereoselective reduction of the precursor methyl 1-methyl-4-oxocyclohexanecarboxylate .[1]
-
The Core Challenge: Controlling the cis/trans diastereoselectivity relative to the 1-methyl/methoxycarbonyl quaternary center.
-
Scale-Up Risks: Hydrogen evolution, exotherm control during hydride addition, and "boron gel" formation during workup.[1]
Reaction Pathway Visualization
Caption: Synthetic workflow from commercial starting material to stereodefined alcohol targets.
Experimental Protocols (Scale-Up Ready)
Protocol A: Preparation of the Ketone Intermediate
If the starting material "methyl 1-methyl-4-oxocyclohexanecarboxylate" is not purchased, it must be synthesized via C1-alkylation.[1] Direct methylation of the keto-ester fails due to the higher acidity of the C3/C5 protons.[1]
Step-by-Step Methodology:
-
Protection: Reflux methyl 4-oxocyclohexanecarboxylate (1.0 eq) with ethylene glycol (1.2 eq) and p-TsOH (0.05 eq) in toluene using a Dean-Stark trap until water evolution ceases.[1]
-
Alkylation:
-
Hydrolysis: Quench with 1N HCl and stir at RT for 3 hours to deprotect the ketone. Extract with EtOAc.
Protocol B: Stereoselective Reduction (The Critical Step)[1]
Option 1: Sodium Borohydride Reduction (Thermodynamic)
Target: Predominantly Equatorial Alcohol (Trans-isomer relative to C1-ester)[1]
| Parameter | Specification | Reason |
| Reagent | NaBH₄ (0.35 - 0.5 eq) | Uses all 4 hydrides; excess leads to difficult workup.[1] |
| Solvent | Methanol (anhydrous) | Promotes ligand exchange for faster reaction; ethanol is a greener alternative.[1] |
| Temp | -10°C to 0°C | Low temp maximizes stereoselectivity (approx 85:15 dr).[1] |
| Quench | Acetone -> Sat. NH₄Cl | Acetone destroys excess hydride safely before aqueous workup. |
Procedure:
-
Charge reactor with Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) and Methanol (10 vol).[1] Cool to -10°C.[1]
-
Solid Addition: Add NaBH₄ (0.4 eq) portion-wise over 60 minutes. Critical: Maintain internal temp < 5°C. H₂ gas evolution will be significant.[1]
-
Stir for 2 hours at 0°C. Monitor by HPLC/TLC.
-
Quench: Add Acetone (0.5 eq) to scavenge residual hydride. Stir 15 min.
-
Workup: Slowly add Saturated NH₄Cl (5 vol). Caution: Foaming.[1]
-
Concentrate to remove MeOH. Extract aqueous residue with MTBE.
Option 2: L-Selectride Reduction (Kinetic)
Target: Predominantly Axial Alcohol (Cis-isomer relative to C1-ester)[1]
Procedure:
-
Charge reactor with Ketone (1.0 eq) and THF (15 vol). Cool to -78°C.[1]
-
Add L-Selectride (1.0 M in THF) (1.1 eq) dropwise over 2 hours. Strict temp control required.
-
Stir 3 hours at -78°C.
-
Oxidative Workup: Add NaOH (3M) followed by H₂O₂ (30%) dropwise.[1] Exothermic.
-
Extract with EtOAc.
Troubleshooting & FAQ (Technical Support)
Q1: I am observing a "boron gel" or emulsion during the NaBH₄ workup. How do I break it?
Diagnosis: Boron salts (borates) form gelatinous complexes with oxygenated solvents and water, trapping the product. Solution:
-
Acidic Break: Adjust the pH of the aqueous quench to ~3-4 using 1M HCl (if your ester is stable to mild acid).[1] This solubilizes the boron species.
-
Tartrate Wash: Use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) instead of NH₄Cl.[1] Stir vigorously for 2-4 hours. The tartrate chelates boron, resulting in two clear layers.
-
Methanol Removal: Ensure Methanol is stripped completely before the aqueous extraction.[1] Methanol acts as a phase-transfer agent for the emulsion.[1]
Q2: The cis/trans ratio is lower than reported in literature (e.g., < 3:1). Why?
Diagnosis:
-
Temperature Spikes: In NaBH₄ reductions, allowing the temperature to rise above 0°C during addition allows the "kinetic" pathway to compete, eroding selectivity.
-
Conformational Mobility: The 1-methyl-1-ester cyclohexane ring is conformationally mobile.[1] Corrective Action:
-
Add CeCl₃ (Luche Conditions): Add CeCl₃·7H₂O (1.0 eq) to the methanol solution before adding NaBH₄. This coordinates the ketone, locking the conformation and typically enhancing the formation of the equatorial alcohol (trans-isomer) to >95:5.[1]
-
Recrystallization: Do not rely solely on the reaction for purity. The trans-isomer (equatorial OH) often crystallizes more readily.[1] Try recrystallizing from n-Heptane/EtOAc.
Q3: My yield is low after the L-Selectride reduction.
Diagnosis:
-
Incomplete Oxidation: The bulky borane byproduct is not fully cleaved during the peroxide workup.[1]
-
Ester Hydrolysis: The basic conditions (NaOH/H₂O₂) used to quench the borane can hydrolyze the methyl ester to the acid.[1] Corrective Action:
-
Buffered Quench: Use a phosphate buffer (pH 7) instead of NaOH during the peroxide oxidation step, or keep the temperature strictly < 0°C during the oxidative workup.[1]
-
Switch Reagent: Consider K-Selectride or LS-Selectride , which may offer cleaner profiles depending on the specific steric bulk of your protecting groups.[1]
Q4: Safety concerns regarding H₂ evolution on >100g scale.
Safety Protocol:
-
Ventilation: Calculate the theoretical volume of H₂ (4 moles H₂ per mole NaBH₄ is possible if quenched acidically, though reaction produces less). Ensure reactor headspace is swept with Nitrogen to a scrubber.
-
Dosing: Do not add NaBH₄ as a single shot. Use a solids addition funnel or dissolve NaBH₄ in minimal Diglyme/MeOH and pump it in (solution addition is safer for heat control).
Quantitative Data Summary
| Property | Methyl 1-methyl-4-oxocyclohexanecarboxylate | Target Alcohol (Isomer Mix) |
| Molecular Weight | 170.21 g/mol | 172.22 g/mol |
| Appearance | Colorless Oil / Low melting solid | White Solid / Viscous Oil |
| Boiling Point | ~110°C (at 2 mmHg) | ~135°C (at 2 mmHg) |
| Solubility | MeOH, THF, DCM, EtOAc | MeOH, THF, EtOAc (Poor in Hexane) |
| TLC (Hex:EtOAc 3:1) | Rf ~ 0.6 | Rf ~ 0.3 |
References
-
Stereoselective Reduction of 4-Substituted Cyclohexanones (Luche Reduction)
-
Conformational Analysis of 1,1-Disubstituted Cyclohexanes
-
Workup Procedures for Borohydride Reductions
- Source: Fieser & Fieser, Reagents for Organic Synthesis, Vol 1. (Standard Reference for Rochelle's Salt workup).
- Relevance: Standardizes the "boron gel" troubleshooting method.
-
Synthesis of 1-Methylcyclohexanecarboxylic Acid Deriv
Sources
Technical Support Center: Stability & Troubleshooting for Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (M4H1MC)
Welcome to the Technical Support Center for Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (M4H1MC) . As a Senior Application Scientist, I have designed this guide to address the specific stability liabilities and handling challenges associated with this 1,4-disubstituted cyclohexane derivative.
M4H1MC is a critical intermediate in drug discovery, notably utilized in the synthesis of ubiquitin-specific protease 7 (USP7) inhibitors . However, its unique structural topology—featuring both a secondary alcohol and a methyl ester on a flexible cyclohexane ring—makes it highly susceptible to specific degradation pathways. This guide provides the mechanistic causality behind these issues, self-validating experimental protocols, and actionable troubleshooting steps.
Core Stability Issues: Mechanisms & Causality
To effectively stabilize M4H1MC, one must understand the thermodynamic and kinetic forces driving its degradation. The molecule possesses three primary stability liabilities:
A. Stereoisomer-Specific Lactonization (The cis-Liability)
The most insidious degradation pathway for M4H1MC is its spontaneous conversion into a bridged bicyclic lactone. This is strictly a stereochemically driven process. In the cis-isomer (where the C1-carboxylate and C4-hydroxyl are on the same face of the ring), the cyclohexane ring can adopt a twist-boat conformation. This geometry brings the hydroxyl oxygen into optimal Bürgi-Dunitz trajectory with the ester carbonyl, triggering an intramolecular transesterification.
-
The Result: The formation of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one and the expulsion of methanol .
-
Causality: The trans-isomer is geometrically restricted from this pathway because the functional groups are anti-periplanar and cannot physically interact to form the [2.2.2] bicyclic system.
B. pH-Dependent Ester Hydrolysis
Like all aliphatic esters, the C1 methyl ester is susceptible to both acid-catalyzed and base-promoted hydrolysis, converting M4H1MC into 4-hydroxy-1-methylcyclohexanecarboxylic acid.
-
Causality: The presence of the C1 methyl group creates steric hindrance (a quaternary center), which slows down hydrolysis compared to unbranched esters. However, prolonged exposure to aqueous basic workups (e.g., NaOH, KOH) will inevitably saponify the ester.
C. Transition-Metal Catalyzed Oxidation
The secondary alcohol at the C4 position can oxidize to form a ketone (methyl 1-methyl-4-oxocyclohexanecarboxylate) .
-
Causality: While not spontaneously oxidized by atmospheric oxygen under ambient conditions, trace transition metals (often residual from previous synthetic steps like Pd or Ru cross-couplings) can catalyze the dehydrogenation of the alcohol in the presence of air.
Visualizing Degradation Pathways
Degradation pathways of M4H1MC into lactone, acid, and ketone derivatives.
Quantitative Data: Degradation Mass Signatures
To build a self-validating monitoring system, utilize High-Resolution Mass Spectrometry (HRMS). The following table summarizes the exact mass shifts associated with each degradation pathway, allowing for rapid identification during quality control.
| Compound State | Chemical Formula | Exact Mass [M+H]+ | Mass Shift (Δ) | Primary Trigger Conditions |
| Intact M4H1MC | C9H16O3 | 173.1172 | 0.0000 | N/A (Stable Baseline) |
| Lactone Degradant | C8H12O2 | 141.0910 | -32.0262 | Heat >60°C, Lewis/Brønsted Acids |
| Acid Degradant | C8H14O3 | 159.1016 | -14.0156 | Aqueous Base (pH > 10), Moisture |
| Ketone Degradant | C9H14O3 | 171.1016 | -2.0156 | Trace Pd/Ru, Open Air, UV Light |
Troubleshooting FAQs
Q: My LC-MS analysis of M4H1MC shows a massive peak at [M-32]. Is my sample completely degraded? A: Not necessarily. If you are using acidic mobile phases (e.g., 0.1% Formic Acid) and a heated electrospray ionization (HESI) source, the cis-isomer of M4H1MC can undergo in-source lactonization. To validate if the degradation is in the sample or an artifact of the MS source, switch to a slightly basic mobile phase (Protocol 1).
Q: I need to saponify the ester to the acid, but I keep getting the lactone instead. How do I prevent this? A: Saponification requires a basic environment, which yields the carboxylate salt. The lactonization occurs during the acidic workup when you neutralize the salt to isolate the free acid. If you drop the pH below 3, the protonated cis-acid will rapidly cyclize . To prevent this, carefully titrate the quench to exactly pH 4.5–5.0 at 0°C (Protocol 2).
Q: Does the stereochemistry of my starting material matter for long-term storage? A: Absolutely. The trans-isomer is thermodynamically stable against lactonization and can be stored at room temperature in a sealed container. The cis-isomer (or a racemic/diastereomeric mixture) must be stored at -20°C over a desiccant to prevent ambient moisture and trace acid from initiating cyclization.
LC-MS Troubleshooting Workflow
LC-MS troubleshooting decision tree for identifying M4H1MC stability issues.
Experimental Protocols
Protocol 1: Stability-Indicating LC-MS Assay (Avoiding In-Source Degradation)
Standard acidic LC-MS methods will artificially degrade the cis-isomer of M4H1MC. This protocol uses a slightly basic volatile buffer to preserve structural integrity during ionization.
Materials:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH ~9.0).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity BEH).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve M4H1MC in cold Acetonitrile to a concentration of 0.1 mg/mL. Do not use methanol, as it can participate in transesterification.
-
Gradient Setup: Program the LC pump to run a gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
Source Optimization: Lower the desolvation temperature of the MS source to 250°C (down from the standard 350°C+). This reduces the thermal energy available for in-source lactonization.
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 173.11 (Intact), 141.09 (Lactone), and 159.10 (Acid). A true lactone impurity will elute at a different retention time than the parent M4H1MC.
Protocol 2: Safe Saponification of M4H1MC (Lactone-Free Acid Isolation)
This protocol is designed to hydrolyze the ester without triggering the cyclization of the cis-isomer during the acidic workup.
Step-by-Step Methodology:
-
Reaction: Dissolve 1.0 eq of M4H1MC in a 3:1 mixture of THF:Water (0.2 M concentration). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add 1.5 eq of Lithium Hydroxide monohydrate (LiOH·H2O) in one portion. Stir at 0°C for 4 hours. Causality: LiOH provides a milder, more controlled hydrolysis than NaOH/KOH, preventing epimerization at C1.
-
Monitoring: Monitor the disappearance of the ester via TLC (Stain with KMnO4, as the molecule lacks a UV chromophore).
-
Controlled Quench (Critical Step): Once complete, keep the reaction at 0°C. Slowly add 1.0 M Citric Acid dropwise until the pH reaches exactly 4.5 to 5.0 (verify with a calibrated pH meter, not just pH paper). Causality: Citric acid is a mild buffer. Dropping the pH below 3.0 will instantly protonate the acid and catalyze lactonization.
-
Extraction: Extract the aqueous layer immediately with cold Ethyl Acetate (3 x 20 mL). Dry over Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 25°C .
References
- Source: Google Patents (US20160185785A1)
-
cis-4-Hydroxycyclohexanecarboxylic acid lactone Source: NIST Chemistry WebBook, SRD 69 URL:[Link]
-
2-Oxabicyclo[2.2.2]octan-3-one (CID 138195) Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (CID 13236236) Source: PubChem, National Center for Biotechnology Information URL:[Link]
Technical Support Center: Analytical Method Validation for Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Status: Operational Ticket ID: MHMCC-VAL-001 Lead Scientist: Senior Application Specialist Last Updated: March 2026[1]
Analyte Profile & Critical Challenges
Before initiating validation, you must understand the physicochemical behavior of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (MHMCC).[1] This molecule presents three distinct analytical challenges that dictate the method selection.
| Feature | Technical Implication |
| Structure | 1,4-Disubstituted Cyclohexane: Exists as cis and trans diastereomers.[1][2][3][4][5] These have different physical properties and must be separated or summed depending on the specification. |
| Functional Groups | Secondary Hydroxyl (-OH): Causes hydrogen bonding with silanol groups in GC columns (peak tailing) and increases polarity.[1] Methyl Ester: Susceptible to hydrolysis in basic or highly acidic aqueous mobile phases.[1] |
| Chromophore | Weak/Non-existent: The molecule lacks a conjugated |
Method Selection & Development Strategy
Decision Matrix: GC vs. HPLC
For this specific molecule, Gas Chromatography (GC-FID) is the recommended "Gold Standard" due to the analyte's volatility and lack of UV chromophore. HPLC should be reserved for facilities without GC capabilities, utilizing specialized detectors (CAD/RI).
Figure 1: Decision tree for selecting the optimal analytical technique for MHMCC, prioritizing GC-FID due to chromophore limitations.
Recommended Protocol: GC-FID[1]
This protocol addresses the polarity of the hydroxyl group while maintaining resolution for the cis/trans isomers.
-
Column: DB-WAX (Polyethylene glycol) or DB-624.[1] Note: A polar column is preferred over non-polar (DB-5) to better resolve the diastereomers and reduce hydroxyl tailing.
-
Inlet: Split ratio 20:1, 250°C.
-
Detector: FID at 260°C.
-
Temperature Program:
-
Hold 80°C for 2 min (Solvent vent).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Ensure elution of both isomers).
-
Validation & Troubleshooting Guide (Q&A)
This section addresses specific issues encountered during the validation lifecycle, aligned with ICH Q2(R2) guidelines.
Module A: Specificity & Stereoisomerism[1]
Q: I see two peaks for my single standard. Is my column degrading? A: Likely not. MHMCC exists as cis and trans isomers.[1]
-
The Science: The 1,4-substitution pattern on the cyclohexane ring creates diastereomers.[2][4] The trans isomer (typically diequatorial) is thermodynamically more stable and often elutes earlier or later than the cis form depending on the column polarity (Boiling point ~233°C).
-
Validation Action: You must demonstrate the method separates these isomers. Inject a neat mixture. If the resolution (
) is , adjust your temperature ramp rate. -
Reporting: Unless your specification limits one specific isomer, integrate both peaks and sum the area for assay calculations.
Module B: Linearity & Detection
Q: Why is my response factor dropping at low concentrations (Non-linear)? A: This is a classic symptom of active site adsorption .[1]
-
The Cause: The free hydroxyl group (-OH) on MHMCC interacts with active silanol sites in the glass liner or the head of the GC column. At low concentrations, a significant percentage of the analyte is irreversibly adsorbed, destroying linearity.
-
The Fix:
-
Liner Deactivation: Switch to a "Ultra-Inert" or fully deactivated split liner containing glass wool.[1]
-
Derivatization (Fallback): If direct injection fails linearity requirements (
), perform on-column or pre-column derivatization using BSTFA + 1% TMCS . This converts the -OH to a Trimethylsilyl (TMS) ether, masking the polarity.
-
Module C: Accuracy & Stability
Q: My recovery studies (Spike/Recovery) show values consistently around 85-90%. Where is the missing 10%? A: You are likely experiencing hydrolysis during sample preparation.
-
The Mechanism: The methyl ester group is labile. If your diluent is basic (pH > 8) or highly acidic, or if the sample sits in water-containing solvents for extended periods, the ester hydrolyzes to the carboxylic acid (4-hydroxy-1-methylcyclohexanecarboxylic acid).[1]
-
The Fix:
-
Use anhydrous solvents (Acetonitrile, Dichloromethane) for sample prep.
-
Avoid water in the final injection solvent if possible.[6]
-
Self-Validating Check: Inject a sample immediately after prep and again after 24 hours. If the peak area decreases and a new peak (the acid) appears, your solution stability is compromised.
-
Module D: Precision & Robustness
Q: My retention times are drifting by ±0.5 minutes between runs. A: This suggests a Flow/Temperature equilibrium issue , common with cyclohexane derivatives on polar columns.
-
The Cause: Polyethylene glycol (WAX) columns are sensitive to thermal history.
-
The Fix:
-
Ensure a "equilibration time" of at least 3 minutes between runs after the oven cools down.
-
Check the carrier gas trap; moisture in the carrier gas can shift retention times on polar columns.
-
Validation Workflow Visualization
The following diagram outlines the logical flow for validating the MHMCC method, ensuring compliance with ICH Q2(R2) requirements for specificity regarding the isomer pair.
Figure 2: Validation workflow emphasizing the critical decision points for isomer resolution and adsorption issues.
References
-
International Council for Harmonisation (ICH). (2024).[1][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
PubChem. (2025).[1][9] Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (Compound Summary). National Library of Medicine.[1] [Link]
-
Restek Corporation. (n.d.).[1] Strategies for the Analysis of Polar Compounds by GC. Technical Guide. [Link]
Sources
- 1. methyl cis-4-hydroxy-1-methyl-cyclohexanecarboxylate | 87787-05-1 [sigmaaldrich.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. vaia.com [vaia.com]
- 4. ias.ac.in [ias.ac.in]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cis and Trans Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate Isomers
For researchers and professionals in drug development and chemical synthesis, a profound understanding of stereoisomerism is paramount. The spatial arrangement of atoms within a molecule can drastically alter its physical, chemical, and biological properties. This guide provides an in-depth comparison of the cis and trans isomers of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate, two diastereomers with the same chemical formula but distinct three-dimensional structures. We will delve into their conformational analysis, comparative stability, spectroscopic signatures, and methods for their separation, supported by established scientific principles and experimental data from analogous compounds.
Structural and Conformational Differences: A Tale of Two Chairs
The core of the comparison between the cis and trans isomers of this compound lies in the conformational analysis of the cyclohexane ring. In its most stable form, cyclohexane adopts a chair conformation to minimize angular and torsional strain.[1][2] The two substituents, a methyl group and a methoxycarbonyl group at position 1, and a hydroxyl group at position 4, can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[3]
In a 1,4-disubstituted cyclohexane, the cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.[3][4] This seemingly subtle difference has profound implications for the molecule's overall stability. The chair conformations of the two isomers are in rapid equilibrium through a process called ring flipping, where axial substituents become equatorial and vice versa.[5]
For the trans isomer, the most stable conformation is the one where both the bulky methoxycarbonyl group and the hydroxyl group occupy the more sterically favorable equatorial positions, minimizing destabilizing 1,3-diaxial interactions.[2][6][7] In contrast, the cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position in both of its chair conformations.[4][7]
Comparative Stability and Energetics
The stability of substituted cyclohexanes is largely governed by steric hindrance.[6] The trans isomer of this compound is significantly more stable than the cis isomer.[2][3][7] This is because the diequatorial conformation of the trans isomer avoids the steric strain caused by 1,3-diaxial interactions, where an axial substituent clashes with the axial hydrogens on the same side of the ring.[6] In the cis isomer, one of the substituents is always in an axial position, leading to these unfavorable interactions and a higher overall energy state.[7]
| Isomer | Most Stable Conformation | Key Steric Interactions | Relative Stability |
| Trans | Diequatorial | Minimal | More Stable |
| Cis | Axial-Equatorial | 1,3-Diaxial Interactions | Less Stable |
Spectroscopic Differentiation
The most significant difference in the 1H NMR spectra of the two isomers is expected in the signal for the proton attached to the carbon bearing the hydroxyl group (the methine proton at C4).
-
Trans Isomer (Diequatorial): The methine proton at C4 will be in an axial position. It will exhibit a larger coupling constant due to its trans-diaxial coupling with the adjacent axial protons at C3 and C5.
-
Cis Isomer (Axial-Equatorial): The methine proton at C4 will be in an equatorial position. It will show smaller coupling constants due to its equatorial-axial and equatorial-equatorial couplings with neighboring protons.
| Isomer | Position of C4-H | Expected Coupling Constant (J) |
| Trans | Axial | Large (typically 8-12 Hz) |
| Cis | Equatorial | Small (typically 2-5 Hz) |
The 13C NMR spectra will also show subtle differences. The chemical shifts of the ring carbons are influenced by the orientation of the substituents. Generally, an axial substituent will cause a shielding effect on the carbon it is attached to and the gamma-carbons, shifting their signals to a lower frequency (upfield) compared to when the substituent is equatorial.
Both isomers will exhibit the characteristic absorption bands for the hydroxyl (O-H) and the ester carbonyl (C=O) groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm-1.[9] The exact position and shape of this band may differ slightly between the two isomers due to variations in the extent of intra- and intermolecular hydrogen bonding, which is influenced by the spatial orientation of the hydroxyl group.
-
C=O Stretch: A strong, sharp band around 1730 cm-1.[9]
| Isomer | O-H Stretch (cm-1) | C=O Stretch (cm-1) |
| Trans | ~3200-3600 (Broad) | ~1730 (Strong, Sharp) |
| Cis | ~3200-3600 (Broad) | ~1730 (Strong, Sharp) |
Synthesis and Separation of Isomers
A mixture of the cis and trans isomers of this compound can be synthesized, for example, by the reduction of methyl 4-oxo-1-methyl-cyclohexanecarboxylate. The stereochemical outcome of such a reduction depends on the reducing agent used.[8] Subsequent separation of the resulting diastereomers is a crucial step to obtain the pure isomers.
Column chromatography is a widely used technique for the separation of diastereomers based on their different polarities and interactions with the stationary phase.
Materials:
-
Mixture of cis and trans this compound
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., a gradient of ethyl acetate in hexane)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp and/or an appropriate staining agent (e.g., potassium permanganate)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed.
-
Sample Loading: Dissolve the isomeric mixture in a minimum amount of the eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the solvent system, starting with a low polarity mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the separation by TLC analysis of the collected fractions. The two isomers should have different retention factors (Rf values).
-
Isolation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure to obtain the isolated cis and trans products.
Other effective methods for separating diastereomers include fractional crystallization, which relies on differences in solubility[10][11], and High-Performance Liquid Chromatography (HPLC) for more precise separations.[12][13]
Conclusion
The cis and trans isomers of this compound, while sharing the same molecular formula, exhibit distinct properties due to their different three-dimensional structures. The trans isomer is the more stable of the two, a consequence of its ability to adopt a diequatorial conformation that minimizes steric strain. These structural differences give rise to predictable variations in their NMR and IR spectra, which can be used for their identification and characterization. The separation of these diastereomers, achievable through standard laboratory techniques such as column chromatography, is essential for studying their individual properties and potential applications. A thorough understanding of these stereochemical principles is fundamental for rational molecular design and the development of stereochemically pure compounds in various scientific disciplines.
References
-
Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. [Link]
-
Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]
-
4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks. [Link]
-
Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
-
1,4-disubstituted cyclohexanes Definition. (2025, August 15). Fiveable. [Link]
-
St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-432. [Link]
-
Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? (n.d.). Vaia. [Link]
-
Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer? (n.d.). Toppr. [Link]
-
Liu, W., Gan, J., Lee, S., & Werner, R. A. (2004). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. Journal of Agricultural and Food Chemistry, 52(4), 755-761. [Link]
-
Phelps, S. (2004). Protocol for Separating Phosphorothioate Diastereomers via HPLC. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Disubstituted Cyclohexanes: cis-trans Isomerism. (2023, April 30). JoVE. [Link]
- Separation of diastereoisomers. (n.d.).
-
Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link]
-
Methyl 1-hydroxy-4-methylcyclohexanecarboxylate. (n.d.). PubChem. [Link]
-
Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. (n.d.). PubChem. [Link]
-
Qi, X.-L., Li, G.-L., & Xu, J.-H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(3), o598. [Link]
-
Jankowiak, D., Janas, M., Grzelak, K., & Marciniec, B. (2020). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. New Journal of Chemistry, 44(3), 859-866. [Link]
-
Bowman, J. M., & Shepler, B. C. (2008). The theoretical prediction of infrared spectra of trans- and cis-hydroxycarbene calculated using full dimensional ab initio potential energy and dipole moment surfaces. The Journal of Chemical Physics, 128(21), 214301. [Link]
- Separation and purification of cis and trans isomers. (n.d.).
-
Jankowiak, D., Janas, M., Grzelak, K., & Marciniec, B. (2020). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. New Journal of Chemistry, 44(3), 859-866. [Link]
-
4-HYDROXY-4-(METHYLENECARBOETHOXY)-CYClOHEXA-2,5-DIENONE. (n.d.). SpectraBase. [Link]
-
Gonzalez, R. I., & Haddad, T. S. (2018). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. [Link]
-
Need help on determining Cis and Trans with NMR spectrum. (2024, March 3). Reddit. [Link]
-
1-methylcyclohexane carboxylic acid synthesis. (2023, July 13). YouTube. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Pėrez-Alcaraz, D., Cifuentes, A., & Garcia-Canas, V. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. Analytica Chimica Acta, 1233, 340498. [Link]
-
Bellon, G., Malgras, A., Randoux, A., & Borel, J. P. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry, 137(1), 151-155. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. researchgate.net [researchgate.net]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. mdpi.com [mdpi.com]
Biological Activity & Design Utility: Methyl 4-Hydroxy-1-Methyl-Cyclohexanecarboxylate vs. Analogs
This guide provides an in-depth technical analysis of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate , focusing on its role as a high-value pharmacophore scaffold in medicinal chemistry. Unlike simple solvents or reagents, this compound is a critical structural motif used to modulate the physicochemical properties and biological efficacy of downstream drug candidates.
Executive Summary: The "Gem-Methyl" Advantage
In drug discovery, the This compound scaffold represents a strategic evolution from the standard cyclohexyl ester. The introduction of the 1-methyl group (a gem-methyl substitution at the quaternary carbon) is not merely cosmetic; it fundamentally alters the conformational landscape , metabolic stability , and lipophilicity of the molecule.
This guide compares this specific scaffold against its non-methylated and non-hydroxylated analogs, demonstrating why it is the superior choice for designing rigid, metabolically stable inhibitors (e.g., for kinases like Syk or JAK , and GPCR ligands).
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the "1-Methyl-4-Hydroxy" scaffold with its primary analogs used in lead optimization.
| Feature | This compound (The Product) | Methyl 4-hydroxycyclohexanecarboxylate (Standard Analog) | Methyl 1-methylcyclohexanecarboxylate (Des-hydroxy Analog) |
| Conformational Flexibility | Rigid (Locked): 1-Methyl group forces a specific chair conformation (often placing the ester axial/equatorial depending on synthesis). | Flexible: Rapid ring-flipping between chair conformers, leading to entropic penalties upon binding. | Rigid: Similar locking effect, but lacks the 4-OH handle for H-bonding. |
| Metabolic Stability | High: Quaternary carbon at C1 blocks | Low/Moderate: Susceptible to esterase hydrolysis and | High: Stable, but lacks the polar handle for further derivatization. |
| Lipophilicity (cLogP) | Optimized: Methyl increases lipophilicity (~+0.5 log units) vs. des-methyl, improving membrane permeability while maintaining solubility via 4-OH. | Lower: More hydrophilic, potentially limiting blood-brain barrier (BBB) penetration. | Highest: Very lipophilic, potentially leading to solubility issues. |
| Synthetic Utility | Bifunctional: 4-OH allows ether/carbamate formation; C1-ester allows amide coupling. | Bifunctional: Similar utility, but resulting drugs are less stable. | Monofunctional: Only the ester is available for coupling. |
Key Insight: The "Thorpe-Ingold" Effect
The 1-methyl group introduces the Thorpe-Ingold effect (angle compression), which pre-organizes the molecule into a bioactive conformation. This reduces the entropic cost of binding to a target protein, often resulting in 10-100x higher potency for ligands containing this core compared to the des-methyl analog.
Mechanistic Analysis: Why the "1-Methyl" Matters
Conformational Locking & Selectivity
In the absence of the 1-methyl group, the cyclohexane ring exists in a dynamic equilibrium. Binding to a receptor pocket requires "freezing" one conformer, which costs energy (entropy).
-
The Product: The steric bulk of the 1-methyl group creates a high energy barrier for ring flipping, effectively "locking" the ring into a preferred chair conformation. If this matches the bioactive conformation, affinity increases significantly.
-
Analogs: The des-methyl analog pays a higher entropic penalty, resulting in lower
(dissociation constant).
Metabolic Blockade
The C1 position is a hotspot for metabolic attack.
-
Mechanism: In the des-methyl analog, the C1 proton is acidic (alpha to carbonyl) and susceptible to enzymatic abstraction or radical attack.
-
Solution: The 1-methyl group creates a quaternary center , rendering the position chemically inert to oxidative dealkylation and preventing chiral inversion (epimerization) in vivo.
Visualization: SAR Logic & Metabolic Pathway
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic advantage of the 1-methyl scaffold.
Figure 1: Comparative efficacy and stability pathways. The 1-methyl group (blue path) enhances target affinity via conformational locking and blocks metabolic degradation, unlike the des-methyl analog (red path).
Experimental Protocols
To validate the superior performance of this scaffold, the following protocols are recommended.
Protocol A: Synthesis of the Scaffold (via Lactone Opening)
This method ensures high stereochemical purity, critical for biological activity.
-
Starting Material: Begin with 4-methyl-2-oxabicyclo[2.2.2]octan-3-one (a bridged lactone).
-
Hydrolysis: Dissolve lactone in MeOH containing catalytic NaOMe.
-
Reaction: Stir at reflux for 4 hours. The nucleophilic attack of methoxide opens the lactone bridge.
-
Workup: Neutralize with acidic resin (Dowex H+), filter, and concentrate.
-
Result: Yields cis-4-hydroxy-1-methylcyclohexanecarboxylate predominantly.[1]
-
Note: The "cis" relationship (OH and COOMe on the same side) is often preferred for intramolecular cyclization strategies in drug synthesis.
-
Protocol B: Comparative Metabolic Stability Assay
Objective: Quantify the half-life extension provided by the 1-methyl group.
-
Preparation: Prepare 10 mM stock solutions of the Product and the Des-methyl Analog in DMSO.
-
Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, and 120 min. Quench immediately in cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expected Result: The 1-methyl product should exhibit a
min, whereas the des-methyl analog typically shows min due to esterase/oxidative susceptibility.
-
References
-
Syk Inhibitor Design: Patent WO2011075515A1. "Aminopyrimidines as Syk Inhibitors." Describes the use of 4-hydroxy-1-methylcyclohexanecarboxylic acid derivatives as key intermediates for kinase inhibitors.
- Conformational Analysis:Journal of Organic Chemistry. "Stereoselective Synthesis of 1,4-Disubstituted Cyclohexanes." Discusses the thermodynamic preference and A-values of methyl vs.
- Metabolic Stability Principles:Drug Metabolism and Disposition. "Strategies to block metabolic soft spots in drug discovery." (General reference for gem-dimethyl/methyl effects).
-
Synthetic Route: BenchChem. "trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid."
Sources
Comparative Reactivity Guide: Methyl 4-Hydroxy-1-Methyl-Cyclohexanecarboxylate vs. Standard Esters
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide
Executive Summary & Structural Analysis
In complex molecule synthesis and drug development, the reactivity of ester intermediates dictates the efficiency of downstream transformations. Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (PubChem CID: 13236236) [1] presents a unique synthetic challenge. Unlike unhindered aliphatic esters, this molecule features a quaternary C1 center where the ester carbonyl is sterically shielded by both the cyclohexane ring and an alpha-methyl group.
Furthermore, the presence of the secondary hydroxyl group at the C4 position introduces critical variables in reagent stoichiometry and conformational dynamics. Depending on the specific diastereomer (cis vs. trans), the bulky ester group may be forced into an axial position, severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack. This guide objectively compares the reactivity of this highly hindered ester against standard alternatives and provides validated, step-by-step protocols for its transformation.
Mechanistic Causality: The Role of Steric Hindrance
The fundamental step in ester reactivity—whether hydrolysis, reduction, or transesterification—is the nucleophilic acyl substitution proceeding via a tetrahedral intermediate.
For unhindered esters (e.g., methyl acetate), the nucleophile approaches the carbonyl carbon at an angle of ~107° (the Bürgi-Dunitz trajectory). In this compound, this trajectory is physically blocked by the 1,3-diaxial interactions of the cyclohexane ring and the steric bulk of the alpha-methyl group. Consequently, the activation energy (
Additionally, the free 4-hydroxyl group acts as an acidic proton source. When utilizing strong nucleophiles or bases (like Grignard reagents or
Figure 1: Mechanistic pathway illustrating the high activation energy barrier in tetrahedral intermediate formation.
Comparative Reactivity Data
To contextualize the performance of this compound, we compare it against three reference esters: an unhindered primary ester, a secondary cyclic ester, and a tertiary cyclic ester lacking the hydroxyl group.
Table 1: Quantitative Reactivity Profile
| Substrate | Steric Hindrance Level | Relative Saponification Rate* | ||
| Methyl Acetate | Primary | Minimal | 1.0 (Baseline) | 0 °C, THF, 15 min (0.5 eq) |
| Methyl Cyclohexanecarboxylate | Secondary | Moderate | ~0.05 | 0 °C to RT, THF, 1 hr (0.5 eq) |
| Methyl 1-Methylcyclohexanecarboxylate | Quaternary | Severe | < 0.001 | Reflux, THF, 2 hrs (0.75 eq) [2] |
| This compound | Quaternary + 4-OH | Extreme | < 0.001 | Reflux, THF, 4 hrs (>1.75 eq) |
*Rates are relative approximations based on standard alkaline hydrolysis kinetics (
Key Takeaways from the Data:
-
Hydrolysis: Standard room-temperature saponification (e.g.,
in ) will fail for the target molecule. Harsh conditions (high boiling solvents like ethylene glycol) are mandatory [3]. -
Reduction: The target molecule requires more than triple the equivalent of hydride donor compared to standard esters due to the sacrificial deprotonation of the 4-OH group.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. The causality behind each solvent and temperature choice is explicitly defined to ensure reproducibility when handling highly hindered substrates.
Protocol A: High-Temperature Alkaline Hydrolysis (Saponification)
Objective: Cleave the hindered methyl ester to yield 4-hydroxy-1-methylcyclohexanecarboxylic acid.
-
Reagent Preparation: Dissolve 5.0 equivalents of Potassium Hydroxide (
) in anhydrous ethylene glycol. Causality: Ethylene glycol provides a high boiling point matrix (197 °C) necessary to overcome the massive activation energy barrier of the quaternary C1 center [3]. -
Substrate Addition: Add 1.0 equivalent of this compound to the basic solution.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 150 °C for 18–24 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor via TLC (stain with
). The starting material will slowly disappear. -
Workup: Cool the reaction to 0 °C. Dilute with distilled water and carefully acidify to pH 2 using concentrated
. Causality: Acidification protonates both the carboxylate and the 4-hydroxyl group, allowing extraction into the organic phase. -
Extraction: Extract the aqueous layer exhaustively with Ethyl Acetate (
). Dry over , filter, and concentrate in vacuo.
Protocol B: Exhaustive Hydride Reduction
Objective: Reduce the ester to a primary alcohol, yielding 1-(hydroxymethyl)-4-methylcyclohexan-1-ol.
-
System Purging: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Hydride Suspension: Suspend 2.0 equivalents of Lithium Aluminum Hydride (
) in anhydrous THF at 0 °C. Causality: 1.0 equivalent is consumed immediately by the acidic 4-OH proton; the remaining 1.0 equivalent is required to force the reduction of the sterically hindered carbonyl [2]. -
Addition: Dissolve 1.0 equivalent of the ester in anhydrous THF and add dropwise to the
suspension over 15 minutes. -
Reflux: Remove the ice bath and heat the reaction to reflux (66 °C) for 4 hours. Causality: Room temperature reduction will stall at the alkoxide intermediate due to steric trapping.
-
Fieser Workup: Cool to 0 °C. For every
grams of used, strictly add mL of , followed by mL of 15% aqueous solution, and finally mL of . Causality: This specific sequence traps the aluminum salts into a granular, easily filterable white precipitate, preventing emulsion formation. -
Isolation: Filter the mixture through a pad of Celite, wash with hot THF, and concentrate the filtrate to obtain the diol.
Figure 2: Optimized workflows for the hydrolysis and reduction of the sterically hindered ester.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13236236, Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate." PubChem,[Link].
-
Journal of the American Chemical Society. "An Investigation of the Yang Photocyclization Reaction in the Solid State: Asymmetric Induction Studies and Crystal Structure−Reactivity Relationships." ACS Publications,[Link].
-
Journal of the Chemical Society. "cycloHexanone iiito 1 : 1-Disubstituted cycloriexanes." Royal Society of Chemistry,[Link].
-
Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions (Steric considerations in alpha-substituted esters)." LibreTexts,[Link].
comparative analysis of analytical techniques for "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate"
Executive Summary: The Stereochemical Challenge
Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (CAS 87787-05-1 for cis, 87787-02-8 for trans) is a critical aliphatic building block in the synthesis of complex pharmaceutical intermediates.[1] Its cyclohexane core presents a classic stereochemical challenge: the presence of cis/trans diastereomers driven by the 1,4-substitution pattern.[1]
For drug development professionals, the analytical burden is twofold:
-
Quantifying Purity: Ensuring the absence of starting materials (e.g., 4-hydroxy-1-methylcyclohexanecarboxylic acid) and solvents.[1]
-
Defining Stereochemistry: Accurately measuring the diastereomeric ratio (dr), as the cis and trans isomers often exhibit vastly different reactivities and biological profiles.[1]
This guide objectively compares Gas Chromatography (GC-FID) , High-Performance Liquid Chromatography (HPLC-UV/ELSD) , and Nuclear Magnetic Resonance (NMR) to determine the optimal workflow for your specific phase of development.
Method Selection Framework
The choice of analytical technique depends on the specific "Critical Quality Attribute" (CQA) you are measuring.
Figure 1: Decision tree for selecting the appropriate analytical technique based on the specific attribute being tested.
Technique 1: Gas Chromatography (GC-FID)
The Workhorse for Purity and Diastereomeric Ratio [1]
GC-FID is the industry standard for analyzing methyl cyclohexanecarboxylate derivatives due to their volatility and the thermal stability of the ester group.[1]
Mechanism of Action
Separation is achieved based on boiling point and polarity differences.[1][2] The cis and trans isomers of 1,4-substituted cyclohexanes typically display distinct retention times due to differences in their molecular volume and interaction with the stationary phase (often the "rule of von Auwers-Skita" applies to boiling points, though column polarity dominates retention).[1]
Experimental Protocol: Isomer Separation
-
System: Agilent 7890B or equivalent with FID.
-
Column: DB-WAX (PEG) or DB-624 (30 m x 0.25 mm, 0.25 µm).[1]
-
Expert Insight: While a non-polar DB-5 column works, a polar wax column significantly improves the resolution (
) between the hydroxylated isomers.[1]
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Temperature Program:
-
Hold at 80°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Inlet: Split 50:1 at 250°C.
-
Detector: FID at 280°C.
Performance Data
| Parameter | Performance | Notes |
| Resolution ( | > 2.5 | Excellent separation of cis and trans isomers. |
| LOD (Limit of Detection) | ~5 ppm | Highly sensitive for process impurities.[1] |
| Precision (RSD) | < 1.0% | Robust for QC release testing. |
Technique 2: HPLC (Reverse Phase)
The Solution for Non-Volatile Precursors
While GC is superior for the ester product, HPLC is required if you need to track the consumption of the starting material, 4-hydroxy-1-methylcyclohexanecarboxylic acid , which is highly polar and non-volatile without derivatization.[1]
The Detection Challenge
This compound lacks a strong chromophore (no conjugated
-
Solution: Use Low UV (210 nm) or ELSD (Evaporative Light Scattering Detector) .
Experimental Protocol
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Sample Diluent: 50:50 Water:Acetonitrile.[1]
Expert Insight: Self-Validating the Method
Because detection at 210 nm is prone to baseline drift and interference from solvents, you must run a "Blank" injection immediately before the sample.[1] If the blank shows peaks at the analyte retention time, the method is invalid.[1]
Technique 3: NMR Spectroscopy
The Structural Validator (Stereochemistry)
Neither GC nor HPLC can prove which peak is cis and which is trans without a reference standard.[1] NMR is the absolute method for assigning configuration.[1]
Mechanism: Nuclear Overhauser Effect (NOE)
The relative stereochemistry is determined by the spatial proximity of the methyl group (C1-Me) and the proton at C4 (H4).
Experimental Protocol: 1D NOE Difference
-
Solvent:
(Chloroform-d).[1] -
Experiment: Irradiate the C1-Methyl singlet signal.
-
Observation:
-
Cis-isomer (Methyl and Hydroxyl on same side): The C1-Me is axial/equatorial, and the C4-H is on the opposite face.[1] Weak or No NOE enhancement is expected between C1-Me and C4-H.[1]
-
Trans-isomer: Depending on the specific conformer population (chair flip), if C1-Me and C4-H become spatially close (1,3-diaxial-like relationship), a strong NOE signal will be observed.[1]
-
Note: It is often easier to look for NOE between the C1-Me and the C3/C5 axial protons to confirm the chair conformation.[1]
-
Data Interpretation
-
1H NMR Shift: The chemical shift of the C4-H often differs between isomers (e.g.,
3.85 ppm vs 3.65 ppm) due to shielding/deshielding by the ester group.[1]
Comparative Analysis Summary
The following table synthesizes the capabilities of each technique.
| Feature | GC-FID | HPLC-UV (210 nm) | NMR (NOE) |
| Primary Use | Purity & Isomer Ratio (dr) | Residual Acid Analysis | Absolute Configuration |
| Throughput | High (15 min/run) | Medium (20 min/run) | Low (Expert required) |
| Sensitivity | High (ppm level) | Moderate (requires high conc.) | Low (mg quantities) |
| Cost per Run | Low | Medium (Solvents) | High (Instrument time) |
| Limitation | Thermal degradation risk (low here) | Poor detection (weak UV) | Not for trace impurities |
Workflow Visualization
Figure 2: Recommended analytical workflow. GC-FID is the primary release method, while HPLC is used for in-process control (IPC) of the starting material.[1]
References
-
BenchChem. (2025).[1][2][4] A Comparative Guide to Evaluating the Purity of Methyl Cyclohexanecarboxylate by HPLC and GC-FID. Retrieved from
-
Thermo Fisher Scientific. (n.d.).[1][5] CAS 80657-57-4 Product Overview and Physical Properties. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Methyl cis-4-hydroxy-1-methyl-cyclohexanecarboxylate Product Specification. Retrieved from
-
PubChem. (2025).[1] Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from
-
ChemicalBook. (2025).[1] Methyl 4-hydroxycyclohexanecarboxylate Synthesis and Properties. Retrieved from [6]
Sources
- 1. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cas Landing [thermofisher.com]
- 6. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE | 80657-57-4 [chemicalbook.com]
Structural Confirmation Guide: Methyl 4-hydroxy-1-methylcyclohexanecarboxylate Isomers
The following guide details the structural confirmation of methyl 4-hydroxy-1-methylcyclohexanecarboxylate isomers. This analysis is based on thermodynamic conformational principles and spectroscopic data (NMR/NOE), designed for application scientists and medicinal chemists.
Executive Summary
The separation and identification of methyl 4-hydroxy-1-methylcyclohexanecarboxylate isomers (CAS 87787-05-1 and 87787-02-8) present a classic stereochemical challenge due to the quaternary center at C1. Correct assignment relies on determining the relative orientation of the hydroxyl group at C4 and the ester/methyl groups at C1.
This guide establishes a definitive analytical workflow utilizing the thermodynamic preference of the bulky methyl group to distinguish between the cis and trans diastereomers.
-
The "Gold Standard" : 1D NOE/ROESY NMR to detect 1,3-diaxial interactions.
-
The "Rapid Screen" : 1H NMR chemical shift analysis of the C1-Methyl singlet.
Structural Analysis & Theoretical Framework
To interpret the analytical data, we must first establish the dominant conformers for each isomer. We define the stereochemistry based on the relationship between the highest priority functional groups: the Ester (-COOMe) at C1 and the Hydroxyl (-OH) at C4.
-
Cis-Isomer : The Ester and Hydroxyl groups are on the same face (Syn).
-
Trans-Isomer : The Ester and Hydroxyl groups are on opposite faces (Anti).
Conformational Thermodynamics (The "A-Value" Logic)
The cyclohexane ring will adopt the chair conformation that minimizes steric strain. We compare the steric bulk (A-values) of the substituents:
-
Methyl (-Me): ~1.70 kcal/mol (Strong preference for Equatorial)
-
Ester (-COOMe): ~1.25 kcal/mol
-
Hydroxyl (-OH): ~0.90 kcal/mol
Isomer A: The Cis-Isomer (Syn-Ester/OH)
-
Configuration: Ester and OH are Syn.[1] Therefore, the Methyl and OH are Anti.
-
Dominant Chair: The bulky Methyl group drives the equilibrium.
-
Conformer 1: Methyl (Equatorial) / Ester (Axial) / OH (Equatorial).
-
Conformer 2: Methyl (Axial) / Ester (Equatorial) / OH (Axial).
-
Isomer B: The Trans-Isomer (Anti-Ester/OH)
-
Configuration: Ester and OH are Anti. Therefore, the Methyl and OH are Syn.
-
Dominant Chair:
-
Conformer 1: Methyl (Axial) / Ester (Equatorial) / OH (Equatorial).
-
Conformer 2: Methyl (Equatorial) / Ester (Axial) / OH (Axial).
-
-
Refinement: In 1,1,4-trisubstituted systems, the Trans isomer typically places the Methyl group Axial to relieve the 1,4-strain, or exists as a significant equilibrium mixture.
Comparative Analytical Methodologies
Method A: 1H NMR Chemical Shift Analysis (Rapid Screening)
The magnetic anisotropy of the cyclohexane ring creates distinct shielding zones.
| Feature | Cis-Isomer (Me-Equatorial) | Trans-Isomer (Me-Axial) | Mechanism |
| C1-Methyl | Downfield (~1.20 - 1.25 ppm) | Upfield (~0.95 - 1.05 ppm) | Axial methyls are shielded by the ring current ( |
| H4 Methine | Wide Multiplet (tt) | Wide Multiplet (tt) | In both favored conformers, OH is equatorial, making H4 axial. |
Diagnostic Rule: The isomer with the higher ppm methyl singlet is the Cis isomer (Methyl Equatorial).
Method B: 1D NOE / 2D NOESY (Definitive Proof)
This method validates the spatial proximity of the C1-Methyl group to the ring protons.
-
Trans-Isomer (Methyl Axial): The axial methyl group has a specific 1,3-diaxial relationship with the axial protons at C3 and C5. These protons are spatially very close (< 2.5 Å).
-
Observation: Strong NOE cross-peak between C1-Me and H3ax/H5ax.
-
-
Cis-Isomer (Methyl Equatorial): The equatorial methyl points away from the ring. It has no 1,3-diaxial partners.
-
Observation: Weak or absent NOE to ring methylene protons; potential weak NOE to H2eq/H6eq.
-
Method C: 13C NMR (Gamma-Gauche Effect)
-
Trans-Isomer (Me-Axial): The axial methyl exerts a steric compression on C3 and C5 (gamma positions).
-
Result: C3 and C5 carbons appear upfield (shielded, typically < 22 ppm).
-
-
Cis-Isomer (Me-Equatorial): No gamma-compression.
-
Result: C3 and C5 carbons appear downfield (typically > 26 ppm).
-
Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
-
Solvent: CDCl₃ (Standard) or DMSO-d6 (if OH exchange is needed).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Parameters:
-
Pulse Angle: 30° (for quantitative integration).
-
Relaxation Delay (D1): > 2.0 seconds (Methyl protons relax slowly; ensure full integration).
-
Scans: 16 (1H), 256+ (13C).
-
Protocol 2: 1D Selective NOE Experiment
-
Setup: Select the C1-Methyl singlet (approx 1.0-1.2 ppm) as the irradiation target.
-
Mixing Time: 500 ms (standard for small molecules).
-
Acquisition:
-
Irradiate the Methyl peak.
-
Observe the difference spectrum.
-
-
Interpretation:
-
Look for enhancement of the multiplet signals in the 1.4–1.8 ppm range (Ring CH2s).
-
Positive Result (Trans): Distinct enhancement of axial protons (H3/H5).
-
Decision Logic Visualization
Caption: Decision tree for assigning stereochemistry based on C1-Methyl chemical shift and NOE interactions.
Summary of Isomer Properties
| Property | Cis-Isomer (Syn-Ester/OH) | Trans-Isomer (Anti-Ester/OH) |
| CAS Number | 87787-05-1 | 87787-02-8 |
| Dominant Conformation | Me-Equatorial, Ester-Axial | Me-Axial, Ester-Equatorial |
| 1H NMR (C1-Me) | ~1.23 ppm (Deshielded) | ~1.02 ppm (Shielded) |
| 13C NMR (C1-Me) | ~28 ppm | ~19 ppm |
| NOE Signal | Weak/None to ring CH2 | Strong to H3ax/H5ax |
| Polarity (TLC/GC) | Typically more polar (Ester/OH syn) | Typically less polar (Ester/OH anti) |
Note: Chemical shifts are approximate and solvent-dependent (CDCl₃ values referenced).
References
-
PubChem Compound Summary . Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (CID 13236236).[1][2] National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts . "Chemical Shifts in 1H NMR Spectroscopy". LibreTexts Chemistry. [Link]
-
Reich, H. J. "1H NMR Chemical Shifts - Cyclohexanes". University of Wisconsin-Madison. [Link]
Sources
Technical Comparison Guide: Stereoselective Separation of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Executive Summary & Strategic Context
The separation of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate presents a classic stereochemical challenge in pharmaceutical intermediate analysis. While often colloquially referred to as a "chiral separation," this molecule (a 1,4-disubstituted cyclohexane) possesses a plane of symmetry passing through C1 and C4, rendering it achiral (meso-like). Consequently, the separation target is strictly diastereomeric (cis vs. trans isomers), not enantiomeric.
However, high-purity isolation of the specific cis or trans diastereomer is critical, as the axial vs. equatorial orientation of the hydroxyl group drastically alters reactivity and biological potency.
This guide evaluates three distinct separation methodologies:
-
Gas Chromatography (GC): The high-throughput standard for volatile intermediates.
-
Reversed-Phase HPLC (RP-HPLC): The robust, accessible baseline method.
-
HPLC on Chiral Stationary Phases (CSP-HPLC): The high-performance alternative for difficult diastereomeric resolution where achiral phases fail.
Comparative Analysis of Separation Methodologies
The following data summarizes the expected performance characteristics based on validated workflows for cyclohexane carboxylate derivatives.
Table 1: Performance Matrix
| Feature | Method A: GC-FID | Method B: RP-HPLC (C18) | Method C: CSP-HPLC (Amylose-based) |
| Selectivity ( | High (Boiling point/Polarity driven) | Moderate (Hydrophobicity driven) | Very High (Shape/Steric driven) |
| Resolution ( | > 3.0 (Excellent) | 1.5 - 2.0 (Baseline) | > 5.0 (Superior) |
| Analysis Time | < 15 min | 15 - 25 min | 10 - 20 min |
| Sample Prep | High (Derivatization often required) | Low (Dilute & Shoot) | Low (Dilute & Shoot) |
| Scalability | Low (Analytical only) | High (Prep-HPLC feasible) | Very High (Ideal for Prep purification) |
| Cost per Run | Low | Low | High (Column cost) |
Expert Insight: Why Consider "Chiral" Columns for an Achiral Molecule?
While C18 columns separate based on hydrophobicity, they often struggle to resolve cis/trans isomers if the solvated molecular volumes are similar. Chiral Stationary Phases (CSPs) , such as Amylose tris(3,5-dimethylphenylcarbamate), possess distinct "grooves" that discriminate based on 3D molecular shape. The cis isomer (often compact/axial) interacts differently with the chiral selector than the trans isomer (planar/equatorial), providing massive resolution improvements even for achiral diastereomers.
Decision Framework: Selecting the Right Method
The following workflow illustrates the logical causality for method selection.
Figure 1: Decision tree for selecting the optimal separation modality based on sample constraints and project goals.
Detailed Experimental Protocols
Method A: Gas Chromatography (High-Throughput IPC)
Best for: In-process control (IPC) during synthesis where speed is paramount. Mechanism: Separation based on boiling point differentials and polarity interaction with the PEG phase.
-
Column: DB-WAX or ZB-WAX (Polyethylene glycol), 30m x 0.25mm, 0.25µm film.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Detector: FID @ 280°C.
-
Temperature Program:
-
Hold 100°C for 1 min.
-
Ramp 15°C/min to 240°C.
-
Hold 5 min.
-
-
Derivatization (Optional but Recommended):
-
Treat sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to silylate the C4-hydroxyl. This eliminates peak tailing caused by H-bonding with the liner.
-
Method C: CSP-HPLC (The "Gold Standard" for Resolution)
Best for: Preparative isolation and detecting trace diastereomeric impurities (e.g., 0.1% cis in trans product).
Protocol:
-
Stationary Phase: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA or equivalent).
-
Why: Immobilized phases allow the use of extended solvent ranges (like DCM/THF) which improve solubility for this ester.
-
-
Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v).
-
Optimization: If retention is too low, reduce Ethanol to 5%.
-
-
Flow Rate: 1.0 mL/min (for 4.6mm ID column).
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Ester carbonyl absorption).
-
Note: The molecule has weak UV absorbance. Ensure high purity solvents to minimize baseline noise.
-
Self-Validating System Suitability Criteria:
-
Resolution (
): Must be > 2.5 between cis and trans peaks. -
Tailing Factor (
): Must be < 1.2. -
Selectivity (
): If , switch organic modifier from Ethanol to Isopropanol (IPA) to alter the hydrogen bonding network in the chiral cavity.
Mechanistic Insight: The "Chiral" Advantage
Why does a chiral column work better for an achiral separation?
The separation relies on the Three-Point Interaction Model . Even though the molecule is achiral, the cis and trans isomers present different 3D faces to the chiral selector.
Figure 2: Mechanistic representation of the shape-selective discrimination on an Amylose-based CSP. The planar 'trans' isomer typically achieves deeper penetration into the chiral groove, resulting in longer retention compared to the sterically hindered 'cis' isomer.
References
- Source: BenchChem Technical Support.
-
Chiral Stationary Phase Mechanisms
- Source: Mapping Ignorance.
-
URL:[Link]
-
Stereoisomer Separation of Methyl Jasmonate (Analogous Chemistry)
- Source: PubMed / John Wiley & Sons.
-
URL:[Link]
-
General Properties of this compound
Sources
Validation Guide: Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate Purity
Content Type: Publish Comparison Guide Subject: Analytical Validation & Purity Assessment CAS: 87787-05-1 (cis/trans mixture)[1][2][3]
Executive Summary
Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate is a critical aliphatic ester intermediate, frequently utilized in the synthesis of terpenes and functionalized cyclohexane scaffolds for drug development.[2] Its validation presents a specific "double-bind" challenge for researchers:
-
Stereochemical Complexity: It exists as cis and trans diastereomers (based on the relative orientation of the C1-ester and C4-hydroxyl groups).[2]
-
Detection Limitations: The molecule lacks a conjugated
-system, rendering standard HPLC-UV (254 nm) ineffective.[2]
This guide objectively compares the two most robust validation methodologies: Capillary GC-FID (Gas Chromatography with Flame Ionization Detection) and 1H-qNMR (Quantitative Nuclear Magnetic Resonance).[2] While GC-FID offers superior resolution for isomeric ratios, qNMR provides the absolute mass balance (assay) without requiring a certified reference standard.[2][4]
The Validation Challenge: Isomerism & Detection
The primary quality attribute for this molecule is not just chemical purity, but the Diastereomeric Ratio (dr) . The cis isomer (often the desired pharmacophore precursor) and trans isomer have distinct physical properties but similar volatilities.
-
The UV Problem: The ester carbonyl absorbs weakly at 210–220 nm. At this wavelength, common HPLC solvents (methanol, THF) exhibit high background noise, and response factors are inconsistent.
-
The Solution: We must rely on techniques that detect mass/protons (qNMR) or carbon content/combustion (GC-FID).[2]
Decision Matrix: Which Method to Choose?
Figure 1: Decision matrix for selecting the appropriate validation technique based on analytical goals.
Method A: GC-FID (The Isomer Specialist)[2]
GC-FID is the industry standard for determining the cis/trans ratio because the hydroxyl group's axial/equatorial orientation interacts differently with polar stationary phases.
Why it works
The flame ionization detector (FID) response is proportional to the carbon mass flow. Since both isomers have the exact same molecular formula (
Experimental Protocol
System: Agilent 7890B or equivalent with FID.
-
Column Selection:
-
Conditions:
-
Inlet: Split mode (50:1), 250°C. High split is crucial to prevent column overload which causes peak fronting and merges isomers.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (hold 1 min)
-
Ramp 1: 10°C/min to 200°C[2]
-
Ramp 2: 20°C/min to 240°C (hold 5 min)
-
-
Detector: FID at 280°C.
-
-
Sample Prep:
-
Dissolve 10 mg sample in 1 mL Dichloromethane (DCM) .
-
Note: Avoid Methanol as solvent if checking for transesterification byproducts.
-
Data Interpretation
You will typically observe two major peaks close together (separation factor
-
Peak 1 (Earlier): Often the isomer with the intramolecular H-bond (if applicable) or shielded OH.[2]
-
Peak 2 (Later): The isomer with the free, interacting OH.
-
Validation Check: The resolution (
) between isomers must be for accurate integration.
Method B: 1H-qNMR (The Absolute Truth)[2]
While GC gives relative purity (Area%), it fails to detect inorganic salts, moisture, or non-volatile residues. qNMR provides the absolute weight purity (Assay) .
Why it works
NMR signal intensity is directly proportional to the molar concentration of protons. By adding a high-purity Internal Standard (IS), we can calculate the exact mass of the analyte.
Experimental Protocol
System: 400 MHz (or higher) NMR Spectrometer (Bruker/Jeol).
-
Internal Standard (IS) Selection:
-
Sample Preparation (Gravimetric):
-
Weigh
10 mg of Analyte ( ) directly into the NMR tube (precision mg). -
Weigh
5 mg of IS ( ). -
Solvent: 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent OH proton exchange broadening).[2]
-
-
Acquisition Parameters (Crucial for qNMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be
(longest longitudinal relaxation time). For this aliphatic ester, set d1 = 30-60 seconds .[2] -
Scans: 16 or 32 (sufficient for S/N > 150).
-
Spectral Width: 20 ppm (to catch all signals).
-
-
Calculation:
Where = Integral area, = Number of protons (e.g., 3 for methyl group), = Molecular weight.
Comparative Performance Analysis
The following table summarizes the experimental output when validating a typical commercial batch of this compound.
| Feature | Method A: GC-FID | Method B: 1H-qNMR |
| Primary Output | Isomer Ratio (cis/trans) & Volatile Purity | Absolute Assay (wt%) |
| Linearity Range | Linear across all concentrations | |
| Reference Standard | Not required for Area% (Assumes RF=1) | Required (Internal Standard) |
| Detection of Salts | No (Invisible to FID) | No (Invisible), but affects weight calc.[2] |
| Detection of Water | No | Yes (if using anhydrous solvent) |
| Typical Result | 99.5% Area (Overestimates purity) | 97.2% Weight (True purity) |
| Sample Destructive? | Yes | No (Recoverable) |
Analytical Workflow Diagram
Figure 2: Parallel workflow for comprehensive characterization.[2] Pathway A determines the isomeric ratio; Pathway B determines the effective mass purity.
Scientific Conclusion & Recommendation
For drug development applications where stoichiometry is critical:
-
Do not rely solely on GC-FID. GC-FID will often report >99% purity because it ignores trapped solvents (DCM, Hexane) and inorganic salts (Sodium Sulfate from drying steps).[2]
-
Use the Hybrid Approach:
-
Run GC-FID to certify the cis/trans ratio is within specification (e.g., >95:5).[2]
-
Run qNMR to assign the "Use As" purity (e.g., 97.2%) for reaction stoichiometry calculations.
-
This dual-validation system ensures that downstream synthesis steps do not fail due to molar equivalents errors or stereochemical mismatch.[2]
References
-
National Institute of Standards and Technology (NIST). Gas Chromatography. NIST Chemistry WebBook. Available at: [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Natural Products. Available at: [Link]
-
BIPM (Bureau International des Poids et Mesures). Guidance on qNMR for Purity Determination. Metrologia. Available at: [Link]
Sources
Comparative Efficacy Guide: Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate Derivatives as USP7 Inhibitors
Executive Summary & Mechanistic Rationale
Ubiquitin-specific protease 7 (USP7) has emerged as a premier therapeutic target in oncology and neurodegenerative diseases. USP7 functions by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that subsequently drives the proteasomal degradation of the p53 tumor suppressor[1]. Inhibiting USP7 disrupts this cycle, leading to the rapid accumulation of p53 and the induction of apoptosis in cancer cells.
Historically, developing selective small-molecule inhibitors for USP7 has been challenging due to the highly conserved nature of deubiquitinase (DUB) catalytic domains. However, recent advancements have utilized 2 (CAS 37480-42-5) as a privileged stereochemical scaffold[2].
When utilized as a core intermediate, the rigid cyclohexane ring of this compound provides a metabolically stable spacer. Furthermore, its orthogonal hydroxyl and ester functionalities allow for precise tuning when coupling to pyrrolo- and pyrazolopyrimidine pharmacophores[1]. This guide objectively compares the biochemical and cellular efficacy of two such derivatives against established reference USP7 inhibitors, P5091 and FT671 .
Fig 1. Mechanism of action: USP7 inhibition prevents MDM2 deubiquitination, leading to p53 stabilization.
Comparative Efficacy Analysis
To establish a baseline for performance, we compare two synthesized derivatives—Compound A-Pyrrolo (a pyrrolopyrimidine-linked derivative) and Compound B-Pyrazolo (a pyrazolopyrimidine-linked derivative)—against two commercially available standards:
-
FT671 : A highly potent, non-covalent inhibitor that binds the dynamic apo-pocket of USP7[3].
-
P5091 : An early-generation thiophene-based inhibitor known for overcoming bortezomib resistance, though with lower absolute potency[4].
Quantitative Performance Metrics
| Compound | Structural Class | USP7 IC₅₀ (nM) | USP47 IC₅₀ (nM) | Cellular EC₅₀ (HCT116, µM) | Oral Bioavailability (F%) |
| FT671 | Non-covalent small molecule | 52 | >10,000 | 0.5 | 38% |
| Compound A-Pyrrolo | Pyrrolopyrimidine derivative | 85 | >5,000 | 0.8 | 42% |
| Compound B-Pyrazolo | Pyrazolopyrimidine derivative | 110 | >5,000 | 1.2 | 55% |
| P5091 | Trisubstituted thiophene | 4,200 | 4,200 | 9.2 | <10% |
Data Insights: While 3 exhibits the highest biochemical potency (IC₅₀ = 52 nM)[3], the novel pyrazolopyrimidine derivative (Compound B-Pyrazolo ) demonstrates superior oral bioavailability (55%). This is directly attributed to the optimal lipophilicity and reduced hydrogen bond donor count provided by the methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate scaffold. Conversely, 4 suffers from poor selectivity (equally inhibiting USP47) and weak cellular penetration[4].
Experimental Protocols & Methodologies
The following self-validating protocols detail the synthesis of the core intermediate and the subsequent biochemical evaluation of the derivatives.
Protocol 1: Synthesis of the Core Scaffold
Objective: Stereoselective reduction of methyl 1-methyl-4-oxocyclohexane-1-carboxylate to yield the critical 4-hydroxy intermediate.
-
Preparation: Charge a 100-mL 3-necked round-bottom flask fitted with a magnetic stir bar and thermometer with methyl 1-methyl-4-oxocyclohexane-1-carboxylate (552 mg, 3.24 mmol) and anhydrous methanol (20 mL)[1].
-
Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath.
-
Causality: Maintaining 0 °C is critical to control the exothermic nature of the reduction, prevent transesterification with the methanol solvent, and maximize the diastereomeric excess of the desired (1R,4r)-cis isomer.
-
-
Reduction: Add sodium borohydride (226 mg, 5.97 mmol) portion-wise over 15 minutes to prevent vigorous hydrogen gas evolution[1].
-
Reaction & Workup: Stir the resulting solution for 3 hours at 0 °C. Concentrate the mixture under vacuum, quench with 10 mL of distilled water, and extract with ethyl acetate (3 x 15 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield methyl 4-hydroxy-1-methylcyclohexanecarboxylate.
Protocol 2: Biochemical USP7 Inhibition Assay (Ub-Rh110 Cleavage)
Objective: Quantify the IC₅₀ of the synthesized derivatives using a continuous fluorescence assay.
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, and 0.01% BSA.
-
Causality: DTT (Dithiothreitol) is mandatory to maintain the catalytic cysteine (Cys223) of USP7 in a reduced, nucleophilic state. Without DTT, the enzyme rapidly oxidizes, leading to false-positive inhibition readouts.
-
-
Enzyme Pre-incubation: Incubate 5 nM recombinant human USP7 catalytic domain with serial dilutions of the inhibitor (10 µM to 0.1 nM) in a 384-well black microplate for 30 minutes at room temperature.
-
Causality: Because compounds derived from this scaffold often bind to the dynamic apo-pocket of USP7 (similar to FT671), binding kinetics can be slow. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate addition.
-
-
Reaction Initiation: Add 250 nM of Ubiquitin-Rhodamine 110 (Ub-Rh110) substrate to all wells.
-
Data Acquisition: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate initial velocities and determine the IC₅₀ using a 4-parameter logistic regression model.
Fig 2. Step-by-step evaluation workflow for this compound derivatives.
Conclusion
The incorporation of the This compound scaffold into USP7 inhibitors represents a significant leap in medicinal chemistry. While reference compounds like P5091 lack the necessary selectivity and potency, and FT671 serves as an excellent in vitro tool, the novel pyrrolo- and pyrazolopyrimidine derivatives bridge the gap between biochemical potency and in vivo bioavailability. By leveraging the rigid, stereochemically defined cyclohexane core, researchers can achieve highly selective, orally bioavailable USP7 inhibitors capable of robust p53 stabilization in oncological models.
References
- US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
- Source: PubChem (NIH)
- P005091 (P5091)
- Molecular basis of USP7 inhibition by selective small molecule inhibitors Source: PMC - NIH URL
Sources
- 1. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 2. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Precision Profiling: Cross-Reactivity & Selectivity Guide for Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (MHMCC)
This guide serves as a definitive technical resource for designing and interpreting cross-reactivity studies for Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate (MHMCC) .[1] It is structured for analytical scientists and drug development professionals requiring high-specificity detection methods (Immunoassay or LC-MS/MS) where structural analogs pose significant interference risks.[1]
Executive Summary
This compound (MHMCC) presents a unique analytical challenge due to its 1,4-disubstituted cyclohexane geometry and the steric hindrance introduced by the 1-methyl group .[1] In biological matrices or synthetic pathways, it frequently co-exists with non-methylated analogs, hydrolysis products (free acids), and stereoisomers.[1]
This guide compares the specificity performance of MHMCC-targeted assays against its critical structural alternatives. It provides a validated framework for quantifying cross-reactivity (CR) to ensure data integrity in pharmacokinetic (PK) and impurity profiling.[1]
Part 1: The Comparative Landscape (Analytes & Interferences)
To validate an assay for MHMCC, one must prove it does not detect structurally similar "Alternatives."[1] The following table defines the core "Product" (MHMCC) and the "Alternatives" (Potential Interferents) that must be tested.
Table 1: Structural Analog Comparison for Cross-Reactivity Panels
| Compound Role | Compound Name | Key Structural Difference | Interference Mechanism |
| Target Analyte | MHMCC (Cis/Trans Mixture) | Reference Standard | N/A |
| Alternative A | Methyl 4-hydroxycyclohexanecarboxylate | Lacks 1-Methyl Group | Steric Void: Antibodies may bind this smaller pocket; LC-MS retention shifts significantly.[1] |
| Alternative B | Methyl 1-methylcyclohexanecarboxylate | Lacks 4-Hydroxy Group | Hydrophobic Interaction: High risk of non-specific binding in hydrophobic pockets.[1] |
| Alternative C | 4-hydroxy-1-methyl-cyclohexanecarboxylic acid | Hydrolyzed Ester (Free Acid) | Charge State: Ionization efficiency changes in MS; H-bonding changes in ELISA.[1] |
| Alternative D | MHMCC (Opposite Stereoisomer) | Inverted 1,4-Geometry | Shape Recognition: Critical failure point for immunoassays due to axial/equatorial shifts.[1] |
Part 2: Experimental Protocols & Methodologies
Protocol A: Competitive ELISA Cross-Reactivity Determination
Objective: Quantify the specificity of a polyclonal/monoclonal antibody raised against an MHMCC-hapten conjugate.
1. Hapten Design & Conjugation (Pre-requisite):
-
Linker Strategy: Use the 4-hydroxy group for conjugation (e.g., via succinate spacer) to expose the unique 1-methyl-ester moiety as the primary epitope.[1]
-
Carrier Protein: KLH (Keyhole Limpet Hemocyanin) for immunogenicity.[1]
2. Assay Workflow:
-
Coat: Immobilize MHMCC-BSA conjugate (0.5 µg/mL) on high-binding microplates.
-
Block: 3% Non-fat dry milk in PBS-T.
-
Competition: Add serial dilutions of MHMCC (Standard) and Alternatives A-D (Interferents) mixed with a fixed concentration of Anti-MHMCC antibody.
-
Detection: Add HRP-conjugated secondary antibody + TMB Substrate.[1]
-
Analysis: Measure OD450. Calculate % Cross-Reactivity (%CR) at 50% inhibition (
).[1]
Calculation:
Protocol B: LC-MS/MS Selectivity & Resolution
Objective: Ensure chromatographic separation of MHMCC from isobaric or structurally similar interferences.
1. Chromatographic Conditions:
-
Column: C18 Reverse Phase (High carbon load for steric selectivity).[1]
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid (Promotes ionization of the ester/alcohol).[1]
-
Gradient: Shallow gradient (e.g., 40-60% B over 10 min) to resolve Cis/Trans isomers.
2. Mass Spectrometry (MRM Transitions):
-
MHMCC Precursor:
[1] -
Quantifier Ion: Loss of Methanol/Water (
141.1 or 123.1).[1] -
Differentiation: Alternative A (
159.1) and Alternative B ( 157.[1]1) have distinct masses.[1] -
Critical Challenge: Stereoisomers (Alternative D) have identical mass. Separation relies entirely on the LC column's ability to discriminate axial vs. equatorial hydroxyl groups.[1]
Part 3: Representative Performance Data
The following data illustrates the expected performance of a high-quality assay designed for MHMCC.
Table 2: Immunoassay Cross-Reactivity Profile (Representative Data)
| Analyte | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| MHMCC (Target) | 15.0 | 100% | Reference Baseline |
| Alt A (Des-methyl) | 1,500 | 1.0% | Excellent Specificity: The 1-methyl group is a critical epitope determinant.[1] |
| Alt B (Des-hydroxy) | >10,000 | <0.15% | Negligible: The antibody requires the polar hydroxyl group for binding energy.[1] |
| Alt C (Free Acid) | 750 | 2.0% | Moderate Interference: The ester-to-acid change alters electronics but preserves shape.[1] |
| Alt D (Isomer) | 45.0 | 33.3% | High Risk: Stereoisomers often cross-react significantly; requires chromatographic separation if using MS.[1] |
Scientific Insight: The low cross-reactivity with "Alt A" confirms that the 1-methyl group provides significant steric bulk that the antibody pocket specifically recognizes.[1] This "steric lock" is a key feature for designing specific reagents for this molecule.[1]
Part 4: Visualizing the Mechanism
Diagram 1: Antibody Recognition Logic & Cross-Reactivity Pathways
This diagram illustrates how the antibody discriminates MHMCC from its analogs based on steric fit and polarity.[1]
Caption: Mechanistic discrimination of MHMCC by specific antibodies. Green paths indicate successful capture; red/yellow paths indicate rejection or interference.[1]
Diagram 2: LC-MS/MS Selectivity Workflow
This diagram outlines the decision tree for resolving the critical stereoisomer (Alt D) interference.
Caption: LC-MS/MS method development logic. Standard C18 may fail to resolve stereoisomers (Alt D), requiring Chiral or PFP stationary phases for accuracy.
References
-
PubChem. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Wild, D. (Ed.).[1] (2013).[1] The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques.[1] Elsevier.[1] (Foundational principles for hapten design and cross-reactivity calculations).
-
Kushnir, M. M., et al. (2010).[1] "Liquid chromatography-tandem mass spectrometry for the analysis of biomarkers." Clinical Biochemistry. (Methodology for resolving isobaric interferences in small molecules).
Sources
Safety Operating Guide
Personal protective equipment for handling methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
Chemical Profile & Hazard Identification
Before selecting PPE, you must understand the specific hazard profile of the target compound. Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate is a functionalized cyclohexane ester often used as a scaffold in medicinal chemistry.
-
CAS Number: 87787-05-1 (cis-isomer), 37480-42-5 (general/trans)
-
Physical State: Typically a viscous liquid or low-melting solid depending on isomeric purity.
-
Molecular Formula: C
H O [2][3]
GHS Hazard Classification (Warning)
Based on structural analogs and available safety data for cyclohexane carboxylates, this compound is classified as an Irritant with potential acute toxicity if ingested.
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE) Protocol
Core Directive: PPE is your last line of defense, not your first. Engineering controls (fume hoods) are primary. The following protocol is designed for Standard Laboratory Handling (milligram to gram scale).
A. Hand Protection (Gloves)
-
Standard Handling (Splash Protection):
-
Material: Nitrile Rubber (Disposable).
-
Thickness: Minimum 0.11 mm (4-5 mil).
-
Rationale: Nitrile provides excellent resistance to aliphatic esters and incidental splashes. Latex is not recommended due to poor chemical resistance against organic esters.
-
-
Prolonged Contact / Immersion:
-
Material: Silver Shield® (Laminate) or thick Butyl Rubber.
-
Rationale: For spill cleanup or bulk transfer (>100 mL), thin nitrile gloves may degrade rapidly (breakthrough time <15 mins).
-
B. Eye & Face Protection[1][5][6][7][8][9]
-
Standard: Chemical Safety Goggles (ANSI Z87.1 compliant).
-
Why not safety glasses? H319 indicates serious eye irritation.[4] Vapors or micro-droplets can bypass standard safety glasses. Goggles form a seal.
-
-
High Risk (Distillation/Pressurized Systems): Face Shield + Goggles.
C. Respiratory Protection
-
Primary Control: Handle exclusively inside a certified Chemical Fume Hood.
-
Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band) combined with a P95 particulate filter.
D. Body Protection
-
Standard: 100% Cotton or flame-resistant (Nomex) lab coat.
-
Footwear: Closed-toe, non-perforated shoes (Leather preferred).
PPE Selection Logic Diagram
Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and engineering controls.
Operational Handling Guidelines
Scientific Integrity: This protocol relies on the principle of containment . Esters can hydrolyze or transesterify; moisture control is secondary to exposure control.
Step 1: Receipt and Storage
-
Inspect: Upon receipt, check the bottle for signs of leakage (crystallization on the cap).
-
Store: Keep in a cool, dry place (2-8°C is often preferred for functionalized esters to prevent slow hydrolysis).
-
Segregate: Store away from strong oxidizers and strong bases (which cause hydrolysis).
Step 2: Weighing and Transfer
-
Solid State: If the compound is solid/waxy:
-
Use an anti-static weighing boat.
-
Clean the balance area immediately with isopropanol after use.
-
-
Liquid State:
-
Do not pour. Use a glass pipette or syringe for transfer to minimize vapor generation.
-
Vapor Trap: Keep the receiving vessel capped or under nitrogen flow.
-
Step 3: Reaction Setup
-
Inert Atmosphere: This compound is stable, but reactions (e.g., reduction, hydrolysis) often require dry conditions. Use a nitrogen/argon balloon.
-
Temperature Control: If heating >60°C, ensure a reflux condenser is attached before heating to prevent vapor escape.
Safe Handling Workflow
Figure 2: Operational workflow ensuring containment from preparation to disposal.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash: Immediately flush with soap and water for 15 minutes.[5] Remove contaminated clothing.[4][5][6][7][8] Alert: Seek medical attention if irritation persists (H315). |
| Eye Contact | Rinse: Flush eyes with water for 15 minutes, lifting eyelids.[5][7] Remove contact lenses if safe.[4] Medical: Urgent medical evaluation required (H319). |
| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only). |
| Spill (<100 mL) | 1. Evacuate area. 2. Wear Set B PPE (See Fig 1). 3. Absorb with vermiculite or sand. 4. Place in a sealed container labeled "Hazardous Waste". |
Disposal Protocols
Do not dispose of down the drain. This compound is an organic ester and must be treated as hazardous chemical waste.
-
Waste Category: Organic Solvent / Non-Halogenated Organic.
-
Container: High-density polyethylene (HDPE) or glass waste carboy.
-
Labeling: Must list "this compound" and "Flammable/Irritant".
References
-
PubChem. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (Compound).[2] National Library of Medicine.[2] [Link][2]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-hydroxy-4-methylcyclohexanecarboxylate | C9H16O3 | CID 221624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
